t-Boc-Aminooxy-PEG8-alcohol
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO11/c1-21(2,3)33-20(24)22-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h23H,4-19H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIBAXGAMKYMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
t-Boc-Aminooxy-PEG8-alcohol: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of t-Boc-Aminooxy-PEG8-alcohol, a heterobifunctional linker critical in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed chemical properties, experimental protocols, and visualizations to facilitate its application in the laboratory.
Core Concepts: Understanding this compound
This compound is a versatile chemical tool featuring a terminal t-Boc protected aminooxy group and a hydroxyl group, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure imparts several advantageous properties. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous media. The t-Boc protecting group allows for controlled, stepwise conjugation by enabling the deprotection of the aminooxy group under specific acidic conditions. Once deprotected, the reactive aminooxy group can readily form stable oxime bonds with aldehydes or ketones on target molecules. The terminal hydroxyl group offers an additional site for further chemical modification.
This linker is particularly valuable in the synthesis of PROTACs, where it can connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2] The length and flexibility of the PEG8 spacer are crucial for optimizing the spatial orientation of the resulting ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3]
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below, compiled from various suppliers.
| Property | Value | Reference(s) |
| Chemical Formula | C21H43NO11 | [4] |
| Molecular Weight | 485.6 g/mol | [4] |
| CAS Number | 2353410-14-5 | [4] |
| Purity | Typically ≥95% | [4][5] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C for long-term storage | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the fundamental reactions involving this compound.
Boc Deprotection of the Aminooxy Group
The removal of the t-Boc protecting group is a prerequisite for the subsequent conjugation of the aminooxy group. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Anhydrous dioxane
-
4 M HCl in dioxane
-
Anhydrous ether
-
Nitrogen or argon source
-
Rotary evaporator
Protocol:
-
Dissolve this compound in anhydrous dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4 M HCl in dioxane to the solution. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour.[6]
-
Upon completion of the reaction, remove the solvent and excess HCl by rotary evaporation.
-
Triturate the resulting residue with anhydrous ether to precipitate the deprotected product as a hydrochloride salt.
-
Filter the solid product and dry under vacuum.
Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule
Following Boc deprotection, the free aminooxy group can be conjugated to a molecule containing an aldehyde or ketone functional group to form a stable oxime linkage.[7]
Materials:
-
Deprotected Aminooxy-PEG8-alcohol (from section 3.1)
-
Aldehyde- or ketone-functionalized molecule of interest
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Aniline (B41778) (as a catalyst, optional)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Protocol:
-
Dissolve the deprotected Aminooxy-PEG8-alcohol in the reaction buffer.
-
Dissolve the aldehyde- or ketone-containing molecule in the same buffer.
-
Combine the two solutions. A slight molar excess of the aminooxy-PEG reagent may be used to drive the reaction to completion.
-
For slower reactions, aniline can be added as a catalyst to accelerate oxime formation.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C for 12-24 hours for sensitive biomolecules.[8]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for protein conjugation).
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[8]
General Protocol for PROTAC Synthesis using a PEG Linker
This protocol outlines a general strategy for constructing a PROTAC molecule using a bifunctional PEG linker like this compound. This is a two-step process involving sequential coupling reactions.
Materials:
-
E3 ligase ligand with a reactive handle (e.g., an amine)
-
Target protein ligand with a reactive handle (e.g., an aldehyde or ketone)
-
This compound
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation)
-
Solvents (e.g., DMF)
-
Preparative HPLC for purification
Protocol:
-
First Coupling Reaction:
-
The hydroxyl end of this compound can be functionalized (e.g., converted to a carboxylic acid) to react with an amine on the E3 ligase ligand.
-
Dissolve the E3 ligase ligand and the functionalized t-Boc-Aminooxy-PEG8-linker in a suitable solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA to facilitate amide bond formation.
-
Stir the reaction at room temperature and monitor its completion by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate using preparative HPLC.
-
-
Boc Deprotection:
-
Deprotect the aminooxy group of the purified E3 ligase-linker intermediate using the protocol described in section 3.1.
-
-
Second Coupling Reaction (Oxime Ligation):
-
Dissolve the deprotected E3 ligase-linker intermediate and the target protein ligand (containing an aldehyde or ketone) in a suitable buffer.
-
Perform the oxime ligation as described in section 3.2.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Conclusion
This compound is a highly valuable and versatile tool for researchers in chemistry and drug discovery. Its well-defined structure, which includes a protected reactive group, a hydrophilic spacer, and a second functional handle, allows for the controlled and efficient synthesis of complex biomolecules and targeted therapeutics. The experimental protocols provided in this guide offer a starting point for the practical application of this linker in the laboratory. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers like this compound will remain a cornerstone of innovation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2353410-14-5 | BroadPharm [broadpharm.com]
- 5. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: t-Boc-Aminooxy-PEG8-alcohol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of t-Boc-Aminooxy-PEG8-alcohol, a bifunctional linker critical in modern bioconjugation and drug development.
Core Structure and Function
This compound is a heterobifunctional crosslinker characterized by three key components:
-
A t-Boc Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the highly reactive aminooxy moiety. This protection is stable under basic conditions but can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the nucleophilic aminooxy group (-ONH2).[1][2][3]
-
An Eight-Unit Polyethylene Glycol (PEG) Spacer: The hydrophilic chain of eight ethylene (B1197577) glycol units significantly enhances the aqueous solubility of the linker and any molecule it is conjugated to.[1][4][5] This property is crucial for improving the pharmacokinetic profiles of bioconjugates.
-
A Terminal Hydroxyl Group: The primary alcohol (-OH) at the other end of the PEG spacer provides a versatile handle for further chemical modifications.[1][5] It can be derivatized or replaced with other functional groups to enable covalent attachment to a second molecule of interest.
This unique combination of features makes it an ideal reagent for applications requiring controlled, sequential conjugation, such as in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]
Physicochemical Properties
The quantitative properties of this compound are summarized below. Data is aggregated from various chemical suppliers.
| Property | Value | Reference(s) |
| Molecular Weight | 485.6 g/mol | [6] |
| Chemical Formula | C₂₁H₄₃NO₁₁ | Derived from structure |
| Purity | ≥95% | [6] |
| Appearance | White to off-white solid or colorless to light yellow oil | [1] |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [1][7] |
| Storage Conditions | Long-term: -20°C; Short-term: 0 - 4°C. Keep dry and protected from light. | [1][4][8] |
Key Chemical Transformations & Signaling
The primary utility of this compound lies in a two-stage reaction pathway: deprotection followed by conjugation.
First, the Boc group is removed to activate the aminooxy function. Second, the free aminooxy group is reacted with a carbonyl-containing molecule (an aldehyde or ketone) to form a stable oxime linkage. This process is known as oxime ligation.
Caption: Logical workflow for the activation and conjugation of the linker.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Protocol for Boc Group Deprotection
This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality, ready for conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Methodology:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mL DCM per 100 mg of linker) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA dropwise to the solution. A common concentration is 20-50% TFA in DCM (v/v).[9]
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a chilled, stirred solution of saturated sodium bicarbonate to neutralize the excess TFA. Ensure the final pH is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected Aminooxy-PEG8-alcohol.
-
Verification: Confirm the identity and purity of the product using techniques such as ¹H NMR and Mass Spectrometry. The product should be used immediately in the next step due to the reactivity of the free aminooxy group.
Protocol for Oxime Ligation
This protocol details the conjugation of the deprotected Aminooxy-PEG8-alcohol to a molecule containing an aldehyde or ketone group.
Materials:
-
Deprotected Aminooxy-PEG8-alcohol (from Protocol 4.1)
-
Aldehyde or ketone-containing molecule (e.g., a modified protein or small molecule)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5.[7] Amine-free buffers are required.
-
Aniline (B41778) (optional, as catalyst)
-
DMSO or DMF (for dissolving non-aqueous soluble components)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Methodology:
-
Reagent Preparation:
-
Dissolve the deprotected Aminooxy-PEG8-alcohol in the conjugation buffer to a final concentration of approximately 10-20 mM.
-
Dissolve the aldehyde/ketone-containing target molecule in the same conjugation buffer. If the target molecule is not water-soluble, it can first be dissolved in a minimal amount of DMSO or DMF and then added to the aqueous buffer.
-
-
Catalyst Addition (Optional): To accelerate the reaction, aniline can be added to the reaction mixture to a final concentration of 10-100 mM.[7][10] Newer catalysts like m-phenylenediamine (B132917) have also been shown to be highly effective.[10][11]
-
Conjugation Reaction:
-
Combine the Aminooxy-PEG8-alcohol solution with the target molecule solution. A 5- to 20-fold molar excess of the aminooxy-PEG linker is typically used relative to the target molecule to ensure complete conjugation.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.[10]
-
-
Monitoring: The reaction progress can be monitored using techniques appropriate for the target molecule, such as SDS-PAGE for proteins (which will show a mass shift upon PEGylation) or LC-MS for small molecules.[11]
-
Purification: Once the reaction is complete, remove the excess unreacted aminooxy-PEG linker and other reagents.
-
For protein conjugates, this is typically achieved by dialysis against the appropriate buffer or by size-exclusion chromatography.
-
For small molecule conjugates, purification may involve reverse-phase HPLC.
-
-
Characterization: Characterize the final conjugate to confirm successful ligation and purity using methods such as MALDI-TOF MS, ESI-MS, or SDS-PAGE.
Application Workflow: PROTAC Synthesis
This compound is a valuable building block for PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker serves to connect a ligand for the target protein with a ligand for an E3 ubiquitin ligase.
Caption: Conceptual workflow for using the PEG8 linker in PROTAC development.
References
- 1. medkoo.com [medkoo.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]
- 4. t-Boc-Aminooxy-PEG8-Ms | BroadPharm [broadpharm.com]
- 5. t-Boc-Aminooxy-PEG4-alcohol, 918132-14-6 | BroadPharm [broadpharm.com]
- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to t-Boc-Aminooxy-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
t-Boc-Aminooxy-PEG8-alcohol, with CAS number 2353410-14-5, is a versatile heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. The document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmaceutical sciences.
Introduction
This compound is a polyethylene (B3416737) glycol (PEG) based linker molecule characterized by two distinct functional groups at its termini: a tert-butyloxycarbonyl (Boc) protected aminooxy group and a primary alcohol (hydroxyl group). The discrete PEG8 linker consists of eight ethylene (B1197577) glycol units, which imparts excellent water solubility and biocompatibility to the conjugates.[1] The Boc-protected aminooxy group provides a stable, latent functionality that can be deprotected under mild acidic conditions to reveal a highly reactive aminooxy group. This aminooxy group can then selectively react with aldehydes or ketones to form a stable oxime linkage.[2] The terminal hydroxyl group offers a further point for chemical modification, allowing for the attachment of other molecules or reactive groups.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data has been compiled from various commercial suppliers.
| Property | Value |
| CAS Number | 2353410-14-5 |
| Molecular Formula | C21H43NO11 |
| Molecular Weight | 485.6 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage Conditions | -20°C |
Key Applications
The unique bifunctional nature of this compound makes it a valuable tool in a variety of bioconjugation applications:
-
PEGylation: The hydrophilic PEG8 spacer can be used to improve the solubility, stability, and pharmacokinetic profile of peptides, proteins, and small molecule drugs.[3]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.
-
PROTAC Synthesis: this compound is a commonly used linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[4]
-
Surface Modification: The linker can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and targeting capabilities.[2]
-
Biomolecule Labeling: The aminooxy group can be used to label biomolecules containing aldehydes or ketones with fluorescent dyes, biotin, or other reporter molecules.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific applications.
Boc Deprotection of this compound
This procedure describes the removal of the Boc protecting group to generate the free aminooxy functionality.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of starting material).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Aminooxy-PEG8-alcohol, as a TFA salt. This can often be used in the next step without further purification.
Oxime Ligation with an Aldehyde-Containing Molecule
This protocol describes the conjugation of the deprotected Aminooxy-PEG8-alcohol to a molecule containing an aldehyde group.
Materials:
-
Aminooxy-PEG8-alcohol (from the previous step)
-
Aldehyde-containing molecule
-
Reaction Buffer: 0.1 M sodium phosphate, pH 6.5-7.5
-
Aniline (B41778) (optional, as a catalyst)
-
DMSO or DMF (if needed to dissolve starting materials)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Dissolve the aldehyde-containing molecule in the reaction buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO or DMF can be used.
-
Dissolve the Aminooxy-PEG8-alcohol in the reaction buffer.
-
Add the Aminooxy-PEG8-alcohol solution to the aldehyde-containing molecule solution. A 1.5 to 5-fold molar excess of the aminooxy compound is typically used.
-
If a catalyst is used, add aniline to a final concentration of 10-100 mM.
-
Stir the reaction at room temperature for 2-16 hours. The reaction time will depend on the reactivity of the aldehyde and the presence of a catalyst.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, purify the conjugate using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography.
Hypothetical PROTAC Synthesis Workflow
This workflow outlines the general steps for incorporating this compound into a PROTAC molecule. This example assumes the hydroxyl end is first activated and reacted with a warhead for the protein of interest (POI), followed by deprotection and ligation to an E3 ligase ligand containing an aldehyde.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, water solubility, and orthogonal reactive groups allow for the controlled and efficient synthesis of complex bioconjugates. The protocols and information provided in this guide are intended to facilitate its successful application in a wide range of research and development endeavors.
References
An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boc-protected aminooxy PEG linkers are pivotal tools in modern bioconjugation, offering a robust and versatile platform for the site-specific modification of biomolecules. Their unique architecture, featuring a temporary Boc (tert-butyloxycarbonyl) protecting group on a reactive aminooxy moiety and a flexible polyethylene (B3416737) glycol (PEG) spacer, enables the controlled and efficient synthesis of complex bioconjugates, most notably antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). This guide provides a comprehensive overview of the core functions of these linkers, detailed experimental protocols for their application, and a summary of quantitative data to aid in the rational design of novel therapeutics.
Core Function and Mechanism of Action
The primary function of a Boc-protected aminooxy PEG linker is to facilitate the covalent attachment of a payload (e.g., a small molecule drug, a fluorescent dye) to a biomolecule (e.g., an antibody, a protein) in a controlled manner. This is achieved through a two-step process:
-
Boc Deprotection: The Boc group serves as a temporary shield for the highly reactive aminooxy group, preventing premature reactions during synthesis and storage.[] This protecting group can be efficiently removed under mild acidic conditions to expose the nucleophilic aminooxy functionality.[2]
-
Oxime Ligation: The deprotected aminooxy group readily and specifically reacts with a carbonyl group (an aldehyde or a ketone) on the target biomolecule to form a highly stable oxime bond.[3] This bioorthogonal reaction is highly efficient and proceeds under physiological conditions, making it ideal for modifying sensitive biomolecules.[4]
The integrated PEG spacer offers several advantages, including enhanced aqueous solubility of the conjugate, reduced immunogenicity, and improved pharmacokinetic properties.[5][6] The length of the PEG chain can be varied to fine-tune these properties for optimal therapeutic efficacy.[4][7]
Data Presentation: Quantitative Analysis of Linker Performance
The selection of a suitable Boc-protected aminooxy PEG linker is critical for the successful development of a bioconjugate. The following tables summarize key quantitative data related to reaction efficiency, stability, and the impact of PEG chain length on the performance of antibody-drug conjugates.
Table 1: Reaction Parameters for Boc Deprotection and Oxime Ligation
| Parameter | Boc-Aminooxy-PEG4 | Boc-Aminooxy-PEG12 | Source(s) |
| Boc Deprotection Yield | >95% | >95% | [8] |
| Oxime Ligation Completion Time (at optimal conditions) | ~1-4 days (uncatalyzed) | ~1-4 days (uncatalyzed) | [9] |
| Typical Molar Ratio (Linker:Antibody) | 6:1 to 10:1 | 6:1 to 10:1 | [10] |
| Resulting Average Drug-to-Antibody Ratio (DAR) | ~2-4 | ~2-4 | [] |
Table 2: Stability of Oxime Linkage
| Condition | Half-life (t½) | Comparison to Hydrazone Linkage | Source(s) |
| Physiological pH (7.4) | Highly stable | Significantly more stable | [12] |
| Acidic pH (e.g., endosomal/lysosomal) | Stable | More stable | [12] |
Table 3: Impact of PEG Chain Length on ADC Pharmacokinetics
| PEG Chain Length | Clearance Rate | In Vivo Efficacy | Source(s) |
| Short (e.g., PEG4) | Higher | May be reduced due to rapid clearance | [7] |
| Long (e.g., PEG8, PEG12) | Lower | Generally improved | [7] |
Experimental Protocols
Boc Deprotection of Aminooxy-PEG Linker
This protocol describes the removal of the Boc protecting group from a Boc-aminooxy-PEG linker.
Materials:
-
Boc-aminooxy-PEGn-X (where n is the number of PEG units and X is the other functional group)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve the Boc-aminooxy-PEGn-X linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the specific linker but is typically in the range of 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. A typical ratio is 1:1 (v/v) of DCM to TFA.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the complete consumption of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
The resulting deprotected aminooxy-PEGn-X linker (as a TFA salt) can be used directly in the subsequent conjugation step or further purified if necessary.
Antibody-Drug Conjugate (ADC) Synthesis via Oxime Ligation
This protocol outlines the conjugation of a deprotected aminooxy-PEG-drug linker to an antibody containing an aldehyde or ketone group.
Materials:
-
Antibody with accessible aldehyde or ketone groups (e.g., generated by oxidation of carbohydrate moieties)
-
Deprotected aminooxy-PEGn-drug linker
-
Conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)
-
Aniline (B41778) (optional, as a catalyst)
-
Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography, or Hydrophobic Interaction Chromatography)
Procedure:
-
Prepare the antibody in the conjugation buffer at a suitable concentration (typically 5-10 mg/mL).
-
Dissolve the deprotected aminooxy-PEGn-drug linker in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the conjugation buffer.
-
Add the linker solution to the antibody solution at a specific molar excess (e.g., 10-20 fold excess of linker to antibody).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) for 24-72 hours with gentle agitation.
-
Monitor the progress of the conjugation by a suitable analytical method, such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry, to determine the drug-to-antibody ratio (DAR).
-
Once the desired DAR is achieved, the reaction is stopped, and the resulting ADC is purified.
Purification of the Antibody-Drug Conjugate
The purification of the ADC is crucial to remove unconjugated drug-linker, unreacted antibody, and any aggregates. A multi-step purification strategy is often employed.
SEC separates molecules based on their size. It is effective for removing small molecule impurities like the unconjugated drug-linker.[7][12]
Typical Protocol:
-
Column: A suitable SEC column (e.g., Superdex 200 or equivalent)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
Flow Rate: As per the manufacturer's recommendation for the chosen column.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the mobile phase. The ADC will typically elute as the first major peak, well-separated from the smaller unconjugated drug-linker.
-
Collect the fractions corresponding to the ADC peak.
-
IEX separates molecules based on their net charge. It can be used to separate the ADC from the unconjugated antibody, as the conjugation of the drug-linker can alter the overall charge of the antibody.[13][14][15][16]
Typical Protocol (Cation Exchange):
-
Column: A cation exchange column (e.g., SP Sepharose or equivalent)
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH below the isoelectric point (pI) of the antibody (e.g., 20 mM sodium acetate, pH 5.0).
-
Elution Buffer (Buffer B): Binding buffer with a high concentration of salt (e.g., 20 mM sodium acetate, 1 M NaCl, pH 5.0).
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Load the SEC-purified ADC onto the column. The ADC and any remaining unconjugated antibody will bind to the resin.
-
Wash the column with Buffer A to remove any non-binding impurities.
-
Elute the bound species using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes). The ADC species with different DARs may elute at different salt concentrations.
-
Collect and pool the fractions containing the desired ADC species.
-
HIC separates molecules based on their hydrophobicity. It is a powerful technique for separating ADC species with different DARs, as the addition of the often-hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[17][18][19][20][21][22][23]
Typical Protocol:
-
Column: A HIC column (e.g., Phenyl Sepharose or Butyl Sepharose)
-
Binding Buffer (Buffer A): A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Elution Buffer (Buffer B): A low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Adjust the salt concentration of the IEX-purified ADC sample to match that of Buffer A and load it onto the column.
-
Wash the column with Buffer A.
-
Elute the bound species using a linear gradient of decreasing salt concentration (e.g., 100% Buffer A to 100% Buffer B over 20 column volumes). The ADC species with higher DARs will be more hydrophobic and will elute at lower salt concentrations.
-
Collect and pool the fractions containing the ADC with the desired DAR.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for ADC synthesis using a Boc-protected aminooxy PEG linker.
Caption: Simplified mechanism of oxime bond formation.
Conclusion
Boc-protected aminooxy PEG linkers represent a powerful and versatile class of reagents for the construction of well-defined bioconjugates. The ability to control the timing of the conjugation reaction through Boc-deprotection, coupled with the high stability and specificity of the resulting oxime bond, makes these linkers highly attractive for the development of next-generation therapeutics, particularly in the field of antibody-drug conjugates. The strategic use of PEG chains of varying lengths further allows for the fine-tuning of the physicochemical and pharmacokinetic properties of the final conjugate, enabling the optimization of its therapeutic window. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to effectively utilize these linkers in their drug development endeavors.
References
- 2. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]
- 3. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Boc-PEG12-alcohol, 159156-95-3 | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. matec-conferences.org [matec-conferences.org]
- 9. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. t-Boc-Aminooxy-PEG12-NHS ester | BroadPharm [broadpharm.com]
- 14. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 15. goldbio.com [goldbio.com]
- 16. ymcamerica.com [ymcamerica.com]
- 17. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 18. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. medkoo.com [medkoo.com]
- 20. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of t-Boc-Aminooxy-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of t-Boc-Aminooxy-PEG8-alcohol, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in common laboratory solvents is critical for its effective handling, reaction setup, and purification.
Core Concepts: Structure and Solubility
This compound possesses a chemical structure that dictates its solubility profile. The molecule incorporates a hydrophobic tert-butoxycarbonyl (t-Boc) protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The terminal hydroxyl group and the protected aminooxy group also contribute to its overall polarity. The presence of the PEG8 chain, in particular, is designed to enhance aqueous solubility.[1][2]
Qualitative Solubility Data
| Solvent | Chemical Class | Qualitative Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1][3] |
| Dichloromethane (DCM) | Chlorinated | Soluble | [1][3] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [1][3] |
| Aqueous Media | Polar Protic | Soluble | [1][2] |
It is important to note that the term "soluble" is qualitative. The actual solubility can vary depending on the specific batch, purity, temperature, and the presence of any contaminants. For applications requiring precise concentrations, it is highly recommended to experimentally determine the solubility in the desired solvent system.
Factors Influencing Solubility
The solubility of PEGylated compounds, such as this compound, is influenced by several factors:
-
Molecular Weight of the PEG Chain: Generally, as the molecular weight of the PEG chain increases, the solubility in organic solvents tends to decrease, while water solubility may be enhanced up to a certain point.[4]
-
End-Functional Groups: The nature of the terminal functional groups (in this case, t-Boc-aminooxy and alcohol) plays a significant role in the overall polarity and, consequently, the solubility of the molecule.
-
Temperature: Solubility is often temperature-dependent. For some less soluble solvents, gentle heating may improve dissolution.
-
Solvent Polarity: As a general principle of "like dissolves like," the polarity of the solvent relative to the solute is a key determinant of solubility.
Experimental Protocol: Determination of Solubility
The following is a general protocol for determining the solubility of this compound in a given solvent. This method can be adapted based on the available laboratory equipment and the desired level of precision.
Objective: To determine the approximate solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
Selected laboratory solvent(s) (e.g., water, ethanol, DMSO, DCM, etc.)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Small volume vials (e.g., 1.5 mL or 2 mL)
-
Filtration device (e.g., syringe filter, 0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a known volume of the solvent in a vial.
-
Ensure that there is undissolved solid material at the bottom of the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature).
-
Allow the suspension to equilibrate for an extended period (e.g., 24 hours) with intermittent shaking to ensure saturation.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.
-
For higher accuracy, filter the supernatant through a syringe filter to remove any remaining microparticles.
-
-
Quantification of Dissolved Solute:
-
Accurately transfer a known volume of the clear, saturated supernatant to a pre-weighed vial.
-
Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a suitable temperature until a constant weight of the dried residue is achieved.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
-
Determine the solubility in mg/mL by dividing the mass of the dissolved solute by the volume of the supernatant taken for drying.
-
Safety Precautions:
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Visualizing Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
Caption: Logical relationship of solubility.
Conclusion
This compound is a valuable chemical tool with a solubility profile that makes it compatible with a range of common laboratory solvents, including DMSO, DCM, DMF, and aqueous solutions. While quantitative data is not widely published, the provided qualitative information and the detailed experimental protocol will enable researchers and drug development professionals to effectively utilize this compound in their work. For critical applications, empirical determination of solubility in the specific solvent system to be used is strongly advised.
References
t-Boc-Aminooxy-PEG8-alcohol molecular weight and formula
This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the applications of t-Boc-Aminooxy-PEG8-alcohol, a bifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Information
This compound is a heterobifunctional molecule featuring a tert-butyloxycarbonyl (t-Boc) protected aminooxy group at one end and a primary alcohol at the other, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer of eight ethylene (B1197577) glycol units. This structure imparts desirable properties such as aqueous solubility and allows for sequential and chemoselective conjugation reactions.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H43NO11 | [1] |
| Molecular Weight | 485.6 g/mol | [1][2] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [2] |
| Storage | Recommended storage at -20°C | [1][2] |
Chemical Reactivity and Applications
The bifunctional nature of this compound dictates its utility in constructing complex biomolecules. The two key reactive handles, the protected aminooxy group and the terminal alcohol, can be addressed orthogonally.
Boc-Protected Aminooxy Group
The t-Boc protecting group on the aminooxy moiety is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions to reveal the reactive aminooxy group. This free aminooxy group can then specifically react with aldehydes or ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is highly chemoselective and proceeds efficiently under physiological conditions, making it a powerful tool for bioconjugation.
Terminal Alcohol Group
The primary alcohol at the other end of the PEG spacer provides a versatile handle for a variety of chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups such as amines, azides, or alkynes for subsequent conjugation reactions, for instance, through "click chemistry."
Experimental Protocols
The following sections provide generalized protocols for the key reactions involving this compound. Researchers should optimize these conditions for their specific applications.
Deprotection of the t-Boc Group
Objective: To remove the t-Boc protecting group to expose the free aminooxy functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 1 gram of substrate).
-
Add an excess of TFA (e.g., 2-4 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Aminooxy-PEG8-alcohol.
Oxime Ligation with an Aldehyde-Containing Molecule
Objective: To conjugate the deprotected Aminooxy-PEG8-alcohol to a molecule containing an aldehyde group.
Materials:
-
Deprotected Aminooxy-PEG8-alcohol
-
Aldehyde-containing molecule
-
Anhydrous aniline (B41778) (as a catalyst, optional)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the deprotected Aminooxy-PEG8-alcohol and the aldehyde-containing molecule in the reaction buffer. A slight molar excess of the aminooxy compound may be used.
-
For reactions that are slow at neutral pH, anhydrous aniline can be added as a catalyst to a final concentration of 10-100 mM.
-
Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the formation of the oxime conjugate by an appropriate analytical method (e.g., LC-MS).
-
Purify the resulting conjugate using a suitable chromatographic technique to remove unreacted starting materials and catalyst.
Derivatization of the Terminal Alcohol
Objective: To convert the terminal hydroxyl group into a different functional group for further conjugation. This example describes the conversion to a mesylate, a good leaving group.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous DCM
-
Standard laboratory glassware under inert atmosphere
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add TEA or DIPEA (1.5-2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2-1.5 equivalents) dropwise.
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mesylated product.
Application in PROTAC Synthesis and a Relevant Signaling Pathway
This compound is a valuable building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the target protein in proximity to the E3 ligase, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein.
The PEG8 linker in this compound provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound.
References
Proper Storage and Handling of PEG8 Linkers: A Technical Guide
This guide provides an in-depth overview of the essential procedures for the proper storage and handling of PEG8 (polyethylene glycol with eight ethylene (B1197577) glycol units) linkers. Adherence to these guidelines is critical for maintaining the integrity, reactivity, and stability of these versatile molecules, ensuring reproducible results in research, and promoting a safe laboratory environment for drug development professionals.
Introduction to PEG8 Linkers
Polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in bioconjugation, drug delivery, and diagnostics.[1][2][3] Their inherent properties, such as water solubility, biocompatibility, and low immunogenicity, make them ideal for modifying proteins, peptides, oligonucleotides, and small molecules.[1][2][3] The PEG8 linker, a monodisperse species, offers a defined chain length, which is crucial for precise control over the physicochemical properties of the resulting conjugate.[3][4] These linkers can be functionalized with a variety of reactive groups to enable covalent attachment to biomolecules, influencing the conjugate's solubility, stability, and pharmacokinetic profile.[][6][7]
General Storage Recommendations
The stability of PEG8 linkers is paramount to their successful application. Improper storage can lead to degradation, loss of reactivity, and the introduction of impurities.[8] PEG linkers are sensitive to temperature, light, moisture, and oxidation.[9][10]
Table 1: Recommended Storage Conditions for PEG8 Linkers
| Parameter | Long-Term Storage | Short-Term Storage (in solution) |
| Temperature | -15°C to -40°C[10] | -20°C (up to 1 month) or -80°C (up to 6 months)[11][12][13][14] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[10] | Sealed, away from moisture[11][13][14] |
| Light | In the dark[9][10] | Protected from light[9][14] |
| Moisture | Dry conditions, with desiccant (outside container)[10] | Sealed storage[11][13][14] |
Handling Procedures
Safe and effective handling of PEG8 linkers requires careful attention to detail to prevent exposure and maintain the quality of the reagent.
Personal Protective Equipment (PPE)
Due to the potential for skin, eye, and respiratory irritation, appropriate personal protective equipment should always be worn when handling PEG8 linkers.[8][15]
Table 2: Recommended Personal Protective Equipment (PPE)
| Operation | Required PPE |
| Weighing and Preparing Solutions | Chemical safety goggles, nitrile gloves, lab coat[15] |
| Performing Reactions | Chemical safety goggles, nitrile gloves, lab coat[15] |
| Purification (e.g., Chromatography) | Chemical safety goggles, nitrile gloves, lab coat[15] |
| Handling Spills | Chemical splash goggles, double nitrile gloves, chemical-resistant apron, respiratory protection (if necessary)[15] |
General Handling Workflow
A systematic approach to handling PEG8 linkers will minimize the risk of degradation and ensure experimental consistency.
Caption: General workflow for handling PEG8 linkers.
When taken out of storage, the container should be allowed to slowly warm up to room temperature before opening to prevent moisture condensation.[9][10] After use, it is recommended to backfill the container with an inert gas like nitrogen or argon before sealing and returning to the recommended storage conditions.[10]
Stability and Degradation
PEG8 linkers, particularly those with reactive functional groups, are susceptible to degradation.
-
Oxidation: The polyethylene glycol chain can be prone to oxidation. Storage under an inert atmosphere minimizes this risk.[10]
-
Hydrolysis: Functional groups like N-hydroxysuccinimide (NHS) esters are highly sensitive to moisture and can hydrolyze, leading to a loss of reactivity towards primary amines.[10]
-
Light Sensitivity: Functional groups such as maleimides are sensitive to light and should be protected from exposure to avoid degradation.[10]
-
Retro-Michael Reaction: For maleimide-based linkers, the thioether bond formed upon conjugation with a thiol can undergo a retro-Michael reaction, leading to premature cleavage of the payload.[16]
Solubility
PEG8 linkers generally exhibit good solubility in a variety of solvents, which is a key advantage in bioconjugation reactions.
Table 3: Solubility of PEG8 Linkers
| Solvent Class | Examples | Solubility |
| Aqueous | Water, Buffers (e.g., PBS) | Generally soluble[1][17] |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Highly soluble[9][15] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble[9] |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble[9] |
For water-sensitive linkers, stock solutions are often prepared in anhydrous organic solvents like DMSO or DMF and then added to the aqueous reaction buffer.[9]
Experimental Protocols
The following are generalized protocols for common applications of PEG8 linkers. It is important to optimize these protocols for specific biomolecules and payloads.
General Protocol for Protein PEGylation with an Amine-Reactive PEG8 Linker (e.g., m-PEG8-NHS ester)
This protocol outlines the conjugation of an amine-reactive PEG8 linker to a protein.
References
- 1. chempep.com [chempep.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. benchchem.com [benchchem.com]
- 6. Mal-PEG8-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 10. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
t-Boc-Aminooxy-PEG8-alcohol material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, properties, and handling procedures for t-Boc-Aminooxy-PEG8-alcohol. The information is intended to support researchers and professionals in the safe and effective use of this bifunctional crosslinker in drug development and various bioconjugation applications.
Compound Identification and Properties
This compound is a heterobifunctional linker molecule featuring a tert-butyloxycarbonyl (Boc) protected aminooxy group and a terminal hydroxyl group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The Boc protecting group provides stability and can be removed under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone. The hydroxyl group allows for further chemical modifications.
Table 1: Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 2353410-14-5[1] |
| Molecular Formula | C21H43NO11[1] |
| Molecular Weight | 485.6 g/mol [1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Purity | >95% |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage Condition | -20°C[1] |
Hazard Identification
Table 3: Inferred Potential Hazards (Based on m-PEG3-Aminooxy)
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
Disclaimer: The hazard information presented above is inferred from a related compound and should be used for guidance only. A thorough risk assessment should be conducted before handling this compound.
Safe Handling and Experimental Workflow
Given the potential hazards, appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated laboratory hood.
The following diagram illustrates a general workflow for the safe handling and a typical experimental use of this compound, from receiving and storage to deprotection and conjugation.
Experimental Protocols
The following are generalized protocols for the deprotection of the t-Boc group and subsequent bioconjugation. These should be optimized for specific experimental contexts.
t-Boc Deprotection Protocol
This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ice bath
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution (a typical concentration is 20-50% v/v).
-
Stir the reaction at 0°C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
To neutralize any residual acid, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aminooxy-PEG8-alcohol.
Oxime Ligation (Bioconjugation) Protocol
This protocol outlines the conjugation of the deprotected aminooxy-PEG8-alcohol to a molecule containing an aldehyde or ketone.
Materials:
-
Deprotected Aminooxy-PEG8-alcohol
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)
Procedure:
-
Dissolve the deprotected aminooxy-PEG8-alcohol in the reaction buffer.
-
Add the aldehyde or ketone-containing molecule to the solution. The reaction is typically most efficient at a pH between 6.5 and 7.5.[2]
-
The reaction can be accelerated by the addition of a catalyst, such as aniline.[2]
-
Allow the reaction to proceed at room temperature for 2-4 hours, or as determined by optimization experiments.
-
Monitor the formation of the oxime conjugate using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion or ion-exchange chromatography to remove unreacted starting materials.
Signaling Pathways and Logical Relationships
The primary utility of this compound lies in its role as a bifunctional linker. The logical relationship of its functional groups in a typical bioconjugation experiment is depicted below.
References
An In-Depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are cornerstone tools in modern bioconjugation, enabling the precise connection of two distinct molecular entities. Comprising a hydrophilic PEG backbone flanked by two different reactive functional groups, these linkers have become indispensable in advanced therapeutic design, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Their unique properties—such as enhanced solubility, biocompatibility, and tunable length—allow for the optimization of a conjugate's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core principles of heterobifunctional PEG linkers, their diverse applications, quantitative properties, and detailed experimental protocols for their use in synthesis, conjugation, and characterization.
Core Concepts of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are specialized chemical structures composed of a polyethylene glycol chain with two different functional groups at either end.[1] This dual-reactivity design is the linker's defining feature, permitting the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[2]
Fundamental Structure
The basic architecture of a heterobifunctional PEG linker consists of three key components:
-
Functional Group X: A reactive moiety at one terminus, designed to react with a specific functional group on the first target molecule.
-
PEG Spacer: A chain of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). The length of this spacer is critical and can be precisely controlled.[3]
-
Functional Group Y: A different reactive moiety at the other terminus, which reacts with a specific functional group on the second target molecule.[4]
This structure provides a hydrophilic and flexible bridge between the two conjugated molecules.[5]
Figure 1: General structure of a heterobifunctional PEG linker.
Key Properties and Advantages
The incorporation of a PEG spacer imparts several beneficial properties to bioconjugates:[6]
-
Enhanced Hydrophilicity: The PEG chain's affinity for water molecules improves the solubility of hydrophobic drugs, reducing the risk of aggregation.[1][3]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which reduces renal clearance and extends its circulation half-life in the body.[7][8]
-
Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect, masking the conjugate from the immune system and lowering the potential for an immune response.[6]
-
Biocompatibility: PEG is well-established as a non-toxic and biocompatible polymer, approved by the FDA for use in various pharmaceutical formulations.[9]
-
Tunable Length and Flexibility: The length of the PEG linker can be precisely adjusted to control the distance between the two conjugated molecules, which is crucial for optimizing biological activity, especially in applications like PROTACs.[6][10]
Common Functional Groups
The versatility of heterobifunctional PEG linkers stems from the wide variety of available reactive functional groups. The choice of groups depends on the target functional groups present on the molecules to be conjugated (e.g., amines on lysine (B10760008) residues, thiols on cysteine residues).[11]
-
Amine-Reactive Groups: N-Hydroxysuccinimide (NHS) esters are highly popular for their efficient reaction with primary amines (e.g., lysine side chains) at a pH of 7.2-8.5 to form stable amide bonds.[12][13]
-
Thiol-Reactive Groups: Maleimide (B117702) groups react specifically with free sulfhydryl groups (e.g., on cysteine residues) at a pH of 6.5-7.5 to form stable thioether bonds.[12]
-
Click Chemistry Groups: Azide and Alkyne groups are used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reactions. These reactions are highly specific, efficient, and bioorthogonal (meaning they do not interfere with native biological processes). DBCO (Dibenzocyclooctyne) is a common example used for SPAAC.[4]
-
Carbonyl-Reactive Groups: Hydrazide and Aminooxy groups react with aldehydes and ketones to form hydrazones and oximes, respectively. This is often used for site-specific modification of antibodies at their glycan sites.[13]
Quantitative Data on PEG Linkers
The physical and chemical properties of PEG linkers can be precisely defined, allowing for reproducible synthesis and application. Commercially available PEGs can be either polydisperse, with a distribution of molecular weights, or monodisperse (discrete), with a single, exact molecular weight.[14][] For advanced therapeutics, monodisperse linkers are preferred to ensure product homogeneity.[2]
Table 1: Properties of Common Polyethylene Glycol (PEG) Spacers
| Linker Name | Molecular Weight (Da) | No. of PEO Units | Contour Length (nm)¹ |
| PEG2 | 88 | 2 | 0.6 |
| PEG11 | 484 | 11 | 3.1 |
| PEG45 | 2000 | 45 | 12.7 |
| PEG80 | 3500 | 80 | 22.3 |
| PEG114 | 5000 | 114 | 31.8 |
| PEG170 | 7500 | 170 | 47.7 |
| ¹Contour length is calculated based on a PEO unit length of approximately 0.28 nm in water. Data adapted from Ma et al.[16] |
Table 2: Impact of PEG Chain Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
| Data from a study on homogeneous Drug-to-Antibody Ratio (DAR) 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[2] |
Key Applications in Drug Development
Heterobifunctional PEG linkers are pivotal in the development of sophisticated biotherapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[17] The linker is a critical component that connects the drug to the antibody. Heterobifunctional PEG linkers are ideal for this purpose, offering several advantages:
-
They improve the solubility and stability of the ADC, especially with hydrophobic drug payloads.[17]
-
They allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[2]
-
They can be designed as cleavable or non-cleavable. Cleavable linkers release the drug payload under specific conditions found inside target cells (e.g., acidic pH or presence of certain enzymes), while non-cleavable linkers release the drug after the entire ADC is degraded in the lysosome.[1]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[18][19] A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein (Protein of Interest, POI), and the other binds to an E3 ubiquitin ligase.[] This proximity induces the E3 ligase to "tag" the POI with ubiquitin, marking it for destruction by the proteasome.
The linker's role in a PROTAC is not merely as a spacer; its length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[18] PEG-based linkers are the most common type used in PROTAC design, as they provide the necessary hydrophilicity and flexibility to achieve optimal degradation efficiency.[19]
Figure 2: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving heterobifunctional PEG linkers. Researchers should optimize these protocols for their specific molecules and applications.
Protocol 1: Two-Step Bioconjugation for ADC Preparation (NHS-PEG-Maleimide)
This protocol describes the conjugation of a thiol-containing drug payload to an antibody using a common NHS-PEG-Maleimide linker.[2]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide linker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Thiol-containing drug payload
-
Reducing agent (e.g., TCEP) if antibody disulfides need to be reduced for conjugation
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., Size-Exclusion Chromatography column)
Procedure:
-
Antibody Preparation (if needed): If targeting native cysteines, partially reduce interchain disulfides on the antibody using a controlled amount of TCEP. Incubate for 1-2 hours at 37°C. Remove excess TCEP via desalting column.
-
Linker Activation of Antibody:
-
Removal of Excess Linker: Purify the maleimide-activated antibody using a desalting column or size-exclusion chromatography (SEC) to remove the unreacted linker.[7]
-
Conjugation to Drug Payload:
-
Immediately add the thiol-containing drug payload to the purified, maleimide-activated antibody solution at a slight molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[2]
-
-
Quenching: Add a quenching reagent like N-acetyl cysteine to cap any unreacted maleimide groups.
-
Purification of ADC: Purify the final ADC conjugate using an appropriate chromatography method (e.g., SEC, Hydrophobic Interaction Chromatography) to remove unreacted drug, excess linker, and aggregates.[19][20]
Figure 3: Experimental workflow for ADC synthesis.
Protocol 2: Purification of PEGylated Conjugates
Purification is a critical step to ensure the homogeneity, safety, and efficacy of the final product by removing impurities like unreacted molecules, aggregates, and excess reagents.[19]
Common Techniques:
-
Size-Exclusion Chromatography (SEC): This is a primary method for removing small molecules (unreacted linker, drug) and separating monomeric conjugates from aggregates.[20]
-
Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., PBS).
-
Load the crude conjugation reaction mixture onto the column.
-
Elute with the mobile phase. The larger ADC will elute first, followed by smaller impurities.
-
Monitor the elution profile using UV absorbance at 280 nm and collect the fractions corresponding to the monomeric ADC peak.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DAR).[21] The addition of hydrophobic drugs increases the overall hydrophobicity of the conjugate.
-
Select an appropriate HIC resin (e.g., Butyl Sepharose).
-
Equilibrate the column with a high-salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).
-
Load the sample onto the column.
-
Elute the bound species by applying a reverse salt gradient (decreasing salt concentration). Species with higher DAR (more hydrophobic) will elute later.
-
Collect fractions and analyze for purity and DAR.
-
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. PEGylation can shield surface charges on a protein, altering its interaction with IEX media, which can be exploited for purification.[22]
Protocol 3: Characterization of PEGylated Conjugates
Thorough characterization is required to confirm successful conjugation, determine purity, and ensure batch-to-batch consistency.[18]
Key Characterization Methods:
-
UV-Vis Spectroscopy: Used to determine the concentration of the antibody (at 280 nm) and the drug (if it has a unique absorbance wavelength), which allows for calculation of the average Drug-to-Antibody Ratio (DAR).
-
High-Performance Liquid Chromatography (HPLC):
-
SEC-HPLC: Assesses the purity of the conjugate and quantifies the percentage of monomer, aggregates, and fragments.[2]
-
HIC-HPLC: Determines the distribution of different DAR species in an ADC preparation.
-
-
Mass Spectrometry (MS): This is a powerful technique for confirming the identity and integrity of the conjugate.[23]
-
Sample Preparation: Prepare the sample by buffer exchange into an MS-compatible buffer (e.g., ammonium acetate). For complex spectra, charge-state reduction using reagents like triethylamine (B128534) (TEA) can improve resolution.[18]
-
Analysis: Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[18]
-
Data Deconvolution: Use deconvolution software to process the resulting mass spectrum and determine the precise masses of the different species present (e.g., unconjugated antibody, and antibody with 1, 2, 3... PEG-drug moieties attached). This confirms successful conjugation and provides an accurate DAR profile.
-
-
SDS-PAGE: A simple method to visually confirm conjugation. The PEGylated protein will show a significant increase in its apparent molecular weight, resulting in a band shift compared to the unconjugated protein.[23]
Linker Selection Guide
Choosing the right heterobifunctional PEG linker is critical for the success of a bioconjugation project. The decision depends on the application, the molecules to be conjugated, and the desired properties of the final product.
Figure 4: Logical workflow for selecting a suitable PEG linker.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools that have revolutionized the field of bioconjugation. Their unique ability to connect distinct molecules while imparting beneficial physicochemical properties has been instrumental in the success of advanced therapeutics like ADCs and PROTACs. By carefully selecting the appropriate linker based on functional group chemistry, length, and application-specific requirements, researchers can precisely engineer complex bioconjugates with optimized stability, efficacy, and safety profiles. As drug development continues to move towards more targeted and sophisticated modalities, the innovation and application of heterobifunctional PEG linkers will undoubtedly remain a critical driver of progress.
References
- 1. researchgate.net [researchgate.net]
- 2. Single-structure polyethylene glycol (PEG, PEO) derivatives without molecular weight distribution. [schem.jp]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. precisepeg.com [precisepeg.com]
- 8. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 9. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. chempep.com [chempep.com]
- 14. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 17. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 23. enovatia.com [enovatia.com]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to Oxime Ligation Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the ability to create stable and specific linkages between biomolecules is paramount. Among the arsenal (B13267) of chemical tools available, oxime ligation has emerged as a robust and versatile strategy.[1][2][3] This guide provides a comprehensive overview of the core principles of oxime ligation, offering a technical resource for researchers and professionals in drug development and life sciences.
Core Principles of Oxime Ligation
Oxime ligation is a chemoselective reaction that forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or a ketone.[4][5] This reaction is highly valued for its bioorthogonality, meaning it can proceed in a biological environment with minimal interference from native functional groups.[6] The resulting oxime linkage is notably stable under physiological conditions, a critical attribute for in vivo applications.[7][8][9]
The reaction is characterized by the nucleophilic attack of the aminooxy moiety on the carbonyl carbon of an aldehyde or ketone.[8][9] This is followed by a dehydration step to form the final oxime product. The overall process is reversible, but the equilibrium strongly favors the formation of the stable oxime bond.[6]
Reaction Mechanism and Kinetics
The formation of an oxime bond proceeds through a two-step mechanism. First, the nucleophilic aminooxy group adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate, often referred to as a hemiaminal.[6][9] This is followed by an acid-catalyzed dehydration of the intermediate to yield the oxime.[6]
The rate of oxime ligation is pH-dependent. The reaction is generally faster under slightly acidic conditions (pH 4-5), which facilitate the dehydration of the hemiaminal intermediate.[6][10][11] However, for many biological applications, performing the reaction at a physiological pH (around 7.4) is necessary, which can lead to slower reaction rates.[6][12] To overcome this limitation, various catalysts have been developed to enhance the reaction rate at neutral pH.[2]
Catalysis of Oxime Ligation
To accelerate oxime ligation at physiological pH, nucleophilic catalysts are often employed. Aniline (B41778) was one of the first and most widely used catalysts for this purpose.[6][11] The mechanism of aniline catalysis involves the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[11]
More recently, aniline derivatives with improved catalytic activity and lower toxicity have been developed. These include m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), which have shown significantly enhanced catalytic efficiency compared to aniline.[13][14] Arginine has also been reported to catalyze oxime formation and can additionally help prevent protein aggregation during the reaction.[15]
Quantitative Data Summary
The efficiency and stability of oxime ligation are critical for its application in bioconjugation. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Stability of Bioconjugation Linkages
| Linkage Type | Condition | Half-life (t½) | Reference |
| Oxime | pD 7.0 | > 1000 h | [16] |
| Methylhydrazone | pD 7.0 | ~1.7 h | [16] |
| Acetylhydrazone | pD 7.0 | ~3.3 h | [16] |
| Semicarbazone | pD 7.0 | ~6.3 h | [16] |
| Amide | Physiological | Very Stable | [7] |
| Ester | Physiological | Hours to Days | [7] |
Table 2: Second-Order Rate Constants of Oxime Ligation
| Reactants | Catalyst | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| Heptapeptide-aldehyde + Azo dye-aminooxy | None | 7.0 | ~0.001 | [6] |
| Aldehyde + Aminooxy-PEG | None | 7.0 | - | [10] |
| Aldehyde + Aminooxy-PEG | Aniline (10 mM) | 7.0 | 19x faster than uncatalyzed | [10] |
| Aldehyde + Aminooxy-PEG | p-Phenylenediamine (10 mM) | 7.0 | 120x faster than uncatalyzed | [10] |
| Antibody-aldehyde + Drug-linker-aminooxy | - | 4.6 | 0.03 | [17] |
Table 3: Comparison of Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | Relative Efficiency (vs. Aniline) | Key Advantages | Reference |
| Aniline | 10-100 mM | 1x | Well-established | [18] |
| m-Phenylenediamine (mPDA) | 25-100 mM | ~2x (at equal conc.), up to 15x more efficient overall | Higher aqueous solubility than aniline | [13] |
| p-Phenylenediamine (pPDA) | 2-100 mM | ~19x (vs. aniline) | Highly effective at neutral pH, even at low concentrations | [10][14] |
| Arginine | 400 mM | - | Also prevents protein aggregation | [15] |
Experimental Protocols
This section provides a generalized methodology for a typical oxime ligation experiment for protein modification.
Materials
-
Aldehyde- or ketone-functionalized protein (e.g., 5-300 µM in a suitable buffer like phosphate (B84403) or Tris-HCl, pH 7.0-7.5).[14]
-
Aminooxy-functionalized molecule (e.g., fluorescent dye, PEG, small molecule drug) at a concentration typically 3-10 times that of the protein.
-
Catalyst stock solution (e.g., 0.5 M p-phenylenediamine or m-phenylenediamine in buffer).[14]
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Quenching reagent (optional, e.g., an excess of a small molecule aldehyde or ketone).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
General Ligation Procedure
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the aldehyde- or ketone-functionalized protein with the aminooxy-functionalized molecule in the reaction buffer.
-
Initiation of Ligation: Add the catalyst to the reaction mixture to the desired final concentration (e.g., 25-100 mM).[14]
-
Incubation: Gently mix and incubate the reaction at room temperature or 37°C. The reaction time can vary from minutes to several hours, depending on the reactants' concentration and the catalyst's efficiency.[5][19] Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
Quenching (Optional): If necessary, quench the reaction by adding an excess of a small molecule containing a carbonyl or aminooxy group to consume any unreacted starting material.
-
Purification: Purify the resulting bioconjugate from excess reagents and byproducts using a suitable purification method.
Factors Influencing Oxime Ligation
The success of an oxime ligation reaction is dependent on several factors that can be optimized to achieve high yields and reaction rates.
-
pH: As mentioned, a slightly acidic pH (4-5) is optimal, but catalysis is often necessary to achieve reasonable rates at physiological pH.[6][10]
-
Catalyst: The choice and concentration of the catalyst are crucial for reactions at neutral pH.[10][13]
-
Reactant Concentration: The reaction is bimolecular, so higher concentrations of the reactants will lead to faster reaction rates.[18]
-
Temperature: Increasing the temperature can accelerate the reaction, although the stability of the biomolecules must be considered.
-
Steric Hindrance: Aldehydes are generally more reactive than ketones due to less steric hindrance.[18] Bulky groups near the reactive carbonyl or aminooxy functionality can slow down the reaction.
-
Solvent: The reaction is typically performed in aqueous buffers. The purity of solvents is important, as trace impurities like acetone (B3395972) can react with the aminooxy group.[18]
Applications in Drug Development
The robustness and chemoselectivity of oxime ligation have made it a valuable tool in drug development. A prominent application is in the construction of antibody-drug conjugates (ADCs).[17] Site-specific incorporation of an aldehyde or ketone group into an antibody allows for the precise attachment of a cytotoxic drug via an oxime linkage. Several ADCs utilizing oxime ligation are in preclinical and clinical development.[17] Other applications include the development of synthetic vaccines, cell targeting, imaging, and surface modifications.[1]
References
- 1. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. UQ eSpace [espace.library.uq.edu.au]
The Role of PEG Spacers in Improving Compound Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poor aqueous solubility is a significant hurdle in drug development, leading to diminished bioavailability and inconsistent therapeutic outcomes. Polyethylene glycol (PEG) spacers offer a robust solution to this challenge. By covalently attaching hydrophilic PEG chains to a compound—a process known as PEGylation—the resulting conjugate exhibits dramatically improved solubility and other favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of the mechanisms, quantitative effects, and experimental protocols associated with using PEG spacers to enhance compound solubility.
The Physicochemical Mechanism of Solubility Enhancement
The primary mechanism by which PEG spacers enhance solubility is through the introduction of a hydrophilic shield around the parent compound.[1][2] PEG is a flexible, non-ionic polyether that is highly soluble in water due to the ability of its repeating ether oxygen units to form hydrogen bonds with water molecules.[3] It is reported that each ethylene (B1197577) oxide unit can bind two to three water molecules.[3]
When conjugated to a hydrophobic drug, the PEG chain creates a "hydration shell" or "water cloud" around the molecule.[2][3] This process has two main effects:
-
Increased Hydrophilicity: The hydrophilic PEG polymer dominates the surface properties of the conjugate, effectively masking the hydrophobic core and presenting a water-soluble interface to the aqueous environment.[1]
-
Prevention of Aggregation: The flexible PEG chains provide steric hindrance, which physically prevents individual drug molecules from aggregating or crystallizing out of solution, a common issue with poorly soluble compounds.[2]
This modification of physicochemical properties is a cornerstone of PEGylation technology, transforming poorly soluble molecules into viable drug candidates.[4][5]
Caption: Mechanism of PEG-mediated solubility enhancement.
Quantitative Impact of PEGylation on Solubility
The attachment of PEG spacers can increase the aqueous solubility of small molecules, peptides, and proteins by several orders of magnitude. The extent of this enhancement is dependent on factors such as the molecular weight of the PEG, the nature of the parent drug, and the specific linkage chemistry used.[6] PEGylation is particularly effective for anti-tumor drugs like paclitaxel, camptothecin, and doxorubicin, which suffer from poor water solubility.[6]
| Compound | Parent Drug Class | Molecular Weight of PEG (kDa) | Reported Solubility Increase | Reference |
| Paclitaxel | Anti-cancer (Taxane) | Various | >1,000-fold | [6] |
| Camptothecin | Anti-cancer (Topoisomerase I inhibitor) | Various | >100-fold | [6] |
| Doxorubicin | Anti-cancer (Anthracycline) | Various | Significant improvement | [6] |
| Interferon-α | Protein (Cytokine) | 5 - 12 | Enhanced solubility & stability | [1] |
| BDNF | Neuropeptide | 2 - 5 | Improved pharmacokinetic properties | [7] |
Table 1: Examples of solubility enhancement for various compounds after PEGylation. The exact fold-increase can vary based on specific experimental conditions.
Experimental Protocols
General Protocol for Compound PEGylation
The covalent attachment of PEG to a compound requires a reactive PEG derivative that can form a stable bond with a functional group (e.g., amine, thiol, or carboxyl) on the drug molecule.[1] A common approach is N-terminal PEGylation via reductive alkylation using a PEG-aldehyde derivative.
Objective: To covalently attach a mono-methoxy PEG (mPEG) spacer to a target compound containing a primary amine.
Materials:
-
Target compound with an amine group.
-
mPEG-propionaldehyde.
-
Sodium cyanoborohydride (NaCNBH₃).
-
Reaction Buffer: Phosphate or borate (B1201080) buffer, pH adjusted based on the pKa of the target amine group.
-
Purification System: Ion-exchange or size-exclusion chromatography columns.[8]
Methodology:
-
Dissolution: Dissolve the target compound in the reaction buffer to a predetermined concentration.
-
Reagent Addition: Add a molar excess of mPEG-propionaldehyde to the reaction mixture. The specific ratio depends on the desired degree of PEGylation and must be optimized.
-
Initiation of Reaction: Add the reducing agent, sodium cyanoborohydride, to the mixture to initiate the reductive alkylation reaction, forming a stable secondary amine linkage.[4]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature). Reaction parameters must be optimized for each specific compound.
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer, to consume any unreacted PEG-aldehyde.
-
Purification: Purify the PEGylated conjugate from the reaction mixture to remove unreacted PEG, unreacted compound, and reaction byproducts.[] Ion-exchange chromatography (IEX) is often the method of choice as it can separate products based on charge differences between the native and PEGylated forms.[8] Size-exclusion chromatography (SEC) is also effective for removing unreacted PEG.[][10]
-
Characterization: Characterize the purified product using techniques like HPLC and Mass Spectrometry to confirm the degree of PEGylation and purity.[11]
Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)
The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining the thermodynamic solubility of a compound.[12] It measures the equilibrium concentration of a solute in a solvent.
Objective: To determine the maximum dissolved concentration of a PEGylated compound in an aqueous buffer.
Materials:
-
Lyophilized powder of the purified PEGylated compound.
-
Aqueous Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
-
Incubator-shaker.
-
Syringe filters (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of the PEGylated compound powder to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.[12][13]
-
Equilibration: Seal the vials and place them in an incubator-shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13][14][15]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved particles settle.
-
Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove all undissolved solid particles.[16] Alternatively, high-speed centrifugation can be used to pellet the solids.[14]
-
Quantification: Dilute the clear filtrate with the buffer as needed and measure the concentration of the dissolved compound using a pre-validated analytical method (e.g., UV-Vis absorbance at a specific wavelength or HPLC with a standard curve).[14][16]
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for the shake-flask solubility assay.
Application in Drug Delivery and Signaling
The enhanced solubility and increased hydrodynamic volume conferred by PEGylation have profound implications for drug delivery.[1] A larger size reduces renal clearance, extending the plasma half-life of the drug.[1][] In oncology, this increased circulation time allows PEGylated nanocarriers and drugs to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1][6] This passive targeting mechanism improves the drug's therapeutic index by increasing its concentration at the site of action while reducing systemic exposure.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. nhsjs.com [nhsjs.com]
- 3. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 6. Polyethylene Glycol (PEG) Modification in Antitumor Drugs - Creative Proteomics [creative-proteomics.com]
- 7. mdpi.com [mdpi.com]
- 8. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 15. enamine.net [enamine.net]
- 16. bioassaysys.com [bioassaysys.com]
The Crucial Link: An In-depth Technical Guide to PROTAC Linkers and Their Components
For Researchers, Scientists, and Drug Development Professionals
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules function by hijacking the body's own cellular machinery for protein disposal. At the heart of every PROTAC lies the linker, a component that is far more than a simple spacer. The linker's composition, length, and flexibility are critical determinants of a PROTAC's efficacy, dictating the formation of a productive ternary complex and ultimately, the degradation of the target protein. This technical guide provides a comprehensive overview of PROTAC linkers, their constituent parts, and the experimental protocols essential for their evaluation.
Core Components of a PROTAC
A PROTAC molecule is comprised of three key components:
-
A ligand for the target Protein of Interest (POI): This "warhead" specifically binds to the disease-causing protein.
-
A ligand for an E3 ubiquitin ligase: This "anchor" recruits the cellular machinery responsible for tagging proteins for degradation. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1]
-
A chemical linker: This flexible or rigid chain connects the warhead and the anchor, playing a pivotal role in the PROTAC's overall function.[1][2]
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs exert their effect by inducing the formation of a ternary complex, bringing the target protein and an E3 ubiquitin ligase into close proximity.[3][4][5] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, a process known as ubiquitination.[5] The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's protein disposal system.[3][5][6] The PROTAC molecule itself is not degraded in this process and can go on to induce the degradation of multiple target protein molecules, acting in a catalytic manner.[1][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using t-Boc-Aminooxy-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of t-Boc-Aminooxy-PEG8-alcohol as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for the multi-step synthesis of a PROTAC targeting the KRAS G12C mutant protein, along with methods for its characterization and biological evaluation.
Introduction to this compound in PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC typically consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide flexibility, which can be crucial for the formation of a stable ternary complex between the target protein and the E3 ligase.[4] this compound is a versatile PEG-based linker featuring a Boc-protected aminooxy group and a terminal alcohol. The protected aminooxy group can be deprotected under mild acidic conditions to react with an aldehyde or ketone, forming a stable oxime linkage.[5] The terminal hydroxyl group allows for further chemical modification and attachment to either the POI ligand or the E3 ligase ligand.[6]
This document will detail a synthetic strategy for a hypothetical PROTAC, "PROTAC-K," targeting the KRAS G12C protein. For this example, we will use a von Hippel-Lindau (VHL) E3 ligase ligand and a KRAS G12C inhibitor as the "warhead."
Data Presentation
The following tables provide representative quantitative data for the characterization and evaluation of a PROTAC synthesized using a PEG8 linker.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Method |
| Molecular Weight | 1250.5 g/mol | LC-MS |
| Purity | >98% | HPLC |
| Aqueous Solubility | 150 µM | Nephelometry |
| LogP | 3.2 | Calculated |
| Cell Permeability (Papp) | 5.0 x 10⁻⁶ cm/s | PAMPA Assay |
Table 2: Biological Activity and Performance
| Parameter | Value | Cell Line | Method |
| Degradation | |||
| DC₅₀ (KRAS G12C) | 25 nM | MIA PaCa-2 | Western Blot |
| Dₘₐₓ (KRAS G12C) | >90% | MIA PaCa-2 | Western Blot |
| Binding Affinity | |||
| Kᴅ (to KRAS G12C) | 150 nM | - | SPR |
| Kᴅ (to VHL) | 80 nM | - | SPR |
| Ternary Complex Formation | |||
| α (Cooperativity) | 5.2 | - | TR-FRET |
Experimental Protocols
This section provides a detailed, multi-step protocol for the synthesis of "PROTAC-K" using this compound.
Protocol 1: Synthesis of the VHL-Linker Intermediate
This protocol describes the attachment of the this compound linker to the VHL E3 ligase ligand.
Step 1a: Activation of the Linker's Hydroxyl Group (Mesylation)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated linker.
Step 1b: Coupling of the Mesylated Linker to the VHL Ligand
-
Dissolve the VHL ligand (with an available hydroxyl group, 1.0 eq) and the crude mesylated linker (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the mixture.
-
Heat the reaction to 60-70 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the VHL-linker intermediate.
Protocol 2: Synthesis of the Aldehyde-Functionalized Warhead
This protocol outlines the modification of a KRAS G12C inhibitor to introduce an aldehyde functionality for subsequent oxime ligation. (Note: The specific KRAS G12C inhibitor and its modification strategy would depend on the chosen scaffold).
-
Select a KRAS G12C inhibitor with a suitable functional group (e.g., an amine or phenol) for modification.
-
React the inhibitor with a bifunctional reagent containing an aldehyde or a protected aldehyde group (e.g., 4-formylbenzoic acid after activation, or 4-(bromomethyl)benzaldehyde).
-
Purify the resulting aldehyde-functionalized warhead by HPLC.
Protocol 3: Final PROTAC Assembly and Purification
This protocol details the deprotection of the linker and the final coupling to the warhead.
Step 3a: Boc Deprotection
-
Dissolve the VHL-linker intermediate (1.0 eq) in a solution of 20-30% trifluoroacetic acid (TFA) in DCM.[7]
-
Stir the reaction at room temperature for 1-2 hours. The use of scavengers like triisopropylsilane (B1312306) (TIS) is recommended to prevent side reactions.[8]
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude aminooxy-functionalized VHL-linker can be used directly in the next step after co-evaporation with a solvent like toluene (B28343) to remove residual acid.[9]
Step 3b: Oxime Ligation
-
Dissolve the crude deprotected VHL-linker (1.0 eq) and the aldehyde-functionalized KRAS G12C warhead (1.1 eq) in a suitable solvent system, such as a mixture of DMF and a slightly acidic buffer (e.g., acetate buffer, pH 4.5-5.5).
-
Stir the reaction mixture at room temperature for 12-24 hours.[10]
-
Monitor the formation of the final PROTAC by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule ("PROTAC-K") by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR.[11][12]
Protocol 4: Biological Evaluation - Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[13]
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., MIA PaCa-2, which harbors the KRAS G12C mutation) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of "PROTAC-K" (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for KRAS G12C and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the KRAS G12C band intensity to the loading control.
-
Plot the percentage of remaining KRAS G12C protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC synthesis and function.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Synthetic workflow for a KRAS G12C-targeting PROTAC.
Caption: Simplified KRAS G12C signaling pathway and PROTAC intervention.
References
- 1. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. nbinno.com [nbinno.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
- 12. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for t-Boc-Aminooxy-PEG8-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing t-Boc-Aminooxy-PEG8-alcohol as a hydrophilic, bifunctional linker in the development of antibody-drug conjugates (ADCs). This linker facilitates the site-specific conjugation of payloads to antibodies through a stable oxime linkage, offering enhanced solubility and potentially improved pharmacokinetic profiles.
Introduction
This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal hydroxyl group, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The aminooxy group, upon deprotection, reacts specifically with aldehyde or ketone functionalities to form a stable oxime bond.[3][4] This specific reactivity allows for the site-specific conjugation of drugs to antibodies that have been engineered to contain a carbonyl group. The hydrophilic PEG8 spacer can improve the solubility of the ADC, mitigate aggregation often associated with hydrophobic payloads, and potentially prolong plasma half-life.[5][6][7]
The hydroxyl terminus of the linker allows for the attachment of a variety of cytotoxic payloads prior to antibody conjugation. This modular approach provides flexibility in ADC design.
Core Principle: Oxime Ligation in ADC Formation
The fundamental chemistry underpinning the use of this linker is the formation of an oxime bond between the aminooxy group of the linker-payload construct and a carbonyl group (aldehyde or ketone) on the antibody. This reaction is highly chemoselective and proceeds under mild conditions, making it suitable for bioconjugation.[3]
Methods for introducing carbonyl groups into an antibody for site-specific conjugation include:
-
Enzymatic Modification: Formylglycine-generating enzyme (FGE) can convert a specific cysteine residue within an engineered consensus sequence (CXPXR) to an aldehyde-containing formylglycine (FGly) residue.[8][9]
-
Incorporation of Unnatural Amino Acids: Genetic code expansion can be used to incorporate unnatural amino acids containing ketone groups, such as p-acetylphenylalanine (pAcF), at specific sites in the antibody sequence.[8][10]
-
Oxidation of N-terminal Serine/Threonine: Mild periodate (B1199274) oxidation can selectively convert N-terminal serine or threonine residues to aldehydes.[11]
-
Glycan Oxidation: Periodate oxidation of the carbohydrate moieties on the antibody can generate aldehyde groups, although this may lead to a more heterogeneous product.[10][12]
The following diagram illustrates the general workflow for ADC synthesis using this compound.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of specific reaction conditions (e.g., concentrations, reaction times, temperature) is recommended for each specific antibody and payload combination.
Protocol 1: Synthesis of the Linker-Payload Construct
This protocol describes the attachment of a cytotoxic payload to the this compound linker. This example assumes the payload has a carboxylic acid moiety that can be activated for reaction with the linker's hydroxyl group.
-
Payload Activation:
-
Dissolve the cytotoxic payload in a suitable anhydrous organic solvent (e.g., DMF or DCM).
-
Add 1.2 equivalents of a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) and 1.2 equivalents of an activating agent (e.g., NHS or HOBt).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.
-
-
Conjugation to the Linker:
-
Dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the solution of the activated payload to the linker solution.
-
Add a catalytic amount of a base such as DMAP (0.1 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting t-Boc-Aminooxy-PEG8-Payload conjugate by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Boc Deprotection of the Linker-Payload
The t-Boc protecting group is removed under acidic conditions to generate the reactive aminooxy group.[13][14]
-
Deprotection Reaction:
-
Dissolve the purified t-Boc-Aminooxy-PEG8-Payload in a suitable solvent such as dichloromethane (B109758) (DCM).[14]
-
Add an excess of trifluoroacetic acid (TFA), typically 20-50% (v/v) in DCM.[14]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting aminooxy-PEG8-payload can be used directly in the conjugation reaction or further purified if necessary.
-
Protocol 3: Generation of Aldehyde/Ketone Groups on the Antibody
This protocol outlines a general method for generating aldehyde groups on an antibody containing an FGE recognition site.
-
Antibody Preparation:
-
Buffer exchange the engineered antibody into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Enzymatic Reaction:
-
Add Formylglycine-Generating Enzyme (FGE) to the antibody solution. The optimal FGE-to-antibody ratio should be determined empirically.
-
Incubate the reaction at 37°C for 12-24 hours.
-
-
Purification:
-
Purify the aldehyde-modified antibody from the FGE and other reaction components using a suitable chromatography method, such as protein A affinity chromatography followed by size-exclusion chromatography (SEC).
-
Protocol 4: Conjugation of the Aminooxy-Linker-Payload to the Antibody
This is the key step where the stable oxime bond is formed.
-
Reaction Setup:
-
Dissolve the deprotected aminooxy-PEG8-payload in a compatible co-solvent such as DMSO.
-
Add a 5-10 fold molar excess of the aminooxy-PEG8-payload to the aldehyde-modified antibody solution. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to maintain antibody stability.
-
The reaction is typically performed at a slightly acidic pH (pH 5-6) to catalyze oxime formation.[3] A buffer such as sodium acetate (B1210297) can be used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 4-16 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove excess linker-payload and other small molecules by size-exclusion chromatography (SEC) using a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization of the ADC
Thorough characterization is crucial to ensure the quality and consistency of the ADC.
Protocol 5: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[15]
-
UV-Vis Spectroscopy:
-
This method is applicable if the payload has a distinct UV absorbance from the antibody.[]
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law. The DAR is the molar ratio of the payload to the antibody.[]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS analysis of the intact or reduced ADC can provide precise mass information to confirm the DAR and identify different drug-loaded species.[15] For reduced ADC analysis, the light and heavy chains are separated, and the number of drugs on each chain is determined.
-
Protocol 6: Analysis of Aggregation and Stability
-
Size-Exclusion Chromatography (SEC):
-
Stability Studies:
-
Incubate the ADC under various stress conditions (e.g., elevated temperature, different pH values) and monitor for changes in aggregation (by SEC), DAR, and fragmentation over time.[17][18][19]
-
Plasma stability can be assessed by incubating the ADC in plasma from relevant species and analyzing for drug deconjugation over time by LC-MS.[20]
-
Protocol 7: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.[21][22]
-
Cell Culture:
-
Culture a cancer cell line that expresses the target antigen for the antibody.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.
-
Add the diluted compounds to the cells and incubate for a defined period (e.g., 72-96 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Plot cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).[23]
-
Data Presentation
The following tables provide a template for summarizing key quantitative data generated during ADC development.
Table 1: Physicochemical Characterization of the ADC
| Parameter | Method | Result |
| Average DAR | UV-Vis | |
| Average DAR | HIC | |
| Monomer Purity | SEC | >95% |
| Aggregate Content | SEC | <5% |
| Endotoxin Level | LAL Assay | < 0.5 EU/mg |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Expression | ADC IC50 (nM) | Non-targeting ADC IC50 (nM) | Free Payload IC50 (nM) |
| Cell Line A | High | |||
| Cell Line B | Low/Negative |
Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADC (Illustrative)
| ADC Construct | Linker Type | Mean Residence Time (MRT) (hours) | Plasma Clearance (mL/h/kg) |
| ADC-Payload | Non-PEGylated | 35 | 0.45 |
| ADC-PEG8-Payload | Aminooxy-PEG8 | 65 | 0.22 |
Note: Data in Table 3 is hypothetical and serves as an example of the expected impact of PEGylation. Studies have shown that PEG linkers, including PEG8, can improve the pharmacokinetic properties of ADCs, leading to slower clearance.[7][24]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound, 2353410-14-5 | BroadPharm [broadpharm.com]
- 2. t-Boc-Aminooxy-PEG-alcohol (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 5. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. jk-sci.com [jk-sci.com]
- 15. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 17. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 19. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 20. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 23. njbio.com [njbio.com]
- 24. researchgate.net [researchgate.net]
Application Notes for Bioconjugation Using t-Boc-Aminooxy-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a leading strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, improve stability, and reduce immunogenicity.[1]
This document provides detailed application notes and protocols for the use of t-Boc-Aminooxy-PEG8-alcohol, a heterobifunctional, discrete PEG (dPEG®) linker, in bioconjugation. This linker contains a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal hydroxyl group. The key reaction is the chemoselective oxime ligation between the aminooxy group (after deprotection) and a carbonyl group (aldehyde or ketone) on a target biomolecule.[2] This forms a highly stable oxime bond, ideal for creating robust bioconjugates for therapeutic and diagnostic applications.[3] The terminal alcohol offers a potential site for further functionalization if required.[2]
Core Principles
The bioconjugation strategy involves three main stages:
-
Introduction of a Carbonyl Group: A reactive aldehyde or ketone is site-specifically introduced into the target biomolecule.
-
Deprotection of the PEG Linker: The Boc protecting group is removed from this compound under acidic conditions to expose the reactive aminooxy group.
-
Oxime Ligation: The deprotected Aminooxy-PEG8-alcohol is reacted with the carbonyl-modified biomolecule to form a stable oxime linkage.
The overall workflow is depicted below.
Quantitative Data Summary
The efficiency of oxime ligation is highly dependent on pH and the presence of a nucleophilic catalyst. While the reaction proceeds optimally at a slightly acidic pH (4.0-5.0), such conditions can be detrimental to sensitive biomolecules. Aniline (B41778) and its derivatives have been shown to significantly accelerate the reaction at neutral pH.[4]
| Parameter | Condition | Result | Reference |
| Reaction pH | pH 4.5 (uncatalyzed) | Optimal for small molecules | [4] |
| pH 7.0 (uncatalyzed) | Slow reaction rate | [4] | |
| Catalyst Efficiency | Aniline (100 mM, pH 7.0) | Baseline for catalysis | [5] |
| m-Phenylenediamine (mPDA) (100 mM, pH 7.0) | ~2-fold faster than aniline at same concentration | [5] | |
| p-Phenylenediamine (10 mM, pH 7.0) | ~19-fold faster than aniline (10 mM) | [4] | |
| Typical Yield | Aldehyde Ligation | >90% with optimized conditions | [5] |
| Ketone Ligation | Generally lower yield and slower kinetics than aldehydes | [5] | |
| Conjugation Time | Uncatalyzed (pH 7.0) | Can exceed 12-24 hours | [4] |
| Catalyzed (e.g., mPDA, pPDA) | Can be reduced to 1-4 hours or less | [5] |
Experimental Protocols
Protocol 1: Generation of an Aldehyde on a Protein with an N-terminal Serine
This protocol describes the site-specific oxidation of an N-terminal serine residue to a glyoxylyl aldehyde, a common method for introducing a reactive carbonyl group.[6]
Materials:
-
Protein with an N-terminal serine residue
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄) solution: 100 mM in ddH₂O (prepare fresh)
-
Quenching Solution: Glycerol or Ethylene Glycol
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (appropriate MWCO)
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 6.5-7.5
Procedure:
-
Buffer Exchange: Dissolve or exchange the protein into cold Oxidation Buffer to a final concentration of 1-5 mg/mL.
-
Oxidation: Add the NaIO₄ solution to the protein solution to a final concentration of 1-10 mM. Incubate the reaction on ice for 15-30 minutes in the dark.
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM. Incubate on ice for 5-10 minutes.
-
Purification: Immediately remove excess periodate and buffer exchange the oxidized protein into the Reaction Buffer using a desalting column or dialysis.
-
Verification (Optional): The generation of the aldehyde can be confirmed by reacting a small aliquot with an aminooxy-functionalized fluorescent dye and analyzing by SDS-PAGE.
Protocol 2: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-PEG8-alcohol.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10-20 mg/mL).
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC if desired.
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. The resulting product, Aminooxy-PEG8-alcohol TFA salt, is often a viscous oil.
-
Storage: The deprotected linker can be used immediately or stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C. For best results, use within 24 hours of preparation.
Protocol 3: Oxime Ligation and Purification of the Final Conjugate
This protocol describes the conjugation of the deprotected Aminooxy-PEG8-alcohol to the carbonyl-modified biomolecule.
Materials:
-
Carbonyl-modified biomolecule (from Protocol 1)
-
Deprotected Aminooxy-PEG8-alcohol (from Protocol 2)
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 6.5-7.5
-
Catalyst Stock (Optional): 1 M Aniline or m-Phenylenediamine (mPDA) in DMSO or DMF
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system
Procedure:
-
Reagent Preparation:
-
Ensure the carbonyl-modified biomolecule is in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Dissolve the freshly deprotected Aminooxy-PEG8-alcohol in the Reaction Buffer to create a stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Add a 20- to 100-fold molar excess of the Aminooxy-PEG8-alcohol solution to the biomolecule solution.
-
(Optional but Recommended for Neutral pH) If using a catalyst, add the catalyst stock solution to a final concentration of 20-100 mM.
-
Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle mixing. The optimal time should be determined empirically.
-
-
Purification:
-
Remove unreacted PEG linker and other reagents by purifying the conjugate using an appropriate chromatography method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from the smaller, unreacted PEG linker.[7]
-
Ion-Exchange Chromatography (IEX): Can be used to separate species based on changes in surface charge upon PEGylation. The shielding of charged residues by the neutral PEG chain often leads to a change in elution profile compared to the unmodified protein.[7]
-
-
Analysis and Characterization:
-
SDS-PAGE: Analyze the purified fractions. A successful conjugation will show a band shift corresponding to the increased molecular weight of the PEGylated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the mass of the final conjugate to determine the degree of PEGylation (i.e., the number of PEG chains attached per molecule).[8]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient aldehyde/ketone formation | Confirm carbonyl presence with a small-scale fluorescent labeling test. Optimize periodate concentration and reaction time. |
| Degraded Aminooxy-PEG linker | Use freshly deprotected linker. Store deprotected linker under inert gas at -20°C. | |
| Suboptimal pH | Ensure reaction buffer is pH 6.5-7.5. For uncatalyzed reactions, consider a slightly more acidic buffer (pH ~6.0) if the protein is stable. | |
| Slow reaction kinetics at neutral pH | Add a catalyst such as aniline or mPDA to the reaction mixture to accelerate oxime formation. | |
| Protein Precipitation | High concentration of organic co-solvent (from linker stock) | Minimize the volume of organic solvent. Dissolve the deprotected linker directly in the aqueous reaction buffer if possible. |
| Protein instability in the reaction buffer | Screen alternative buffer compositions or add stabilizing agents (e.g., glycerol, arginine). | |
| Multiple PEGylated Species | Non-specific introduction of carbonyl groups | If oxidizing glycans, use a lower concentration of periodate (e.g., 1 mM) to selectively target sialic acids. |
| Presence of pre-existing carbonyls (e.g., from oxidative stress) | Characterize the starting biomolecule to ensure homogeneity. |
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 2353410-14-5 | BroadPharm [broadpharm.com]
- 3. t-Boc-Aminooxy-PEG2-alcohol, 1807503-86-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Protocol for Boc Deprotection of Aminooxy PEG Linkers under Mild Acidic Conditions
Introduction
Aminooxy-functionalized polyethylene (B3416737) glycol (PEG) linkers are valuable tools in bioconjugation and drug delivery, enabling the stable and specific ligation of molecules to aldehydes or ketones via oxime bond formation.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is frequently used to mask the highly reactive aminooxy moiety during synthesis and purification.[3][4] Complete and selective removal of the Boc group under mild acidic conditions is a critical step to unmask the aminooxy group for subsequent conjugation, without compromising the integrity of other sensitive functional groups within the molecule or the PEG backbone itself.[5][6]
These application notes provide a detailed protocol for the efficient deprotection of Boc-aminooxy PEG linkers using mild acidic conditions. The protocol addresses common challenges such as incomplete deprotection and the cleavage of acid-labile functionalities.[5]
Key Considerations for Mild Acidic Deprotection
The choice of acidic reagent and reaction conditions is paramount to achieving high yields of the deprotected aminooxy PEG linker while minimizing side product formation. The most common reagents for this purpose are Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in an appropriate organic solvent.[5]
-
Trifluoroacetic acid (TFA): Typically used in concentrations ranging from 20-50% in Dichloromethane (DCM), TFA is a highly effective reagent for Boc deprotection.[5] While efficient, higher concentrations and longer reaction times can lead to the cleavage of other acid-sensitive groups, such as esters.[5] One study reported 100% Boc deprotection in 30 minutes using TFA in DCM, but this also resulted in a 10-20% loss of ester bonds.[5]
-
Hydrochloric acid (HCl): A solution of HCl in an organic solvent, most commonly 4M HCl in 1,4-dioxane, offers a potent alternative for Boc deprotection.[5] This reagent can be advantageous when TFA is not suitable for the substrate.
-
Scavengers: The deprotection reaction generates a tert-butyl cation, which can lead to undesired side reactions. The use of scavengers such as triisopropylsilane (B1312306) (TIS) can help to mitigate these side reactions.[5]
-
Reaction Monitoring: Progress of the deprotection reaction should be monitored to ensure complete removal of the Boc group and to avoid prolonged exposure to acidic conditions. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for this purpose.[5]
Data Presentation: Comparison of Mild Acidic Deprotection Conditions
The following table summarizes typical conditions and expected outcomes for the Boc deprotection of aminooxy PEG linkers. The data is compiled from various sources and represents typical results. Actual outcomes may vary depending on the specific substrate and PEG linker.
| Reagent System | Concentration | Temperature (°C) | Typical Reaction Time | Deprotection Efficiency (%) | Potential Side Reactions |
| TFA in DCM | 20-50% (v/v) | 0 to Room Temp | 30 min - 2 h | >95% | Cleavage of acid-labile esters and other protecting groups.[5] |
| 4M HCl in 1,4-Dioxane | 4M | Room Temp | 30 min - 2 h | >95% | Potential for side reactions with sensitive functional groups.[5] |
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of an aminooxy PEG linker.
Detailed Experimental Protocol
This protocol provides a general procedure for the Boc deprotection of an aminooxy PEG linker using TFA in DCM.
Materials:
-
Boc-protected aminooxy PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Cold diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge or filtration apparatus
Procedure:
-
Dissolution: Dissolve the Boc-protected aminooxy PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round bottom flask equipped with a magnetic stir bar.[5]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagent: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[5] If using a scavenger, add TIS (2.5-5% v/v) to the solution before adding TFA.[5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes) until the starting material is consumed (typically 1-2 hours).[5]
-
Work-up:
-
Evaporation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[5]
-
Precipitation: Dissolve the resulting residue in a minimal amount of DCM and precipitate the deprotected product by adding the solution dropwise to a stirred flask of cold diethyl ether.[5]
-
-
Isolation:
-
Collect the precipitated product by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove any remaining impurities.
-
Dry the deprotected aminooxy PEG linker under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR and mass spectrometry.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the chemical transformation during the Boc deprotection process.
Conclusion
The protocol described in these application notes provides a reliable method for the deprotection of Boc-aminooxy PEG linkers under mild acidic conditions. Careful selection of reagents and reaction conditions, along with diligent monitoring, is essential for achieving high yields of the desired product while maintaining the integrity of other functional groups. The resulting deprotected aminooxy PEG linker is ready for subsequent conjugation to aldehyde- or ketone-containing molecules for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Oxime Bond Formation with t-Boc-Aminooxy-PEG8-alcohol and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective bioconjugation technique used to form stable covalent bonds between an aminooxy-functionalized molecule and an aldehyde or ketone. This method is particularly valuable in drug development, proteomics, and materials science due to the stability of the resulting oxime bond under physiological conditions. This document provides detailed application notes and protocols for the use of t-Boc-Aminooxy-PEG8-alcohol in oxime bond formation with aldehydes. The workflow involves two key steps: the deprotection of the t-Boc protecting group to reveal the reactive aminooxy moiety, followed by the oxime ligation reaction with an aldehyde-containing molecule.
The this compound is an aqueous-soluble reagent featuring a terminal hydroxyl group for further functionalization and a t-Boc protected aminooxy group.[][2][3][4] The discrete PEG8 linker enhances the solubility and pharmacokinetic properties of the resulting conjugate. The t-Boc group is readily removed under mild acidic conditions to yield the free aminooxy group, which can then react with an aldehyde to form a stable oxime linkage.[][2][3][4]
Key Reaction Steps and Experimental Workflow
The overall process involves a two-stage experimental workflow:
-
t-Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the aminooxy moiety under acidic conditions.
-
Oxime Ligation: The deprotected Aminooxy-PEG8-alcohol is reacted with an aldehyde-containing molecule to form a stable oxime bond.
Caption: Experimental workflow for oxime bond formation.
Quantitative Data Summary
The efficiency of oxime ligation is influenced by several factors, including pH, the presence of a catalyst, and the nature of the carbonyl group (aldehyde vs. ketone). The following tables summarize quantitative data on these parameters.
Table 1: Effect of pH on Uncatalyzed Oxime Ligation Rate
| pH | Relative Reaction Rate | Optimal for | Reference |
| 4.5 | Highest | Uncatalyzed reactions | [5] |
| 6.0 | Moderate | Compromise for acid-sensitive molecules | |
| 7.4 | Slow | Requires a catalyst for efficient ligation | [5] |
Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Typical Concentration | Relative Efficiency (vs. Aniline) | Key Advantages | Reference |
| Aniline | 10-100 mM | 1x | Well-established, but can be toxic to cells. | [5] |
| m-Phenylenediamine (B132917) | 50-750 mM | ~2.5x (at same concentration) | Higher solubility allows for greater rate acceleration. | [6] |
| p-Phenylenediamine (B122844) | 2-10 mM | Up to 19x | Highly effective at low, less toxic concentrations. |
Table 3: Relative Reactivity of Carbonyl Compounds in Oxime Ligation
| Carbonyl Compound | Relative Reactivity | Notes | Reference |
| Aromatic Aldehydes | High | Generally more stable than aliphatic aldehydes. | [7] |
| Aliphatic Aldehydes | High | Can be more reactive but potentially less stable than aromatic aldehydes. | [7] |
| Ketones | Low | Significantly slower reaction rates compared to aldehydes due to steric hindrance and electronics. | [5] |
Experimental Protocols
Protocol 1: t-Boc Deprotection of this compound
This protocol describes the removal of the t-Boc protecting group to generate the free aminooxy-PEG8-alcohol.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber and eluent (e.g., 10% Methanol in DCM)
-
UV lamp
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. The deprotected product will have a lower Rf value (be more polar) than the starting material.[8]
-
Once the reaction is complete (typically 1-2 hours), remove the DCM and excess TFA by rotary evaporation.
-
Add toluene to the residue and evaporate again (repeat 3 times) to azeotropically remove residual TFA.
-
For neutralization, dissolve the resulting TFA salt in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Aminooxy-PEG8-alcohol.
Monitoring the Deprotection:
Caption: Methods for monitoring t-Boc deprotection.
Protocol 2: Oxime Ligation of Aminooxy-PEG8-alcohol with an Aldehyde
This protocol outlines the general procedure for the conjugation of the deprotected Aminooxy-PEG8-alcohol to an aldehyde-containing molecule.
Materials:
-
Deprotected Aminooxy-PEG8-alcohol (from Protocol 1)
-
Aldehyde-containing molecule
-
Reaction Buffer (e.g., 0.1 M Phosphate (B84403) buffer, pH 7.0-7.4 for catalyzed reactions; 0.1 M Acetate buffer, pH 4.5 for uncatalyzed reactions)
-
Catalyst stock solution (e.g., 0.5 M m-phenylenediamine in 0.3 M phosphate buffer, pH 7.0) (optional)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
Procedure:
-
Dissolve the aldehyde-containing molecule in the chosen reaction buffer.
-
Dissolve the deprotected Aminooxy-PEG8-alcohol in the same buffer and add it to the aldehyde solution. A 1.5 to 3-fold molar excess of the aminooxy-PEG reagent is recommended.
-
For catalyzed reactions (at neutral pH): Add the catalyst stock solution to the reaction mixture to a final concentration of 25-100 mM.
-
Incubate the reaction at room temperature for 2-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for 12-24 hours.
-
Monitor the reaction progress by LC-MS to observe the formation of the desired conjugate mass.
-
Purification: Purify the oxime conjugate from unreacted starting materials and byproducts using an appropriate chromatography method such as SEC for biomolecules or reverse-phase HPLC for small molecules.[]
Troubleshooting
t-Boc Deprotection
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[8] |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor by TLC or LC-MS.[8] | |
| Steric hindrance from the PEG chain. | Use a stronger acid system like 4M HCl in dioxane.[8] | |
| Side Product Formation | Alkylation of nucleophilic groups by the t-butyl cation. | Add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture. |
| Acid-labile functional groups on the molecule. | Use milder deprotection conditions if possible or protect the sensitive groups. |
Oxime Ligation
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Suboptimal pH. | For uncatalyzed reactions, ensure the pH is between 4 and 5. For catalyzed reactions, maintain a pH of 7.0-7.5.[5] |
| Inefficient or no catalyst at neutral pH. | Add a catalyst like m-phenylenediamine or p-phenylenediamine to accelerate the reaction at neutral pH.[5] | |
| Low reactant concentration. | Increase the concentration of the reactants as the reaction is concentration-dependent.[5] | |
| Instability of the aminooxy reagent. | Use freshly deprotected Aminooxy-PEG8-alcohol. | |
| Steric hindrance at the aldehyde. | Increase the reaction time and/or the molar excess of the aminooxy-PEG reagent. | |
| Slow Reaction Rate | Reaction performed at low temperature. | Increase the reaction temperature if the stability of the reactants allows. |
| Use of a less reactive ketone instead of an aldehyde. | Use a more efficient catalyst and higher concentrations of reactants. |
Conclusion
The formation of an oxime bond between this compound and an aldehyde is a highly effective and reliable method for creating stable bioconjugates. By following the detailed protocols for deprotection and ligation, and considering the quantitative data on reaction parameters, researchers can successfully implement this powerful conjugation strategy in their drug development and other research endeavors. Careful monitoring of the reactions and appropriate troubleshooting will ensure high yields and purity of the final oxime-linked product.
References
- 2. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 3. An integrated process combining the reaction and purification of PEGylated proteins - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound, 2353410-14-5 | BroadPharm [broadpharm.com]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. t-Boc-aminooxy-PEG-Propargyl | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Site-Specific Protein PEGylation via Oxime Ligation with t-Boc-Aminooxy-PEG8-alcohol
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the hydrodynamic size of proteins, leading to reduced renal clearance, extended circulation half-life, and shielding from proteolytic degradation and immunogenic responses.[1] A key challenge in protein PEGylation is achieving site-specificity to ensure a homogeneous product with preserved biological activity.
This application note describes a robust and chemoselective method for the site-specific PEGylation of proteins using t-Boc-Aminooxy-PEG8-alcohol. This approach relies on the formation of a stable oxime bond between a ketone group, introduced at a specific site on the protein, and the aminooxy functionality of the PEG reagent.[2][3] The tert-butyloxycarbonyl (t-Boc) protecting group on the aminooxy moiety ensures stability during storage and handling and can be easily removed under mild acidic conditions prior to the conjugation reaction.[4]
Principle of the Reaction
The overall process involves three key steps:
-
Site-Specific Ketone Incorporation: A ketone functional group is introduced into the target protein at a predetermined site. A powerful method to achieve this is through the genetic incorporation of unnatural amino acids, such as p-acetyl-L-phenylalanine (pAcF), using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[5][6][7] This allows for precise control over the location of the PEGylation site, avoiding modification of residues crucial for the protein's biological activity.
-
Deprotection of this compound: The t-Boc protecting group is removed from the aminooxy-PEG reagent under mild acidic conditions to expose the reactive aminooxy group.[4][8]
-
Oxime Ligation: The ketone-modified protein is then reacted with the deprotected aminooxy-PEG reagent. The reaction, known as oxime ligation, forms a highly stable oxime bond.[2][9] The reaction rate can be significantly enhanced by the addition of a nucleophilic catalyst, such as aniline (B41778) or m-phenylenediamine (B132917) (mPDA), particularly at or near neutral pH.[1][10][11][12]
Advantages of this Method:
-
Site-Specificity: Genetic incorporation of a ketone-bearing unnatural amino acid ensures a homogeneously PEGylated protein product.
-
Chemoselectivity: The reaction between the aminooxy group and the ketone is highly specific, minimizing off-target modifications.[13]
-
Stable Linkage: The resulting oxime bond is significantly more stable to hydrolysis than other linkages like hydrazones, ensuring the integrity of the conjugate under physiological conditions.[2][9][14]
-
Mild Reaction Conditions: The conjugation reaction proceeds under biocompatible conditions, preserving the structure and function of the protein.
Applications:
This method is broadly applicable for the development of:
-
Therapeutic Proteins with Enhanced Pharmacokinetics: Increasing the in vivo half-life of protein drugs, leading to less frequent dosing.
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of PEGylated payloads to antibodies.
-
Protein-Based Diagnostics and Imaging Agents: Improving the stability and circulation time of protein probes.
Experimental Protocols
Herein, we provide detailed protocols for the site-specific PEGylation of a protein containing a genetically incorporated p-acetyl-L-phenylalanine (pAcF).
Protocol 1: Site-Specific Incorporation of p-acetyl-L-phenylalanine (pAcF) into a Target Protein
This protocol is a general guideline and requires optimization based on the specific protein and expression system (e.g., E. coli, mammalian cells).
Materials:
-
Expression vector for the target protein with an amber stop codon (TAG) at the desired modification site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (pAcF-RS) and tRNA (tRNA CUA).
-
p-acetyl-L-phenylalanine (pAcF).
-
Appropriate bacterial or mammalian cell line and culture media.
-
Protein expression and purification reagents.
Methodology:
-
Transformation/Transfection: Co-transform or co-transfect the host cells with the expression vector for the target protein and the plasmid for the pAcF-RS/tRNA pair.
-
Cell Culture and Induction: Culture the cells in a suitable medium. When the cell density reaches the appropriate stage for induction, supplement the medium with pAcF to a final concentration of 1-10 mM. Induce protein expression according to the established protocol for the target protein.
-
Protein Expression and Purification: After the induction period, harvest the cells and lyse them. Purify the pAcF-containing protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Characterization: Confirm the successful incorporation of pAcF and the purity of the protein by SDS-PAGE and mass spectrometry (expecting a mass increase corresponding to pAcF).
Protocol 2: Deprotection of this compound
Materials:
-
This compound.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Diethyl ether (cold).
-
Rotary evaporator.
Methodology:
-
Dissolve this compound in a solution of 25-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Store the deprotected aminooxy-PEG8-alcohol under inert gas at -20°C.
Protocol 3: Oxime Ligation of Ketone-Modified Protein with Aminooxy-PEG8-alcohol
Materials:
-
Ketone-modified protein (from Protocol 1).
-
Deprotected Aminooxy-PEG8-alcohol (from Protocol 2).
-
Reaction Buffer: 100 mM Phosphate buffer or Acetate buffer, pH 4.5-7.0.
-
Catalyst (optional but recommended for pH > 6): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO or water).
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Methodology:
-
Reagent Preparation:
-
Dissolve the ketone-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the deprotected aminooxy-PEG8-alcohol in the reaction buffer to achieve a 10-50 molar excess relative to the protein.
-
-
Ligation Reaction:
-
Add the aminooxy-PEG8-alcohol solution to the protein solution.
-
If using a catalyst, add aniline or mPDA to a final concentration of 10-100 mM. Note: mPDA is a more efficient catalyst than aniline.[1][10][12]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The optimal reaction time and temperature should be determined empirically.
-
-
Monitoring the Reaction: The progress of the PEGylation reaction can be monitored by SDS-PAGE, where the PEGylated protein will show a significant increase in apparent molecular weight.
-
Purification of the PEGylated Protein:
-
Once the reaction is complete, purify the PEGylated protein from unreacted PEG reagent, catalyst, and unmodified protein.
-
Size-exclusion chromatography (SEC) is effective for removing excess low molecular weight reagents.[]
-
Ion-exchange chromatography (IEX) can be used to separate the PEGylated protein from the unreacted, native protein, as PEGylation can alter the surface charge of the protein.[][16]
-
-
Characterization of the Final Product:
-
Confirm the purity and identity of the PEGylated protein using SDS-PAGE and mass spectrometry.
-
Assess the biological activity of the PEGylated protein using a relevant in vitro assay.
-
Data Presentation
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Concentration (mM) | Relative Reaction Rate | Reference |
| None | - | Baseline | [17] |
| Aniline | 100 | ~2.5x faster than uncatalyzed | [17] |
| m-Phenylenediamine (mPDA) | 100 | ~5x faster than uncatalyzed | [17] |
| m-Phenylenediamine (mPDA) | 500 | >10x faster than 100 mM Aniline | [17] |
Table 2: Stability of Different Bioconjugation Linkages
| Linkage | Relative Hydrolytic Stability | Conditions for Cleavage | Reference |
| Imine (Schiff Base) | Low | Readily hydrolyzes in aqueous solution | [2] |
| Hydrazone | Moderate | Hydrolyzes under mild acidic conditions | [2][14] |
| Oxime | High | Stable at physiological pH; requires strong acidic conditions for cleavage | [2][9][14] |
Mandatory Visualization
Caption: Experimental workflow for site-specific protein PEGylation.
Caption: Oxime ligation reaction mechanism.
References
- 1. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. t-Boc-Aminooxy-PEG1-amine, 1844894-82-1 | BroadPharm [broadpharm.com]
- 5. Site-specific incorporation of keto amino acids into functional G protein-coupled receptors using unnatural amino acid mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Protein Labeling using t-Boc-Aminooxy-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs), and for various research applications. The ability to attach a molecule of interest, such as a drug, a dye, or a larger polymer, to a precise location on a protein offers significant advantages over random conjugation methods. These benefits include the production of homogeneous conjugates, preservation of protein structure and function, and optimized pharmacokinetic and pharmacodynamic properties.
t-Boc-Aminooxy-PEG8-alcohol is a heterobifunctional linker designed for the site-specific PEGylation of proteins and other biomolecules. This discrete PEG (dPEG®) linker features a tert-butyloxycarbonyl (Boc)-protected aminooxy group at one end and a hydroxyl group at the other, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group provides a chemoselective handle for reaction with carbonyl groups (aldehydes or ketones) on a target protein, forming a stable oxime linkage. The terminal hydroxyl group can be further functionalized for the attachment of other molecules. The PEG8 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and potentially decrease immunogenicity.[1][2]
These application notes provide detailed protocols for the use of this compound in site-specific protein labeling, covering the deprotection of the Boc group, the oxime ligation reaction, and the purification and characterization of the final PEGylated protein.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C21H43NO11 | [3] |
| Molecular Weight | 485.6 g/mol | [3] |
| CAS Number | 2353410-14-5 | [3][4] |
| Purity | ≥95% | [3] |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage | Store at -20°C | [3] |
Experimental Protocols
Generation of a Carbonyl Group on the Target Protein
The aminooxy group on the PEG linker reacts specifically with an aldehyde or ketone on the target protein. If the protein of interest does not have a naturally occurring or genetically encoded carbonyl group, one must be introduced. Common methods include:
-
Oxidation of N-terminal Serine/Threonine: Treatment of a protein with an N-terminal serine or threonine residue with sodium periodate (B1199274) (NaIO4) generates an N-terminal glyoxylyl group (an aldehyde).
-
Enzymatic Modification: Formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus sequence to a formylglycine, which contains an aldehyde group.
-
Incorporation of Unnatural Amino Acids: Genetic code expansion techniques can be used to incorporate unnatural amino acids containing ketone or aldehyde functionalities, such as p-acetylphenylalanine, into the protein sequence.
Deprotection of the t-Boc Group
The Boc protecting group on the aminooxy moiety must be removed prior to conjugation. This is typically achieved under mild acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Nitrogen or argon gas
-
Rotary evaporator
Protocol:
-
Dissolve the this compound in a minimal amount of DCM.
-
Add an excess of TFA (e.g., a 10-50% v/v solution of TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting deprotected Aminooxy-PEG8-alcohol can be used immediately or stored under an inert atmosphere at -20°C.
Oxime Ligation for Protein PEGylation
This protocol describes the conjugation of the deprotected Aminooxy-PEG8-alcohol to a protein containing a carbonyl group.
Materials:
-
Deprotected Aminooxy-PEG8-alcohol
-
Protein with a carbonyl group (in a suitable buffer, e.g., phosphate-buffered saline (PBS) or acetate (B1210297) buffer)
-
Aniline (B41778) or p-phenylenediamine (B122844) (catalyst, optional but recommended)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)
-
DMSO or DMF (for dissolving the PEG linker)
Protocol:
-
Prepare a stock solution of the deprotected Aminooxy-PEG8-alcohol in DMSO or DMF (e.g., 100 mM).
-
Buffer exchange the protein into the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the Aminooxy-PEG8-alcohol stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.
-
For catalyzed reactions, add aniline or p-phenylenediamine to a final concentration of 10-100 mM from a freshly prepared stock solution. Phenylenediamine derivatives have been shown to be more efficient catalysts than aniline.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The optimal reaction time will depend on the reactivity of the carbonyl group and the presence of a catalyst.
-
Monitor the progress of the PEGylation reaction by SDS-PAGE, which will show a shift in the molecular weight of the protein, or by mass spectrometry.
Quantitative Data on Oxime Ligation:
| Parameter | Condition | Result | Reference |
| Reaction pH | Uncatalyzed: Optimal at pH 4-5. Catalyzed: Efficient at pH 6-7. | - | |
| Catalyst | Aniline (100 mM) vs. p-phenylenediamine (10 mM) at pH 7 | p-phenylenediamine is significantly more efficient. | |
| Stability | Half-life of oxime bond at physiological pH (7.4) | Estimated to be on the order of months to years, significantly more stable than hydrazone linkages. | |
| Labeling Efficiency | Dependent on protein, linker concentration, and reaction conditions | Can reach >90% with optimized protocols. | [5] |
Purification of the PEGylated Protein
After the conjugation reaction, it is essential to remove unreacted PEG linker, catalyst, and any unconjugated protein. Several chromatography techniques can be employed for this purpose.
| Purification Method | Principle of Separation | Application | Reference |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylated proteins are larger than the unconjugated protein and unreacted PEG linker. | Removal of unreacted PEG linker and unconjugated protein. | |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge. PEGylation can shield charged residues on the protein surface, altering its elution profile. | Separation of mono-, di-, and multi-PEGylated species from the unconjugated protein. | |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of the protein. | High-resolution separation and analysis of PEGylated products. | |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity under high salt conditions. | Purification of PEGylated proteins, often complementary to IEX. |
Characterization of the PEGylated Protein
The final PEGylated protein conjugate should be thoroughly characterized to confirm successful labeling and to assess its purity and homogeneity.
| Characterization Technique | Information Obtained | Reference | |---|---|---|---| | SDS-PAGE | Apparent molecular weight increase upon PEGylation. Assessment of purity. | | | Mass Spectrometry (MALDI-TOF or ESI-MS) | Precise molecular weight of the conjugate, confirming the number of attached PEG chains. | | | UV-Vis Spectroscopy | Protein concentration (A280). | | | High-Performance Liquid Chromatography (HPLC) - SEC, IEX, RP-HPLC | Purity, homogeneity, and quantification of different PEGylated species. | | | Circular Dichroism (CD) Spectroscopy | Assessment of changes in protein secondary and tertiary structure upon PEGylation. | | | Functional Assays | Determination of the biological activity of the PEGylated protein compared to the unconjugated protein. | |
Diagrams
Caption: Experimental workflow for site-specific protein PEGylation.
Caption: Oxime ligation signaling pathway for protein conjugation.
Conclusion
This compound is a versatile and valuable reagent for the site-specific labeling of proteins. The protocols outlined in these application notes provide a comprehensive guide for researchers to perform successful PEGylation experiments, from the initial deprotection of the linker to the final characterization of the purified conjugate. The resulting homogeneous PEGylated proteins are well-suited for a wide range of applications in research and therapeutic development, offering improved properties and performance compared to randomly modified proteins. Careful optimization of reaction conditions and purification strategies will ensure high yields of well-defined and functional protein conjugates.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound, 2353410-14-5 | BroadPharm [broadpharm.com]
- 4. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 5. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEGylating Small Molecules to Improve Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of small molecule drugs with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a powerful and clinically validated strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that, when covalently attached to a small molecule, can significantly increase its hydrodynamic volume. This alteration can lead to a number of desirable therapeutic outcomes, including extended plasma half-life, reduced clearance, improved stability, and enhanced solubility.[1][2] Consequently, PEGylation can result in less frequent dosing regimens, improved patient compliance, and potentially reduced side effects.[1]
These application notes provide a comprehensive overview of the principles of small molecule PEGylation, detailed experimental protocols for common PEGylation and analysis techniques, and a summary of the impact of PEGylation on the pharmacokinetics of several small molecules.
Principles of Small Molecule PEGylation
The fundamental principle behind PEGylation for improved pharmacokinetics is the creation of a "stealth" effect. The large, hydrophilic PEG chain effectively shields the small molecule drug from enzymatic degradation and renal clearance, the primary elimination pathways for many small molecules.[3] This steric hindrance also reduces uptake by the reticuloendothelial system (RES), further prolonging circulation time.[1]
Several factors influence the effectiveness of PEGylation, including:
-
PEG Size and Architecture: The molecular weight of the PEG chain is a critical parameter. Larger PEGs generally lead to longer circulation times.[3] PEG can be linear, branched, or multi-armed, with branched and multi-armed structures often providing a greater shielding effect.
-
Linker Chemistry: The chemical bond connecting the PEG to the small molecule can be stable or cleavable. Stable linkers create a new, long-circulating entity, while cleavable linkers are designed to release the parent drug at a controlled rate, often in response to specific physiological conditions (e.g., pH, enzymes).
-
Attachment Site: The point of attachment on the small molecule is crucial to preserve its therapeutic activity. PEGylation should be directed to a site that does not interfere with the molecule's binding to its target.
Impact of PEGylation on Small Molecule Pharmacokinetics: A Data Summary
The following table summarizes the pharmacokinetic parameters of several small molecules before and after PEGylation, demonstrating the significant improvements that can be achieved.
| Small Molecule | Formulation | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Area Under the Curve (AUC) | Species | Reference |
| Doxorubicin (B1662922) | Free Drug | ~5 minutes | High | Large | - | Human | [1] |
| PEGylated Liposomal | 30-90 hours | Drastically Reduced (~250-fold) | Drastically Reduced (~60-fold) | ~300-fold greater than free drug | Human | [1][4] | |
| Paclitaxel (B517696) | Taxol® | - | - | - | - | Rat | [5] |
| PEGylated Nanoparticles (PEG 2000) | - | - | - | Relative Bioavailability: 70% (oral) | Rat | [6] | |
| PEGylated Nanoparticles (PEG 6000) | - | - | - | Relative Bioavailability: 40% (oral) | Rat | [6] | |
| Irinotecan | Free Drug | - | - | - | - | Mouse | [7] |
| Trivalent PEGylated | ~7-fold longer t½ | - | - | ~2-fold larger AUC | Mouse | [7] | |
| SN-38 (active metabolite of Irinotecan) | From Irinotecan | - | - | - | - | Mouse | [7] |
| From Trivalent PEGylated Irinotecan | ~4.5-fold longer t½ | - | - | ~3-fold larger AUC | Mouse | [7] |
Experimental Protocols
This section provides detailed protocols for the key steps involved in the PEGylation of a small molecule and the subsequent evaluation of its pharmacokinetics.
Protocol 1: PEGylation of an Amine-Containing Small Molecule using mPEG-NHS Ester
This protocol describes a general method for conjugating a methoxy-terminated PEG with an N-hydroxysuccinimide (NHS) ester to a primary amine on a small molecule.
Materials:
-
Amine-containing small molecule
-
mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Anhydrous base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Analytical balance
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Dissolution of the Small Molecule:
-
Addition of Base:
-
While stirring, add 1.1 to 2.0 molar equivalents of the anhydrous base (e.g., TEA or DIPEA) to the reaction mixture. The base acts as a scavenger for the NHS leaving group.[3]
-
-
Dissolution of mPEG-NHS Ester:
-
In a separate, dry container, dissolve 1.0 to 1.5 molar equivalents of the mPEG-NHS ester in anhydrous DMF or DMSO.
-
-
PEGylation Reaction:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or HPLC. For TLC, spot the reaction mixture alongside the starting materials. For HPLC, inject a small aliquot of the reaction mixture to observe the formation of the PEGylated product and the disappearance of the starting material.
-
-
Quenching the Reaction (Optional):
-
If necessary, the reaction can be quenched by adding a small amount of a primary amine-containing compound, such as glycine (B1666218) or Tris buffer, to consume any unreacted mPEG-NHS ester.
-
-
Purification:
-
Purify the PEGylated small molecule from the reaction mixture using an appropriate method, such as preparative HPLC (see Protocol 2).
-
Protocol 2: Purification of the PEGylated Small Molecule by HPLC
This protocol outlines a general method for purifying the PEGylated product using either Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC). The choice of method depends on the properties of the conjugate.
A. Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius. This method is effective for separating the larger PEGylated conjugate from the smaller, unreacted small molecule and other low molecular weight impurities.
Materials and Equipment:
-
HPLC system with a UV or other suitable detector
-
SEC column appropriate for the molecular weight range of the PEGylated product
-
Mobile phase (e.g., phosphate-buffered saline (PBS) or other aqueous buffer)
-
Purified reaction mixture from Protocol 1
Procedure:
-
System Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude PEGylated product in the mobile phase.
-
Injection and Separation: Inject the sample onto the column. The PEGylated conjugate, having a larger size, will elute earlier than the unreacted small molecule.
-
Fraction Collection: Collect the fractions corresponding to the peak of the PEGylated product.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or other methods to confirm purity.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent (e.g., by lyophilization or evaporation) to obtain the purified PEGylated small molecule.
B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. This method can be effective if there is a sufficient difference in hydrophobicity between the PEGylated product and the starting materials.
Materials and Equipment:
-
HPLC system with a UV or other suitable detector
-
C18 or other suitable reverse-phase column
-
Mobile phase A (e.g., water with 0.1% trifluoroacetic acid (TFA))
-
Mobile phase B (e.g., acetonitrile (B52724) with 0.1% TFA)
-
Purified reaction mixture from Protocol 1
Procedure:
-
System Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions (a low percentage of mobile phase B).
-
Sample Preparation: Dissolve the crude PEGylated product in a suitable solvent, preferably the initial mobile phase.
-
Injection and Elution: Inject the sample and elute with a gradient of increasing mobile phase B. The PEGylated product will elute at a specific retention time.
-
Fraction Collection: Collect the fractions corresponding to the peak of the PEGylated product.
-
Analysis of Fractions: Analyze the collected fractions to confirm purity.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the organic solvent and TFA, typically by lyophilization.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol describes a basic procedure for evaluating the pharmacokinetic profile of a PEGylated small molecule in rats following intravenous administration. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.[9][10]
Materials and Equipment:
-
Male Sprague-Dawley or Wistar rats (specific pathogen-free)
-
PEGylated small molecule and non-PEGylated control, formulated in a suitable vehicle (e.g., sterile saline or PBS)
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug quantification in plasma (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Divide the animals into two groups: one receiving the PEGylated small molecule and the other receiving the non-PEGylated control.
-
Administer the compounds via intravenous injection (e.g., into the tail vein) at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or jugular vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).[9]
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the plasma concentration-time curve (AUC)
-
-
Compare the pharmacokinetic parameters of the PEGylated and non-PEGylated forms of the small molecule.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Experimental workflow for PEGylation and pharmacokinetic analysis.
Caption: Mechanism of improved pharmacokinetics by PEGylation.
References
- 1. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pegylated liposomal doxorubicin: proof of principle using preclinical animal models and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. Pharmacodynamic and pharmacokinetic study of pegylated liposomal doxorubicin combination (CCOP) chemotherapy in patients with peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and biodistribution of paclitaxel loaded in pegylated solid lipid nanoparticles after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral administration of paclitaxel with pegylated poly(anhydride) nanoparticles: permeability and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Application Notes and Protocols for the Synthesis of Fluorescent Probes using t-Boc-Aminooxy-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly specific fluorescent probes is crucial for understanding complex biological processes and for the development of novel diagnostic and therapeutic agents. t-Boc-Aminooxy-PEG8-alcohol is a versatile heterobifunctional linker that facilitates the covalent conjugation of fluorescent dyes to target molecules containing an aldehyde or ketone moiety. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces non-specific binding, while the tert-butyloxycarbonyl (t-Boc) protected aminooxy group allows for a controlled, sequential conjugation strategy.[1] This document provides detailed protocols for the synthesis of a fluorescent probe using this compound, its subsequent conjugation to a model glycoprotein, and its application in cellular imaging. The core of this methodology lies in the highly chemoselective oxime ligation between the aminooxy group and a carbonyl group, forming a stable oxime bond.[2][3][4]
Synthesis of a Fluorescent Aminooxy-PEG8 Probe
The synthesis of a fluorescently-labeled aminooxy-PEG8 probe from this compound involves a three-step process:
-
Activation of the Terminal Hydroxyl Group: The terminal alcohol of the PEG linker is first activated to facilitate conjugation with a fluorescent dye. A common method is the conversion of the hydroxyl group to a mesylate, which is a good leaving group.[5][6][7][8]
-
Conversion to an Amine and Dye Conjugation: The activated mesylate is then converted to a primary amine. This amine-terminated PEG linker can then be readily conjugated to a wide range of commercially available amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester.[9][10][11][12]
-
Deprotection of the t-Boc Group: Finally, the t-Boc protecting group is removed under acidic conditions to yield the reactive aminooxy group, ready for conjugation to a target molecule.
Below are the detailed experimental protocols for each step.
Experimental Protocols
Protocol 1: Activation of this compound via Mesylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a mesylate.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product, t-Boc-Aminooxy-PEG8-OMs.
-
Protocol 2: Conversion to Amine and Fluorescent Dye Conjugation
This protocol details the conversion of the mesylated PEG linker to an amine-terminated linker, followed by conjugation to an NHS-ester activated fluorescent dye.
-
Materials:
-
t-Boc-Aminooxy-PEG8-OMs
-
Sodium Azide (B81097) (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Triphenylphosphine (B44618) (PPh₃)
-
Tetrahydrofuran (THF)
-
Amine-reactive fluorescent dye (e.g., Cyanine5-NHS ester)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system for purification
-
-
Procedure:
-
Step A: Azide Formation
-
Dissolve t-Boc-Aminooxy-PEG8-OMs (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3 equivalents) and heat the reaction at 60-70°C overnight.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield t-Boc-Aminooxy-PEG8-N₃.
-
-
Step B: Reduction to Amine
-
Dissolve the azido-PEG linker (1 equivalent) in THF.
-
Add triphenylphosphine (1.5 equivalents) and stir at room temperature for 4-6 hours.
-
Add water to the reaction and continue stirring overnight.
-
Concentrate the reaction mixture and purify by silica (B1680970) gel chromatography to obtain t-Boc-Aminooxy-PEG8-NH₂.
-
-
Step C: Dye Conjugation
-
Dissolve t-Boc-Aminooxy-PEG8-NH₂ (1 equivalent) in anhydrous DMF.
-
Add the amine-reactive fluorescent dye (e.g., Cyanine5-NHS ester, 1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours in the dark.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the fluorescently labeled product by reverse-phase HPLC.[][14][15]
-
-
Protocol 3: t-Boc Deprotection
This protocol describes the final deprotection step to generate the reactive aminooxy group.
-
Materials:
-
t-Boc-protected fluorescent probe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the purified t-Boc-protected fluorescent probe in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the solvent and TFA under reduced pressure (co-evaporate with DCM or toluene (B28343) to remove residual TFA).
-
The resulting fluorescent aminooxy-PEG8 probe can be used directly or stored under inert gas at -20°C.
-
Data Presentation: Synthesis Summary
| Step | Product | Typical Yield (%) | Purity (%) (Post-Purification) | Key Analytical Techniques |
| 1. Mesylation | t-Boc-Aminooxy-PEG8-OMs | >90% | >95% | ¹H NMR, LC-MS |
| 2. Amination & Dye Conjugation | t-Boc-Aminooxy-PEG8-NH-Dye | 60-80% | >98% | HPLC, Mass Spectrometry, UV-Vis Spectroscopy |
| 3. Deprotection | H₂N-O-PEG8-NH-Dye | >95% | >98% | LC-MS |
Application: Fluorescent Labeling of Cell-Surface Glycoproteins
A primary application of aminooxy-functionalized fluorescent probes is the labeling of glycoproteins on the cell surface. This is achieved by first oxidizing cell surface sialic acids to generate aldehyde groups, which then react with the aminooxy probe.
Experimental Protocol: Cell-Surface Glycoprotein Labeling
-
Materials:
-
Adherent cells in culture (e.g., HeLa cells)
-
Phosphate-buffered saline (PBS)
-
Sodium periodate (B1199274) (NaIO₄)
-
Fluorescent aminooxy-PEG8 probe
-
Aniline (B41778) (catalyst)
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells to an appropriate confluency on glass-bottom dishes.
-
Wash the cells twice with cold PBS.
-
Treat the cells with 1 mM sodium periodate in PBS for 20 minutes on ice in the dark to oxidize cell-surface sialic acids.
-
Wash the cells three times with PBS to remove excess periodate.
-
Incubate the cells with the fluorescent aminooxy-PEG8 probe (e.g., 100 µM) and aniline (10 mM) in PBS for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS to remove the unreacted probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Example Application: Imaging Epidermal Growth Factor Receptor (EGFR)
Fluorescently labeling glycoproteins on the cell surface can be used to study the localization and trafficking of specific receptors, such as the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and cancer.[16][17][18][19] By labeling the glycans on EGFR, its internalization and subsequent signaling can be tracked.
Visualizations
Experimental Workflow: Synthesis of Fluorescent Aminooxy-PEG8 Probe
References
- 1. benchchem.com [benchchem.com]
- 2. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. Single-molecule fluorescence detection of the epidermal growth factor receptor (EGFR) in membrane discs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescently tagged nanobodies and NanoBRET to study ligand-binding and agonist-induced conformational changes of full-length EGFR expressed in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of fluorescent labeled anti-epidermal growth factor receptor antibody to image head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of PEG Linkers in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers are versatile tools in proteomics research, offering the ability to conjugate proteins and peptides with other molecules to enhance their therapeutic and diagnostic properties.[1] The process of covalently attaching PEG chains, known as PEGylation, is a cornerstone of biopharmaceutical development.[2] It improves the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules by increasing solubility and stability, prolonging circulation half-life, and reducing immunogenicity.[2][3]
These application notes provide an overview of the key uses of PEG linkers in proteomics, complete with experimental protocols and quantitative data to guide researchers in their work.
Core Applications of PEG Linkers in Proteomics
PEG linkers are integral to several advanced applications in proteomics:
-
Therapeutic Protein and Peptide PEGylation: The most established application, where PEG chains are attached to protein or peptide drugs to improve their stability, solubility, and circulation time in the body, while reducing enzymatic degradation and potential immune responses.[1][3][4]
-
Targeted Protein Degradation (PROTACs): In Proteolysis Targeting Chimeras (PROTACs), a PEG linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The flexibility and length of the PEG linker are critical for the efficiency of this process.[5][6]
-
Antibody-Drug Conjugates (ADCs): PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies.[4] This strategy allows for the targeted delivery of the drug to cancer cells, and the PEG linker can improve the solubility and stability of the ADC.[1]
-
Cross-Linking Mass Spectrometry (XL-MS): PEG-based cross-linkers are used to study protein-protein interactions and protein dynamics. Their hydrophilic nature enhances their accessibility to the protein surface.[7] Quantitative XL-MS can reveal changes in protein conformations and interactions between different cellular states.[8][9]
-
Diagnostics and Imaging: By attaching imaging agents like fluorescent dyes or radionuclides to targeting molecules such as antibodies, PEG linkers help improve the accuracy of diagnostic tools. The PEG chains act as a "stealth coating," allowing the imaging agent to evade the immune system, increase circulation time, and accumulate at the target site.[10]
Quantitative Data Summary
The effectiveness of PEG linkers can be quantified in various applications. The following tables summarize key quantitative data from studies utilizing PEG linkers in PROTACs and quantitative cross-linking mass spectrometry.
Table 1: Performance of a PI3K/mTOR Dual-Targeting PROTAC Degrader (GP262)
This table presents the degradation potency (DC₅₀) and anti-proliferative activity (IC₅₀) of GP262, a PROTAC that uses an alkyl linker, demonstrating the utility of linkers in targeted protein degradation.
| Cell Line | Target Protein | DC₅₀ (nM) | Anti-proliferative IC₅₀ (nM) |
| MDA-MB-231 | PI3K | 42.23 - 227.4 | - |
| MDA-MB-231 | mTOR | 45.4 | - |
| THP-1 (Leukemia) | PI3Kγ | 88.4 | - |
| OCL-AML3 (Leukemia) | - | - | 44.3 |
| Data sourced from a study on dual-target PROTAC degraders.[5] |
Table 2: Quantification of Cross-links in the Insect Vector Diaphorina citri
This table shows data from a quantitative XL-MS study comparing protein interactions in nymph versus adult stages of D. citri. It highlights how isotope-labeled cross-linkers can quantify changes in protein interactions during development.
| Total Non-Redundant Cross-linked Peptide Pairs Identified | 1,571 |
| Cross-links between Unique Protein Pairs | 326 from 93 protein pairs |
| Total Cross-links Quantified (in ≥2 biological replicates) | 665 |
| Percentage of Histone Cross-links More Abundant in Nymphs | >30% |
| Data from a quantitative proteomics study on D. citri.[11] |
Key Experimental Workflows and Logical Relationships
Diagrams created with Graphviz illustrate common workflows and concepts involving PEG linkers in proteomics.
Experimental Protocols
The following are detailed methodologies for common applications of PEG linkers in proteomics.
Protocol 1: NHS-Ester PEGylation of a Protein
This protocol targets primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of a protein.[2]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.5.
-
PEG-NHS ester reagent.
-
Reaction vessels.
-
Stirring equipment.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a suitable concentration. Ensure the buffer is free of primary amines (e.g., Tris) which would compete with the reaction.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF, then dilute to the desired concentration in the reaction buffer.
-
Reaction Initiation: Add the dissolved PEG-NHS ester to the protein solution. A common starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[2] The optimal time and temperature may need to be determined empirically for each specific protein. Gentle stirring is recommended.
-
Quenching (Optional): To stop the reaction, a small molecule with a primary amine (e.g., Tris or glycine) can be added to quench any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using a desalting column, size-exclusion chromatography (SEC), or dialysis.[2]
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight, and use mass spectrometry to determine the degree of PEGylation and identify attachment sites.[2]
Protocol 2: Maleimide (B117702) PEGylation of a Protein
This protocol provides a more site-specific conjugation method by targeting thiol groups on cysteine residues.[2]
Materials:
-
Thiol-containing protein (with at least one free cysteine residue).
-
PEG-Maleimide reagent.
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5.[2]
-
Reducing agent (e.g., DTT or TCEP), if disulfide bonds need to be reduced.
-
Reaction vessels.
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5.[2]
-
Reduction (If Necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a reducing agent like TCEP (which does not need to be removed before adding the maleimide reagent). If DTT is used, it must be completely removed before proceeding, as its thiol group will react with the PEG-Maleimide.
-
PEG Reagent Preparation: Dissolve the PEG-Maleimide reagent in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer) immediately before use.
-
Reaction Initiation: Add the PEG-Maleimide solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent is a common starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
Quenching: The reaction can be stopped by adding a small molecule containing a free thiol, such as β-mercaptoethanol or cysteine, to consume any excess PEG-Maleimide.
-
Purification: Purify the PEGylated protein from unreacted reagents using a desalting column, SEC, or dialysis.
-
Characterization: Confirm successful conjugation using SDS-PAGE and mass spectrometry.
Protocol 3: Characterization of PEGylation Sites using Peptide Mapping
This protocol is essential for identifying which amino acid residues on a protein have been modified with a PEG linker, a critical quality attribute for therapeutic proteins.[12][13]
Materials:
-
Purified PEGylated protein.
-
Denaturing buffer (e.g., containing urea (B33335) or guanidinium (B1211019) HCl).
-
Reducing agent (e.g., DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Proteolytic enzyme (e.g., Trypsin).
-
LC-MS/MS system.
-
Proteomics data analysis software.
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the PEGylated protein in a strong denaturant. Reduce the disulfide bonds by adding DTT and incubating. Alkylate the free cysteines by adding iodoacetamide (B48618) to prevent disulfide bonds from reforming.
-
Enzymatic Digestion: Dilute the protein solution to reduce the denaturant concentration to a level compatible with the chosen protease. Add the protease (e.g., trypsin) and incubate overnight to digest the protein into smaller peptides.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that could interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Inject the cleaned peptide sample into an LC-MS/MS system. The peptides will be separated by liquid chromatography based on their hydrophobicity and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: Use proteomics software to search the acquired MS/MS spectra against the known protein sequence. Search for the expected mass modification corresponding to the PEG linker (or a remnant of it, if a cleavable linker was used) on potential amino acid residues (e.g., lysine for NHS-ester chemistry).[12] The software will identify the specific peptides—and thus the specific residues—that were PEGylated.
References
- 1. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in oxime ligation reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in oxime ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is oxime ligation?
Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and a carbonyl-containing (aldehyde or ketone) molecule to form a stable oxime bond.[1][2] This reaction is widely used in bioconjugation, polymer chemistry, and materials science due to its high specificity and the stability of the resulting oxime linkage, particularly at physiological pH.[3][4]
Q2: What are the most common causes of low yield in oxime ligation reactions?
Low yields in oxime ligation can stem from several factors:
-
Suboptimal pH: The reaction rate is highly dependent on pH. Uncatalyzed reactions generally proceed optimally under slightly acidic conditions (pH 4-5).[5][6] At neutral pH, the reaction can be significantly slower.[5]
-
Inefficient or Absent Catalyst: At or near neutral pH, a nucleophilic catalyst is often essential for achieving a reasonable reaction rate.[5][7] Using an inefficient catalyst or no catalyst at all is a common reason for low yield.[5]
-
Low Reactant Concentration: The bimolecular nature of the reaction means that low concentrations of either the aminooxy or carbonyl compound will result in a slower reaction rate and incomplete conversion.[5]
-
Reactant Instability: The aminooxy group is highly reactive and can degrade over time. It can also react with trace impurities, such as acetone, that may be present in solvents.[5]
-
Steric Hindrance: Aldehydes are generally more reactive than ketones due to less steric hindrance.[4][5] Sterically hindered ketones will react more slowly, leading to lower yields in a given timeframe.[5]
-
Side Reactions: Impurities in reagents or solvents can lead to unwanted side reactions that consume starting materials.[5] It is advisable to use high-purity solvents and reagents.[5]
Troubleshooting Guide
Q3: My reaction yield is low. Where do I start troubleshooting?
Use the following decision tree to diagnose the potential cause of low yield in your oxime ligation reaction.
Caption: Troubleshooting decision tree for low yield in oxime ligation.
Q4: How can I optimize the reaction pH?
The optimal pH is dependent on whether a catalyst is used.
-
Uncatalyzed Reactions: A pH range of 4-5 is generally most effective.[5][6]
-
Catalyzed Reactions: With an appropriate catalyst, the reaction can be performed efficiently at or near neutral pH (pH 7).[5][6]
Q5: Which catalyst should I use, and at what concentration?
Aniline (B41778) is a commonly used catalyst, but several aniline derivatives have been shown to be more effective, especially at neutral pH.
-
p-Phenylenediamine: Has been reported to be about 19-fold faster than aniline at neutral pH.[6][8]
-
m-Phenylenediamine (mPDA): Can be up to 15 times more efficient than aniline.[9][10] Its high aqueous solubility allows for its use at higher concentrations, leading to significant rate enhancements.[4][9]
| Catalyst | Relative Efficiency Compared to Aniline | Typical Concentration | Key Advantages |
| Aniline | 1x (baseline) | 10-100 mM | Well-established catalyst.[8] |
| p-Phenylenediamine | ~19x faster at pH 7 | 2-10 mM | Highly effective at neutral pH, even at low concentrations.[6] |
| m-Phenylenediamine (mPDA) | ~2.5x at same concentration; up to 15x at higher concentrations | 50-750 mM | High aqueous solubility allows for use at high concentrations, leading to significant rate increases.[4][11] |
Q6: My reaction is still slow, even with a catalyst. What else can I do?
If your catalyzed reaction remains sluggish, consider these strategies:
-
Increase Reactant and Catalyst Concentration: As a bimolecular reaction, increasing the concentration of the reactants and catalyst will increase the reaction rate.[5]
-
Increase Temperature: For time-sensitive applications, increasing the temperature can dramatically accelerate the reaction. Ligations have been reported to reach completion in as little as 5 minutes at 75°C.[5]
-
Consider the Solvent: While aqueous buffers are common, using organic co-solvents or even neat acetic acid can significantly accelerate the reaction, especially for less reactive ketones.[12]
-
Freezing: Counterintuitively, freezing the reaction mixture at -20°C has been shown to accelerate the reaction rate at neutral pH, which may be due to a concentrating effect in the frozen state.[5]
Quantitative Data on Reaction Parameters
The following table summarizes the effect of pH and catalyst on the reaction rate.
| pH | Catalyst | Relative Rate Enhancement |
| 4.5 | Aniline (100 mM) | Up to 400-fold |
| 7.0 | None | Very slow |
| 7.0 | Aniline (100 mM) | Up to 40-fold |
| 7.0 | p-Phenylenediamine (10 mM) | ~19-fold faster than aniline |
Experimental Protocols & Methodologies
General Protocol for Aniline-Catalyzed Oxime Ligation of a Peptide
This protocol is a general guideline and may require optimization for your specific substrates.
1. Preparation of Reagents:
- Prepare a stock solution of your aminooxy-containing peptide in an appropriate buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 4.5).
- Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO or DMF).
- Prepare a stock solution of the aniline catalyst in the reaction buffer.
2. Reaction Setup:
- In a microcentrifuge tube, combine the aminooxy-peptide solution with the aldehyde/ketone solution.
- Add the aniline catalyst to the desired final concentration (e.g., 10-100 mM).
- Vortex the mixture gently to ensure homogeneity.
3. Reaction Incubation:
- Incubate the reaction mixture at room temperature or a specified temperature (e.g., 37°C) for a designated period (e.g., 1-24 hours). Reaction progress can be monitored by analytical techniques.
4. Monitoring the Reaction:
- At various time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a scavenger or by freezing).
- Analyze the reaction progress by LC-MS or HPLC to determine the extent of product formation.
5. Purification of the Product:
- Once the reaction has reached the desired conversion, the oxime-ligated product can be purified using standard techniques such as reverse-phase HPLC.
prep [label="1. Reagent Preparation\n(Aminooxy-compound, Carbonyl-compound, Catalyst, Buffer)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
setup [label="2. Reaction Setup\n(Combine reactants and catalyst in buffer)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
incubation [label="3. Incubation\n(Controlled temperature and time)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
monitoring [label="4. Reaction Monitoring\n(e.g., LC-MS, HPLC)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
purification [label="5. Product Purification\n(e.g., HPLC)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="6. Product Characterization\n(e.g., Mass Spectrometry)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep -> setup;
setup -> incubation;
incubation -> monitoring;
monitoring -> incubation [label="Incomplete"];
monitoring -> purification [label="Complete"];
purification -> analysis;
}
Caption: General experimental workflow for oxime ligation.
Reaction Mechanism
The following diagram illustrates the mechanism of aniline-catalyzed oxime ligation. The catalyst accelerates the reaction by forming a more reactive protonated Schiff base intermediate.
Caption: Mechanism of aniline-catalyzed oxime ligation.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Aqueous Solubility of PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: My PEGylated small molecule/protein is exhibiting poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility of a PEGylated compound can stem from the intrinsic properties of the parent molecule or suboptimal PEGylation. Here’s a logical troubleshooting workflow:
-
Confirm PEGylation: First, verify the successful conjugation and determine the extent of PEGylation.
-
Assess Parent Molecule Solubility: Evaluate the solubility of the unconjugated parent molecule. If it is extremely hydrophobic, PEGylation alone may not be sufficient to achieve the desired solubility.
-
Evaluate PEG Chain Characteristics: The length and structure of the polyethylene (B3416737) glycol (PEG) chain are critical. Both increasing the PEG molecular weight and using branched or forked PEG structures can enhance solubility.[1][2]
-
Adjust Solution pH: The solubility of many molecules is pH-dependent. Systematically evaluate the compound's solubility across a physiologically relevant pH range (e.g., pH 4.0-8.0).[3][4] For some compounds, a pH shift can significantly alter solubility.[4][5]
Caption: Initial troubleshooting workflow for poor solubility.
Q2: How does the molecular weight (MW) of the PEG chain affect the solubility of my compound?
A2: The molecular weight of the PEG chain has a significant, though not always linear, impact on solubility.
-
Increased Hydrophilicity: Generally, a higher PEG molecular weight increases the overall hydrodynamic size and provides a more effective hydrophilic shield around the parent molecule, which can lead to higher aqueous solubility.[1][6][7] Studies have shown that increasing PEG MW often leads to higher phase solubility of the conjugated drug.[6][7][8]
-
Steric Hindrance: Longer PEG chains create greater steric hindrance, which can prevent aggregation of the compound, a common cause of apparent low solubility.[1]
-
Viscosity Effects: Be aware that very high MW PEGs (e.g., >20,000 Da) can increase the viscosity of the solution, which might inhibit dissolution to some extent.[6] The optimal PEG size is often a balance between achieving sufficient hydrophilicity and avoiding excessive viscosity.[6]
Q3: My compound's solubility is still insufficient after optimizing the PEG chain. What formulation strategies can I employ?
A3: If modifying the PEG chain is not enough, several formulation strategies can significantly enhance solubility.
-
Use of Co-solvents and Excipients: The addition of water-miscible solvents (co-solvents) or other excipients is a common and effective method.[9] Surfactants like polysorbates (e.g., Polysorbate 80) and specialized excipients like Kolliphor® HS 15 are FDA-approved for improving the solubility of poorly water-soluble drugs.[10][11]
-
Solid Dispersions: Creating a solid dispersion, where the PEGylated compound is dispersed within a hydrophilic carrier (which can be a different type of PEG or another polymer like HPMC), can improve dissolution rates.[3][6][7] This technique effectively reduces particle size and aggregation.[6][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[12][13][14] These formulations solubilize the drug in lipidic excipients, which then form fine emulsions in the aqueous environment of the GI tract.[13][15]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic parts of your compound, significantly enhancing its aqueous solubility.[3][13][16] PEGylation of the cyclodextrin (B1172386) itself can further improve solubility and biocompatibility.[16]
Q4: Are there chemical modifications other than standard PEGylation that can improve solubility?
A4: Yes, modifying the PEG polymer itself or the linker chemistry can provide additional benefits.
-
Branched or Forked PEGs: These structures can increase the drug load and provide a more substantial hydrophilic shield compared to linear PEGs of the same molecular weight.[2]
-
Methoxy (B1213986) PEG (mPEG): Using methoxypolyethylene glycol (mPEG), where one terminal hydroxyl group is replaced by a methoxy group, can sometimes offer superior solubility enhancement compared to standard diol PEG.[17]
-
pH-Responsive Linkers: For certain applications, using a linker that changes its properties based on pH can be advantageous. For example, some block copolymers are designed to be stable at physiological pH but destabilize in the lower pH of endosomes, which can aid in drug release and solubility at the target site.[18]
Troubleshooting Guides
Guide 1: Systematic Approach to Selecting a Solubility Enhancement Strategy
This guide helps you choose the most appropriate strategy based on the properties of your PEGylated compound.
Caption: Decision tree for selecting a solubility strategy.
Data Presentation: Impact of Formulation on Solubility
The following table summarizes the typical fold-increase in solubility that can be achieved with different enhancement strategies for poorly soluble compounds.
| Strategy | Active Pharmaceutical Ingredient (API) | Carrier / Excipient | Resulting Solubility | Fold Increase (Approx.) | Reference |
| Solid Dispersion | Simvastatin | PEG 12000 (1:7 ratio) | 24.83 µg/mL | ~3x | [6][7] |
| Solid Dispersion | Itraconazole | PEG/HPMC | Significantly Higher | Not Quantified | [8] |
| PEGosome | Ciprofloxacin | Lauric Acid-PEG (2%) | - | 563x | [19] |
| PEGosome | Probucol | Lauric Acid-PEG (1%) | - | 84614x | [19] |
Note: The effectiveness of each strategy is highly dependent on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion via Solvent Evaporation
This method is suitable for thermally stable compounds and aims to disperse the PEGylated drug in a hydrophilic carrier matrix.
Materials:
-
PEGylated compound (Drug)
-
Polyethylene Glycol (e.g., PEG 12000) or other carrier (e.g., HPMC)
-
Suitable organic solvent (e.g., ethanol, methanol, dichloromethane) in which both drug and carrier are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the PEGylated drug and the carrier (e.g., in a 1:7 drug-to-carrier ratio).[7] Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed.
-
Drying: Transfer the solid mass to a vacuum oven and dry for 24-48 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Milling and Sieving: Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization: The solid dispersion should be characterized using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.[6][7]
Protocol 2: Aqueous Solubility Determination by Shake-Flask Method
This is the gold standard method for determining equilibrium solubility.
Materials:
-
PEGylated compound (powder form)
-
Purified water or buffer of desired pH
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[20][21][22]
Procedure:
-
Sample Preparation: Add an excess amount of the PEGylated compound to a series of vials containing a known volume of the aqueous medium (e.g., 1 mL of pH 7.4 phosphate (B84403) buffer). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let larger particles settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[20][21][22] The measured concentration represents the aqueous solubility of the compound under the tested conditions.
References
- 1. Polyethylene Glycol (PEG) Modification - CD Bioparticles [cd-bioparticles.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. Interactions between PEG and type I soluble tumor necrosis factor receptor: Modulation by pH and by PEGylation at the N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. mdpi.com [mdpi.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. mdpi.com [mdpi.com]
- 17. US8497303B2 - Method to enhance aqueous solubility of poorly soluble actives - Google Patents [patents.google.com]
- 18. PEG–Polypeptide Block Copolymers as pH-Responsive Endosome-Solubilizing Drug Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. skemman.is [skemman.is]
- 20. enovatia.com [enovatia.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Potential side reactions of t-Boc-Aminooxy-PEG8-alcohol conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with t-Boc-Aminooxy-PEG8-alcohol in their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a heterobifunctional linker used in bioconjugation. The t-Boc-protected aminooxy group allows for a two-step conjugation process. First, the t-Boc group is removed under acidic conditions to reveal the reactive aminooxy group. This aminooxy group can then react with an aldehyde or ketone to form a stable oxime bond.[1][2][3][4][5] The terminal alcohol group can be used for further derivatization or to improve the solubility of the conjugate. The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and biocompatibility of the final conjugate.[6]
Q2: What are the recommended conditions for t-Boc deprotection?
A2: The t-Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[7] A common starting condition is a solution of 20-50% TFA in DCM, with the reaction proceeding at room temperature for 30 minutes to a few hours.
Q3: What is the most common side reaction during t-Boc deprotection, and how can it be prevented?
A3: The most significant side reaction during acidic deprotection is the formation of a reactive tert-butyl cation. This cation can alkylate nucleophilic residues on your target molecule (e.g., tryptophan, methionine, or cysteine). To prevent this, it is highly recommended to use "scavengers" in your deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole, which trap the tert-butyl cation.[7]
Q4: What are the optimal conditions for the oxime ligation reaction?
A4: Oxime ligation, the reaction between the deprotected aminooxy group and an aldehyde or ketone, is most efficient under slightly acidic conditions, typically between pH 4 and 6.[8][9] The reaction can be slow at neutral pH. To accelerate the reaction, especially at neutral pH, a nucleophilic catalyst such as aniline (B41778) or an aniline derivative (e.g., p-phenylenediamine) can be added to the reaction mixture.[8][9][10]
Q5: Is the terminal alcohol group on the PEG chain a concern for side reactions?
A5: Under typical t-Boc deprotection and oxime ligation conditions, the primary alcohol group is generally unreactive and does not interfere with the main conjugation pathway. It is primarily intended for post-conjugation modification or to enhance solubility.[1][2][3] However, it is crucial to avoid strong oxidizing agents that could convert the alcohol to an aldehyde, which could then lead to undesirable side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Incomplete t-Boc Deprotection: The aminooxy group is not available for reaction. | - Verify the strength and freshness of your acid (e.g., TFA).- Increase the reaction time or the concentration of the acid.- Confirm deprotection using a suitable analytical method like mass spectrometry on a small scale before proceeding with the full reaction. |
| Inefficient Oxime Ligation: Reaction conditions are not optimal for oxime bond formation. | - Adjust the pH of the reaction mixture to be slightly acidic (pH 4-6).- Add a catalyst such as aniline or p-phenylenediamine (B122844) to the reaction mixture, especially if the reaction is performed at neutral pH.[8][9][10]- Increase the concentration of your reactants. | |
| Degradation of Reactants: The aminooxy group is known to be reactive and can degrade over time. | - Use freshly deprotected this compound for the best results. The deprotected compound should ideally be used immediately.[4][5]- Ensure the aldehyde or ketone on your target molecule has not degraded. | |
| Presence of Unexpected Side Products | Alkylation by tert-butyl cation: Nucleophilic groups on your target molecule have been modified during deprotection. | - Add a scavenger cocktail (e.g., TFA/TIS/water) to your deprotection solution to quench the tert-butyl cation.[7] |
| Oxidation of the PEG-alcohol: The terminal alcohol may have been oxidized to an aldehyde, leading to self-polymerization or other side reactions. | - Ensure that no oxidizing agents are present in your reaction setup or during storage.- Store the this compound under an inert atmosphere and protected from light. | |
| PEG Degradation: The PEG chain may have degraded under harsh acidic conditions. | - While generally stable, minimize the exposure time of the PEG linker to strong acids during deprotection.[11] | |
| Poor Solubility of Conjugate | Aggregation of the Target Molecule: The conjugation process may have induced aggregation. | - The PEG8 linker is designed to improve solubility. If solubility issues persist, consider using a longer PEG chain.- Optimize buffer conditions, including pH and ionic strength, to maintain the solubility of your target molecule throughout the conjugation process.[12] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to an Aldehyde-Containing Molecule
A. t-Boc Deprotection:
-
Dissolve the this compound in dichloromethane (DCM).
-
Prepare a deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Add the deprotection cocktail to the dissolved linker (e.g., a 1:1 volume ratio of linker solution to deprotection cocktail).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting deprotected aminooxy-PEG8-alcohol should be used immediately in the next step.
B. Oxime Ligation:
-
Dissolve the aldehyde-containing molecule in a suitable buffer (e.g., 100 mM sodium phosphate, pH 6.0).
-
Dissolve the freshly deprotected aminooxy-PEG8-alcohol in the same buffer.
-
Add the deprotected linker to the aldehyde-containing molecule at a desired molar ratio (e.g., 10-fold molar excess of the linker).
-
If the reaction is slow at this pH, add a freshly prepared solution of aniline or p-phenylenediamine to a final concentration of 10-50 mM.
-
Allow the reaction to proceed at room temperature for 2-16 hours, monitoring the progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE).
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess linker and other reagents.
Visualizations
Diagram 1: Conjugation Workflow
Caption: Workflow for the two-step conjugation of this compound.
Diagram 2: Potential Side Reaction during Deprotection
Caption: Prevention of alkylation side reaction during t-Boc deprotection.
Diagram 3: Catalysis of Oxime Ligation
Caption: Catalytic effect of aniline on the rate of oxime ligation.
References
- 1. t-Boc-Aminooxy-PEG2-alcohol, 1807503-86-1 | BroadPharm [broadpharm.com]
- 2. This compound, 2353410-14-5 | BroadPharm [broadpharm.com]
- 3. t-Boc-Aminooxy-PEG3-alcohol, 252378-66-8 | BroadPharm [broadpharm.com]
- 4. Aminooxy-PEG2-alcohol, 185022-12-2 | BroadPharm [broadpharm.com]
- 5. Aminooxy-PEG4-alcohol, 106492-60-8 | BroadPharm [broadpharm.com]
- 6. Aminooxy-PEG-alcohol | Aminooxy-PEG-OH | AxisPharm [axispharm.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of t-Boc-Aminooxy-PEG8-alcohol Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of t-Boc-Aminooxy-PEG8-alcohol and its conjugates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying this compound conjugates?
A1: The two primary methods for purifying this compound conjugates are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography. The choice between them depends on the required purity, sample amount, and the nature of the impurities.[1][2]
Q2: What are the most common impurities I might encounter in my crude sample?
A2: Common impurities can include:
-
Unreacted starting materials: Such as the PEG8-alcohol precursor or the t-Boc-aminooxy protection reagent.
-
Di-PEGylated species: If the starting PEG alcohol has two hydroxyl groups.
-
Deprotected product: The t-Boc group can be partially cleaved if exposed to acidic conditions during synthesis or workup, resulting in the free aminooxy compound.
-
Oligomers of PEG: Commercial PEG reagents can sometimes contain shorter or longer PEG chains.
Q3: Is the t-Boc protecting group stable during purification?
A3: The t-Boc group is sensitive to acidic conditions.[3][4] Care must be taken during purification, especially with RP-HPLC using mobile phases containing trifluoroacetic acid (TFA). Prolonged exposure to even low concentrations of TFA can lead to premature deprotection.
Q4: My PEGylated compound is showing significant peak tailing in RP-HPLC. What can I do?
A4: Peak tailing with PEGylated compounds is common and can be caused by several factors:
-
Secondary interactions: The PEG chain can interact with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate mobile phase: The pH and composition of the mobile phase can significantly impact peak shape.
To mitigate tailing, you can try using a highly end-capped column, adjusting the mobile phase pH with a buffer, or reducing the sample load.
Q5: Can I use normal-phase chromatography for purification?
A5: While possible, normal-phase chromatography is often challenging for highly polar molecules like this compound.[5][6] It can be difficult to achieve good separation and may require chlorinated solvents. Hydrophilic Interaction Liquid Chromatography (HILIC), a variation of normal-phase chromatography, can be a more suitable alternative for very polar compounds.[6]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product is lost during solvent evaporation. | PEGylated compounds can be difficult to see. After solvent removal, ensure your product is not a clear, viscous oil adhering to the flask. |
| Poor recovery from the chromatography column. | The compound may be irreversibly adsorbed to the stationary phase. Try a different column chemistry or a less retentive mobile phase. |
| Product co-elutes with a major impurity. | Optimize the chromatography method for better resolution. Consider a different separation technique (e.g., flash chromatography instead of HPLC, or vice versa). |
| Premature deprotection of the t-Boc group. | If using RP-HPLC with TFA, minimize the exposure time to the acidic mobile phase. Collect fractions into a buffer to neutralize the acid immediately. |
Issue 2: Product Purity is Not as Expected
| Possible Cause | Troubleshooting Steps |
| Co-elution of impurities. | Improve the separation by optimizing the gradient, changing the mobile phase, or using a different column with higher resolving power. |
| Presence of PEG oligomers. | These can be difficult to separate. High-resolution HPLC or multiple purification steps may be necessary. |
| On-column degradation. | The t-Boc group may be cleaving on the column. Use a mobile phase with a less harsh acid or a neutral pH if possible. |
| Contamination from a previous run. | Ensure the column is thoroughly cleaned and regenerated between runs. |
Data Presentation
The following table summarizes typical performance characteristics of the recommended purification methods. Please note that actual results will vary depending on the specific conjugate and experimental conditions.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Flash Chromatography (Silica Gel) |
| Typical Purity | >95% | 85-95% |
| Typical Yield | 70-90% | 80-95% |
| Sample Loading | Lower (mg scale) | Higher (mg to g scale) |
| Resolution | High | Moderate |
| Cost per Sample | Higher | Lower |
| Best For | High-purity final product, difficult separations | Crude purification, large scale, well-separated compounds |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification
-
Column Selection: A C18 stationary phase is a good starting point. For polar molecules, a column with polar end-capping may provide better peak shape.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
-
Note on TFA: While 0.1% TFA can improve peak shape, it is more acidic and increases the risk of t-Boc deprotection. Use with caution and neutralize fractions immediately.
-
-
Gradient Elution: A typical gradient would be from 5-95% Mobile Phase B over 20-30 minutes. This should be optimized based on the retention time of your compound.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a small amount of acetonitrile in water).
-
Fraction Collection and Analysis: Collect fractions corresponding to the product peak. Analyze the purity of each fraction by analytical HPLC or LC-MS.
-
Product Recovery: Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).
Protocol 2: Flash Chromatography Purification
-
Stationary Phase: Silica (B1680970) gel is commonly used. For very polar compounds, an amine-functionalized or diol-bonded silica may provide better results.[5]
-
Mobile Phase Selection:
-
A common solvent system for polar compounds is Dichloromethane (DCM) and Methanol (MeOH).
-
Start with a low percentage of MeOH and gradually increase the polarity. A typical gradient might be from 0-20% MeOH in DCM.
-
-
Sample Loading:
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column. This often gives better resolution.
-
Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a weak solvent.
-
-
Elution and Fraction Collection: Elute the column with the chosen solvent gradient and collect fractions.
-
Fraction Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
References
- 1. pharmanow.live [pharmanow.live]
- 2. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
Assessing the stability of oxime linkages under physiological conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of oxime linkages under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is an oxime linkage at physiological pH?
A1: Oxime linkages are generally considered to be significantly more stable under physiological conditions (pH ~7.4) compared to other imine-based linkages like hydrazones.[1] Their stability is attributed to electronic factors and the nature of the C=N-O bond.[2] However, the stability is not absolute, and hydrolysis can occur, especially over extended periods or under specific conditions. The rate of hydrolysis is significantly slower at neutral pH compared to acidic conditions.[1][3][4]
Q2: What are the primary factors that influence the stability of an oxime linkage?
A2: The stability of an oxime linkage is influenced by several key factors:
-
pH: Oxime hydrolysis is catalyzed by acid.[3][5] As the pH decreases, the rate of hydrolysis increases significantly. They are most stable in the pH range of approximately 5 to 9.
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of oxime bond cleavage.
-
Steric and Electronic Effects: The chemical structure of the molecules connected by the oxime linkage plays a crucial role.[2]
-
Steric Hindrance: Increased steric bulk around the oxime bond can hinder the approach of water molecules, thus increasing hydrolytic stability.
-
Electronic Effects: Electron-withdrawing groups near the linkage can make the carbon of the C=N bond more electrophilic and susceptible to nucleophilic attack by water, thereby decreasing stability. Conversely, electron-donating groups can increase stability.
-
-
Enzymatic Cleavage: While generally stable, certain enzymes may be capable of cleaving oxime bonds, although this is not a common degradation pathway unless specifically designed for it.
Q3: How does the stability of an oxime linkage compare to a hydrazone linkage?
A3: Oxime linkages are considerably more stable than hydrazone linkages under physiological conditions.[1][2] Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of a simple hydrazone.[3][5] This makes oximes the preferred choice for applications requiring a stable covalent bond, such as in the development of antibody-drug conjugates or for long-term biomolecule labeling.
Q4: Can the formation of an oxime linkage be reversed?
A4: Yes, the formation of an oxime linkage is a reversible reaction.[2] The equilibrium favors the formation of the oxime under typical reaction conditions (mildly acidic pH). However, under certain conditions, such as in the presence of a large excess of a competitive hydroxylamine (B1172632) or carbonyl compound, or under conditions that favor hydrolysis (e.g., low pH), the reverse reaction can occur. This reversibility can be exploited for controlled-release applications in drug delivery.[2]
Troubleshooting Guide: Assessing Oxime Linkage Stability
This guide addresses common issues encountered during the experimental assessment of oxime linkage stability.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of the oxime-linked conjugate observed in control experiments. | Incorrect buffer pH (too acidic). | Verify the pH of all buffers and solutions. Prepare fresh buffers and re-measure the pH. For physiological stability studies, maintain a pH of 7.4. |
| High storage or incubation temperature. | Ensure that samples are stored at appropriate low temperatures (e.g., 4°C or -20°C) and that incubations are performed at the intended physiological temperature (e.g., 37°C). | |
| Presence of catalytic impurities. | Use high-purity reagents and solvents. Ensure that all glassware is thoroughly cleaned to remove any acidic or basic residues. | |
| Inconsistent or non-reproducible stability data. | Inconsistent sample handling and preparation. | Standardize all experimental procedures, including incubation times, temperatures, and quenching methods. Use a consistent protocol for sample workup prior to analysis. |
| Degradation of the compound during analysis (e.g., in the HPLC or mass spectrometer). | Optimize analytical methods to minimize on-instrument degradation. For HPLC, consider using a mobile phase with a neutral pH. For mass spectrometry, use gentle ionization techniques. | |
| Variability in the biological matrix (e.g., plasma, serum). | If using a biological matrix, consider lot-to-lot variability. If possible, use a pooled matrix for the entire study. Include appropriate matrix-matched standards and controls. | |
| Difficulty in quantifying the intact conjugate and its degradation products. | Co-elution of peaks in HPLC. | Optimize the HPLC method. Adjust the mobile phase composition, gradient, flow rate, or column chemistry to achieve better separation. |
| Low UV absorbance or poor ionization of the compounds. | For HPLC-UV, select a wavelength where both the parent compound and degradation products have adequate absorbance. For LC-MS, optimize the ionization source parameters (e.g., electrospray voltage, gas flow) for each analyte. | |
| Adsorption of the compound to vials or tubing. | Use low-adsorption vials and tubing. Consider adding a small amount of organic solvent (e.g., acetonitrile) or a surfactant to the sample to reduce non-specific binding. |
Data Presentation
Table 1: Relative Hydrolytic Stability of Imines, Hydrazones, and Oximes
| Linkage Type | Relative Stability at Physiological pH | General Characteristics |
| Imine (Schiff Base) | Low | Generally unstable in aqueous environments and prone to rapid hydrolysis. |
| Hydrazone | Moderate | More stable than imines, but still susceptible to hydrolysis, particularly at acidic pH. Often used for controlled-release applications.[2] |
| Oxime | High | Significantly more stable than hydrazones, making them suitable for applications requiring long-term stability. [1][3] |
Table 2: Factors Influencing Oxime Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Rationale |
| Decreasing pH (Acidic) | Increases | The hydrolysis reaction is acid-catalyzed.[3][5] |
| Increasing Temperature | Increases | Provides the necessary activation energy for the cleavage of the C=N bond. |
| Steric Hindrance | Decreases | Bulky groups around the oxime linkage sterically shield it from attack by water molecules.[2] |
| Electron-donating groups | Decreases | Stabilize the C=N bond, making it less susceptible to nucleophilic attack.[2] |
| Electron-withdrawing groups | Increases | Destabilize the C=N bond, making it more susceptible to nucleophilic attack.[2] |
Experimental Protocols
Protocol 1: Assessing Oxime Linkage Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the stability of an oxime-linked compound in a buffered solution.
1. Materials and Reagents:
-
Oxime-linked compound of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)
-
Water, HPLC grade
-
C18 reverse-phase HPLC column
-
HPLC system with UV or Mass Spectrometry (MS) detector
2. Sample Preparation and Incubation:
-
Prepare a stock solution of the oxime-linked compound in a suitable solvent (e.g., DMSO, DMF) at a high concentration (e.g., 10 mM).
-
Dilute the stock solution into pre-warmed PBS (37°C) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Incubate the solution at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold ACN containing an internal standard (optional but recommended for accurate quantification).
-
Centrifuge the samples to precipitate any proteins or salts.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Mobile Phase A: Water with 0.1% TFA or formic acid.
-
Mobile Phase B: ACN with 0.1% TFA or formic acid.
-
Develop a gradient elution method to separate the intact oxime-linked compound from its potential hydrolysis products (the original carbonyl and hydroxylamine-containing molecules). A typical gradient might be 5% to 95% B over 20 minutes.
-
Inject the samples and monitor the elution profile using a UV detector at a wavelength where the compounds of interest absorb, or using an MS detector for more specific detection.
-
Quantify the peak area of the intact oxime-linked compound at each time point.
4. Data Analysis:
-
Plot the percentage of the remaining intact compound against time.
-
From this plot, the half-life (t½) of the oxime linkage under the tested conditions can be determined.
Protocol 2: Monitoring Oxime Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for determining the kinetics of oxime hydrolysis in real-time.
1. Materials and Reagents:
-
Oxime-linked compound
-
Deuterated buffer (e.g., phosphate (B84403) buffer in D₂O, pD 7.4)
-
NMR tubes
-
NMR spectrometer
2. Sample Preparation:
-
Dissolve a known concentration of the oxime-linked compound in the deuterated buffer directly in an NMR tube.
-
Choose a concentration that will give a good signal-to-noise ratio in a reasonable acquisition time.
3. NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired temperature (e.g., 37°C).
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected rate of hydrolysis.
-
Identify the proton signals corresponding to the intact oxime-linked compound and the signals corresponding to the hydrolysis products.
4. Data Analysis:
-
Integrate the signals of a characteristic peak for the intact compound and a characteristic peak for one of the hydrolysis products at each time point.
-
The decrease in the integral of the starting material's peak and the increase in the integral of the product's peak over time can be used to calculate the rate of hydrolysis.
-
Plot the concentration of the intact oxime versus time to determine the reaction kinetics and half-life.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 5. Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds [elibrary.ru]
Technical Support Center: Monitoring t-Boc-Aminooxy-PEG8-alcohol Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of conjugation reactions involving t-Boc-Aminooxy-PEG8-alcohol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and how are they used?
A1: this compound is a bifunctional linker with two primary reactive sites. The first is a hydroxyl (-OH) group, which can be used for further derivatization, such as esterification with a carboxylic acid. The second is a t-Boc protected aminooxy group. This protecting group can be removed under mild acidic conditions to yield a free aminooxy group, which can then react with aldehydes or ketones to form a stable oxime linkage.[1][2][3]
Q2: What are the most common analytical techniques to monitor the progress of this reaction?
A2: The three most common and effective techniques for monitoring these types of reactions are:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of the consumption of starting materials and the formation of products.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data and confirms the molecular weights of reactants, intermediates, and the final conjugated product.[5]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Offers detailed structural information, confirming the modification of specific functional groups, such as the disappearance of the t-Boc protons upon deprotection.[6]
Q3: How can I effectively use Thin-Layer Chromatography (TLC) for a PEGylated compound?
A3: PEGylated compounds can be challenging to analyze by TLC due to their polarity, which may cause streaking.[7][8] To achieve good separation, consider the following:
-
Solvent System: A mixture of a polar and a less polar solvent is usually effective. Common systems include dichloromethane (B109758) (DCM) with a small percentage of methanol (B129727) (2-10%) or ethyl acetate/methanol mixtures.[9]
-
Visualization: Since PEG compounds may not be UV-active, use a chemical stain for visualization. An iodine chamber is a good general-purpose choice.[9] Potassium permanganate (B83412) or phosphomolybdic acid stains are also effective for visualizing hydroxyl groups and other functional moieties.
-
Analysis: Monitor the reaction by spotting the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on the TLC plate. The reaction is progressing if the spot corresponding to the starting material diminishes and a new spot (the product) appears.[4]
Q4: My reaction involves removing the t-Boc group. How can I confirm its removal?
A4: The most definitive method is ¹H NMR spectroscopy. The t-Boc group has nine equivalent protons that appear as a prominent singlet in the proton NMR spectrum, typically around 1.4-1.5 ppm.[6][10] Successful deprotection is confirmed by the complete disappearance of this singlet.[11] TLC can also indicate a successful deprotection, as the resulting free aminooxy compound will be significantly more polar and thus have a lower retention factor (Rf) than the t-Boc protected starting material.[10]
Q5: What should I look for in the LC-MS data to confirm my final product?
A5: The primary confirmation from LC-MS is the molecular weight of the eluted species. You should look for a peak in the mass spectrum with an m/z value that corresponds to the calculated molecular weight of your expected conjugated product. The disappearance of the peak corresponding to your starting material's mass further confirms the reaction's progress. LC-MS is particularly powerful for analyzing PEGylated biologics to determine the extent of conjugation.[5][12]
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No new product spot on TLC after several hours. | 1. Reaction has not started (e.g., inactive catalyst, wrong temperature).2. Product and starting material have the same Rf value.3. Product is not visible with the chosen stain. | 1. Verify reaction conditions (temperature, pH, catalyst activity). Ensure all reagents are fresh and anhydrous if required.2. Try several different TLC solvent systems with varying polarities (e.g., increase the percentage of methanol in DCM).[9]3. Use a different visualization stain (e.g., switch from iodine to potassium permanganate). |
| Starting material and product spots are streaking on the TLC plate. | 1. Compound is highly polar (common with PEGs).[7][8]2. The sample is too concentrated.3. The silica (B1680970) on the TLC plate is too acidic. | 1. Add a small amount of a highly polar solvent like methanol or a few drops of acetic acid to the eluent to improve spot shape.2. Dilute the sample before spotting it on the TLC plate.3. Add 1-2% triethylamine (B128534) to the eluent to neutralize the silica gel, which can sometimes reduce streaking for amine-containing compounds.[4] |
| LC-MS shows only the mass of the starting material. | 1. The reaction has not proceeded.2. The product is not ionizing properly under the MS conditions.3. The product is not eluting from the LC column. | 1. Allow the reaction to run longer or re-evaluate the reaction conditions (reagents, solvent, temperature).2. Adjust the ionization source parameters or switch between positive and negative ion modes.3. Modify the LC gradient to include a stronger organic solvent to ensure all compounds elute. |
| ¹H NMR spectrum shows no change from the starting material. | 1. The reaction has not worked.2. The aliquot taken for NMR was not representative or was taken too early. | 1. Double-check all reagents and reaction setup. Ensure the reaction has been running for a sufficient amount of time.2. Take another aliquot after allowing more time for the reaction to proceed. Ensure proper sample preparation for the NMR analysis. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[4]
-
Spotting: Use a capillary tube to spot the reaction mixture on the origin line. It is best practice to also spot the pure starting material and a "co-spot" (starting material and reaction mixture spotted on top of each other) for comparison.[9]
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 95:5 DCM:Methanol). Ensure the solvent level is below the origin line.[4] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or a chemical stain like iodine vapor or potassium permanganate dip.
-
Analysis: Compare the spots. A successful reaction will show the starting material spot diminishing in intensity and a new product spot appearing with a different Rf value.
Protocol 2: Sample Preparation and Analysis by LC-MS
-
Sample Preparation: Quench a small aliquot (5-10 µL) of the reaction mixture and dilute it significantly with an appropriate solvent (e.g., acetonitrile (B52724)/water mixture). The final concentration should be in the low µg/mL range.
-
Chromatography: Inject the diluted sample onto an appropriate LC column (e.g., C8 or C18 for reverse-phase). Elute the sample using a gradient program, for example, starting with high aqueous content (e.g., 95% water with 0.1% formic acid) and ramping to high organic content (e.g., 95% acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Direct the eluent from the LC into an electrospray ionization (ESI) mass spectrometer.
-
Data Analysis: Monitor the total ion chromatogram (TIC) for peaks. Analyze the mass spectrum of each peak to identify the molecular weights of the starting material, product, and any byproducts.[12]
Protocol 3: Reaction Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: Take an aliquot from the reaction mixture and remove the solvent under reduced pressure. If the reaction solvent is non-deuterated, this step is crucial.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the spectrum to that of the starting material. For a t-Boc deprotection, look for the disappearance of the singlet around 1.4-1.5 ppm.[6] For a conjugation at the alcohol terminus, look for shifts in the protons on the carbon adjacent to the alcohol.
Section 4: Quantitative Data Summary
Table 1: Typical ¹H NMR Chemical Shifts
| Functional Group | Protons | Typical Chemical Shift (ppm) | Expected Change Upon Reaction |
| t-Boc Group | 9H, singlet | ~1.45 | Disappears completely after deprotection. |
| PEG Backbone | 28H, multiplet | ~3.6-3.7 | Minor shifts may occur, but generally remains similar. |
| Alcohol Terminus (-CH₂OH) | 2H, triplet | ~3.75 | Significant downfield shift upon esterification or etherification. |
| Aminooxy Terminus (-CH₂ONH-Boc) | 2H, triplet | ~4.15 | Minor shift upon deprotection; significant shift upon oxime formation. |
Table 2: Expected Mass Changes for Common Reactions (LC-MS Data)
| Compound / Reaction | Molecular Weight ( g/mol ) | Expected [M+H]⁺ or [M+Na]⁺ |
| This compound (Starting Material) | 485.57 | 486.6 (M+H)⁺, 508.6 (M+Na)⁺ |
| Deprotection (Loss of t-Boc group) | -100.12 | 386.5 (M+H)⁺, 408.5 (M+Na)⁺ |
| Conjugation with Benzaldehyde (after deprotection) | +88.11 | 474.6 (M+H)⁺, 496.6 (M+Na)⁺ |
Section 5: Visual Workflows
Caption: A workflow for monitoring a conjugation reaction.
Caption: A decision tree for troubleshooting common TLC issues.
References
- 1. This compound, 2353410-14-5 | BroadPharm [broadpharm.com]
- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]
- 3. t-Boc-Aminooxy-PEG3-alcohol, 252378-66-8 | BroadPharm [broadpharm.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. enovatia.com [enovatia.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Effects of pH on t-Boc-Aminooxy-PEG8-alcohol reactivity
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the use of t-Boc-Aminooxy-PEG8-alcohol, with a specific focus on how pH influences its reactivity during deprotection and subsequent conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this compound and how does pH affect them?
A1: this compound has two key functional components influenced by pH:
-
t-Boc (tert-Butyloxycarbonyl) protected aminooxy group: The t-Boc group is an acid-labile protecting group. It is stable under basic and neutral conditions but is efficiently removed under acidic conditions to reveal the reactive aminooxy group.[1][2][3]
-
Aminooxy group (after deprotection): This group reacts with aldehydes or ketones to form a stable oxime bond. This reaction, known as oxime ligation, is pH-dependent and is generally fastest in a slightly acidic environment.[4][5]
Q2: What is the optimal pH for removing the t-Boc protecting group?
A2: The t-Boc group is effectively cleaved under strong acidic conditions.[2] A common method involves using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[2][6][7] Mild acidic conditions can also be used for deprotection.[8][9][10][11] The reaction involves protonation of the carbamate (B1207046) followed by the loss of a tert-butyl cation, which then forms isobutylene (B52900) and CO2.[6][12]
Q3: What is the optimal pH for the oxime ligation reaction with the deprotected Aminooxy-PEG8-alcohol?
A3: For uncatalyzed oxime ligation reactions, the optimal pH is typically in the range of 4 to 5.[4][5] This acidic environment facilitates the acid-catalyzed dehydration of the hemiaminal intermediate, which is the rate-determining step.[4] At neutral pH, the reaction is significantly slower.[4][5]
Q4: My oxime ligation yield is very low when performed at a neutral pH (pH 7.0-7.4). Why is this happening and how can I improve it?
A4: The slow reaction rate at neutral pH is a well-documented challenge for oxime ligations.[4][13] This is because the acid-catalyzed dehydration step is less efficient at this pH. To improve the yield at or near physiological pH, you can:
-
Use a Catalyst: Aniline (B41778) and its derivatives are effective nucleophilic catalysts that can increase the reaction rate by up to 40-fold at neutral pH.[4][13][14]
-
Increase Reactant Concentration: The reaction kinetics are concentration-dependent, so increasing the concentration of one or both reactants can improve the reaction rate.[5][15]
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to compensate for the slower rate.
-
Use Catalytic Buffers: Certain bifunctional amine buffers can also act as catalysts and significantly accelerate the reaction at neutral pH.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete t-Boc Deprotection | Insufficient acid strength or concentration. | Use a strong acid like Trifluoroacetic Acid (TFA) in a suitable solvent (e.g., Dichloromethane). Ensure the acid is not degraded.[2][6] |
| Reaction time is too short. | Increase the deprotection reaction time and monitor completion using a relevant analytical method like TLC or LC-MS. | |
| Low Yield in Oxime Ligation | Suboptimal pH for the reaction. | For uncatalyzed reactions, adjust the pH to 4.5.[4][5] For reactions at neutral pH, add a catalyst. |
| Reaction is performed at neutral pH without a catalyst. | Add a nucleophilic catalyst such as aniline (10-100 mM) to accelerate the reaction rate.[4][13] | |
| Low reactant concentration. | Increase the concentration of the aminooxy-PEG reagent or the carbonyl-containing molecule.[15] | |
| Reactant instability. | Ensure the purity of your starting materials. The aminooxy group can be degraded by trace impurities. Use high-grade solvents.[5][14] | |
| Formation of Side Products | Alkylation by the t-butyl cation during deprotection. | If your substrate is sensitive to alkylation, add a scavenger like anisole (B1667542) or thioanisole (B89551) during the acidic deprotection step.[2] |
| Instability of reactants or products at extreme pH. | Avoid unnecessarily harsh acidic or basic conditions. Buffer the reaction appropriately. Oxime bonds are generally stable at physiological pH.[15] |
Quantitative Data Summary
The rate of oxime ligation is highly dependent on pH and the presence of a catalyst. The data below summarizes the qualitative and quantitative effects.
| Condition | pH | Relative Reaction Rate | Notes |
| Uncatalyzed | ~4.5 | Optimal | Balances the need for a free nucleophile and acid-catalyzed dehydration.[4] |
| Uncatalyzed | 7.0 - 7.4 | Very Slow | Often impractical for bioconjugation due to slow kinetics.[4][5][13] |
| Aniline Catalyzed | ~4.5 | Up to 400-fold increase | Aniline provides a significant catalytic effect under acidic conditions.[4][14] |
| Aniline Catalyzed | 7.0 - 7.4 | Up to 40-fold increase | Catalysis makes reactions at physiological pH feasible and much more efficient.[4][13] |
Experimental Protocols
Protocol 1: t-Boc Deprotection of this compound
Objective: To remove the t-Boc protecting group to yield the free aminooxy group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA dropwise to the solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected Aminooxy-PEG8-alcohol. The product is often used immediately in the next step.
Protocol 2: Oxime Ligation with an Aldehyde/Ketone
Objective: To conjugate the deprotected Aminooxy-PEG8-alcohol to a carbonyl-containing molecule.
Method A: Uncatalyzed Ligation (Optimal at Acidic pH)
Materials:
-
Deprotected Aminooxy-PEG8-alcohol
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5
Procedure:
-
Dissolve the aldehyde/ketone-containing molecule in the pH 4.5 reaction buffer.
-
Add a solution of the deprotected Aminooxy-PEG8-alcohol (typically 1.1 to 1.5 molar equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the final oxime-linked conjugate using an appropriate chromatographic technique (e.g., RP-HPLC, size-exclusion chromatography).
Method B: Aniline-Catalyzed Ligation (for Neutral pH)
Materials:
-
Deprotected Aminooxy-PEG8-alcohol
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.2
-
Aniline stock solution (e.g., 1 M in DMSO or DMF)
Procedure:
-
Dissolve the aldehyde/ketone-containing molecule in the pH 7.2 reaction buffer.
-
Add aniline to the mixture to a final concentration of 10-100 mM.
-
Add a solution of the deprotected Aminooxy-PEG8-alcohol (typically 1.1 to 1.5 molar equivalents).
-
Stir the reaction at room temperature, monitoring progress by LC-MS or HPLC.
-
Purify the final conjugate using an appropriate chromatographic technique.
Visualizations
Caption: Experimental workflow for the two-step conjugation process.
Caption: Troubleshooting flowchart for low oxime ligation yield.
Caption: Simplified mechanism of pH-dependent oxime formation.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. This compound, 2353410-14-5 | BroadPharm [broadpharm.com]
- 9. t-Boc-Aminooxy-PEG8-Ms | BroadPharm [broadpharm.com]
- 10. medkoo.com [medkoo.com]
- 11. t-Boc-Aminooxy-PEG2-alcohol, 1807503-86-1 | BroadPharm [broadpharm.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
Troubleshooting incomplete Boc deprotection of aminooxy groups
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding incomplete deprotection of Boc (tert-butyloxycarbonyl) protected aminooxy groups.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection of an aminooxy group?
The deprotection of a Boc-protected aminooxy group proceeds via acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This leads to the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes into the free aminooxy group and carbon dioxide gas.[1][2] The liberated tert-butyl cation is a reactive electrophile that can cause side reactions if not properly managed.[3]
Q2: What are the standard reaction conditions for this deprotection?
Standard conditions typically involve treating the Boc-protected aminooxy compound with a strong acid in an anhydrous organic solvent at room temperature.[2] The most common methods are:
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM), with TFA concentrations ranging from 20% to 100% (neat TFA).[4][5] Reaction times can vary from a few minutes to several hours.[4][6]
-
Hydrogen chloride (HCl) in an organic solvent, such as a 4M solution in 1,4-dioxane.[7][8] This method is often complete within 30 minutes to a few hours.[7]
Q3: Why is my Boc deprotection of the aminooxy group incomplete?
Incomplete deprotection is a common issue and can stem from several factors:
-
Insufficient Acid: The concentration or molar excess of the acid may be too low to drive the reaction to completion, especially for sterically hindered substrates.[3]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress by TLC or LC-MS is crucial.[4]
-
Low Temperature: While some reactions are performed at 0°C to minimize side reactions, this can also slow down the deprotection rate.
-
Reagent Quality: The use of old or wet TFA or solvents can inhibit the reaction. Anhydrous conditions are generally recommended.[]
-
Substrate Properties: In solid-phase peptide synthesis (SPPS), incomplete deprotection can be caused by insufficient swelling of the resin, limiting reagent access to the reaction sites.[10][11]
Q4: What are the most common side reactions during the Boc deprotection of aminooxy-containing molecules?
The primary side reaction is caused by the tert-butyl cation generated during the cleavage.[12]
-
t-Butylation: This electrophilic cation can alkylate any nucleophilic sites on the substrate molecule, such as electron-rich aromatic rings or other sensitive functional groups.[2][3][12]
-
Trifluoroacetylation: When using TFA, the newly deprotected and highly nucleophilic amine or aminooxy group can be acylated by a trifluoroacetyl group, leading to an undesired byproduct.[2]
-
Degradation: Harsh acidic conditions can potentially cleave other acid-sensitive groups within the molecule or degrade the target compound.[2]
Q5: What are scavengers and why are they recommended?
Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[3] By reacting with the carbocation more readily than the substrate, they prevent unwanted t-butylation side reactions.[3][7] Common scavengers include trialkylsilanes like triethylsilane (TES) or triisopropylsilane (B1312306) (TIS), and aromatic compounds like anisole (B1667542) or thioanisole.[3][] The choice of scavenger depends on the specific functional groups present in the substrate.[3]
Troubleshooting Guide
Problem 1: Incomplete reaction with significant starting material remaining.
This is often the most frequent issue, identified by TLC or LC-MS analysis showing a persistent spot or peak corresponding to the starting material.[2]
-
Possible Cause: Insufficient acid concentration, inadequate reaction time, or low temperature.
-
Solution:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. A common starting point is 20-25% TFA/DCM, which can be increased to 50% or even 100% TFA if necessary.[4][13]
-
Extend Reaction Time: Monitor the reaction over a longer period. Some sterically hindered groups may require several hours for complete removal.[5][8]
-
Increase Temperature: Allow the reaction to warm to room temperature if it is being run at 0°C. Gentle heating (e.g., to 40°C) can be attempted for very resistant groups, but this may also increase side reactions.[14]
-
Verify Reagent Quality: Use fresh, high-purity, anhydrous TFA and solvent.
-
Problem 2: Observation of unexpected peaks in HPLC/LC-MS after deprotection.
The presence of new, unexpected peaks often indicates the formation of byproducts.
-
Possible Cause 1: t-Butylation of the substrate by the tert-butyl cation.[2]
-
Solution: Add a scavenger to the reaction mixture. Triethylsilane (TES) or triisopropylsilane (TIS) are excellent choices for trapping the t-butyl cation. A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3]
-
Possible Cause 2: Degradation of other acid-sensitive functional groups in the molecule.
-
Solution:
-
Use Milder Conditions: Reduce the TFA concentration or perform the reaction at 0°C.[15]
-
Switch Reagent: Consider using 4M HCl in dioxane, which can be milder for certain substrates.[7]
-
Explore Alternative Methods: For extremely sensitive substrates, non-acidic methods like thermal deprotection or using reagents like oxalyl chloride in methanol (B129727) or ZnBr2 could be explored.[][16][17]
-
Data Summary
Table 1: Common TFA Deprotection Conditions and Efficacy
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[4] |
| 50% | 30 minutes | Room Temperature | Faster deprotection; suitable for less sensitive substrates.[4][8] |
| 55% | 30 minutes | Room Temperature | Shown to yield higher purity peptides compared to 100% TFA in some SPPS cases.[4][10] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid, but may lead to more side products and incomplete removal in SPPS.[4][10] |
Table 2: Impact of Scavengers on Deprotection
| Deprotection Cocktail | Target Residues Prone to Alkylation | Common Scavengers Used | Reference |
| Standard TFA/DCM | Trp, Met, Cys, Tyr | None | [3] |
| TFA/Scavenger Mix | Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS) | [3] |
| TFA/Scavenger Mix | Methionine (Met) | Thioanisole | [3] |
| TFA/Scavenger Mix | Cysteine (Cys) | Ethanedithiol (EDT) | [3] |
| Reagent K | Multiple sensitive residues | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | [3] |
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM[4]
-
Dissolve the Boc-protected aminooxy compound in anhydrous Dichloromethane (DCM) (e.g., 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired volume of Trifluoroacetic acid (TFA) to the stirred solution (e.g., to a final concentration of 25-50%).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can help remove residual TFA).
-
The resulting TFA salt can be used directly or neutralized through a basic workup or purification.
Protocol 2: Boc Deprotection with a Scavenger[3]
-
Dissolve the Boc-protected compound in a suitable solvent (e.g., DCM).
-
Add 10-20 equivalents of a scavenger (e.g., triethylsilane).
-
Add an equal volume of TFA to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring for completion.
-
Upon completion, concentrate the mixture under reduced pressure.
-
The crude product can be purified, for example, by precipitation from cold diethyl ether.
Visualizations
Caption: A troubleshooting workflow for addressing incomplete Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
Caption: Decision logic for selecting an appropriate scavenger.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
How to remove excess t-Boc-Aminooxy-PEG8-alcohol after reaction
This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess t-Boc-Aminooxy-PEG8-alcohol following a conjugation reaction.
Troubleshooting Guide
Question: My reaction is complete, but TLC and/or LC-MS analysis shows a significant amount of unreacted this compound. How can I remove it?
Answer: The presence of excess PEGylated starting material is a common issue. The choice of purification method depends on the properties of your desired product, the scale of your reaction, and the available equipment. Several techniques can be employed to effectively separate your product from the excess reagent.
Purification Options:
-
Chromatography: This is the most common and often most effective method. Depending on the polarity of your product, you can use either normal-phase or reversed-phase chromatography.
-
Liquid-Liquid Extraction (LLE): If your product has significantly different solubility characteristics than the PEG reagent, LLE can be a quick and efficient method for purification.
-
Solid-Phase Extraction (SPE): SPE is a cartridge-based chromatographic technique that is useful for rapid sample cleanup and purification.
-
Precipitation: In some cases, the desired product can be selectively precipitated, leaving the excess PEG reagent in solution.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic method is best for separating my product from this compound?
A1: Both normal-phase and reversed-phase chromatography can be effective.
-
Reversed-Phase Chromatography (RPC): This is often the preferred method for purifying PEGylated compounds.[][2] RPC separates molecules based on their hydrophobicity.[] The non-polar t-Boc group and the specific properties of your conjugated molecule will influence its retention time compared to the more polar this compound. A C18 or C4 column is typically used with a water/acetonitrile or water/methanol gradient.[2]
-
Normal-Phase Chromatography: This method separates compounds based on polarity. Since this compound is quite polar, this technique can be challenging due to potential streaking of the compound on the silica (B1680970) gel. However, using a solvent system such as a gradient of ethanol/isopropanol in chloroform (B151607) may provide better separation than traditional ethyl acetate (B1210297)/hexane or dichloromethane/methanol systems.
Q2: Can I use liquid-liquid extraction to remove the excess PEG reagent?
A2: Yes, if there is a sufficient solubility difference between your product and the this compound.[3][4]
-
The PEG chain imparts water solubility, while the t-Boc group adds some organic solubility. You can exploit this by performing an extraction with an aqueous phase and an immiscible organic solvent like ethyl acetate or dichloromethane.[5] Your product's solubility will determine which phase it partitions into. Multiple extractions may be necessary to achieve the desired purity.[6]
Q3: Are there any non-chromatographic methods to remove this compound?
A3: Yes, other methods can be employed:
-
Precipitation: If your product is a large molecule or has low solubility in a particular solvent system, you may be able to precipitate it while the highly soluble this compound remains in the supernatant. For example, adding a solvent in which PEG is poorly soluble, such as cold diethyl ether, can sometimes be effective.[7]
-
Solid-Phase Extraction (SPE): SPE can be a rapid and efficient method for cleanup.[8] Mixed-mode SPE cartridges, such as those with both cation-exchange and reversed-phase properties, can be particularly effective at removing PEGylated impurities from certain samples.[9][10]
-
Size Exclusion Chromatography (SEC): If your product is significantly larger than the this compound (e.g., a protein or large polymer), SEC is a very effective method for separation based on molecular size.[]
Q4: Will the t-Boc protecting group affect the purification?
A4: Yes, the bulky and hydrophobic t-Boc group will influence the solubility and chromatographic behavior of the reagent. It makes the molecule less polar than a free aminooxy-PEG-alcohol. This property is what allows for effective separation using reversed-phase chromatography.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Scale |
| Reversed-Phase Chromatography | Separation based on hydrophobicity. | High resolution, widely applicable for PEGylated compounds.[][2] | Can be time-consuming and require specialized equipment (e.g., HPLC). | mg to g |
| Normal-Phase Chromatography | Separation based on polarity. | Utilizes standard lab equipment (silica gel). | PEGylated compounds may streak, leading to poor separation. | mg to g |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquid phases based on solubility.[3] | Fast, inexpensive, and suitable for large scales. | Lower resolution than chromatography; depends on significant solubility differences. | mg to kg |
| Solid-Phase Extraction (SPE) | A form of chromatography using cartridges for rapid sample cleanup.[8] | Fast, can be automated, good for removing impurities.[9] | Limited capacity, primarily for cleanup rather than high-resolution separation. | µg to mg |
| Precipitation | Selective precipitation of the product or impurity from a solution. | Simple, scalable, and cost-effective. | Not universally applicable; depends on the specific solubility properties of the product. | g to kg |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[] | Excellent for separating molecules with large size differences. | Not suitable if the product and impurity are of similar size. | mg to g |
Experimental Protocols
Protocol 1: Reversed-Phase Flash Chromatography
-
Column Selection: Choose a C18-functionalized silica gel column appropriate for the scale of your reaction.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., methanol, DMF, or the mobile phase).
-
Mobile Phase: Prepare a two-solvent mobile phase system, typically:
-
Solvent A: Water (often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape).
-
Solvent B: Acetonitrile or Methanol (also with 0.1% acid if used in Solvent A).
-
-
Equilibration: Equilibrate the column with a low percentage of Solvent B (e.g., 5-10%).
-
Loading: Load the prepared sample onto the column.
-
Elution: Run a linear gradient of increasing Solvent B. The more hydrophobic product should elute at a higher concentration of Solvent B than the excess this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Liquid-Liquid Extraction
-
Solvent Selection: Choose an immiscible pair of solvents. A common choice is an aqueous phase (e.g., water or brine) and an organic phase (e.g., ethyl acetate, dichloromethane). The choice will depend on the solubility of your desired product.
-
Procedure: a. Dissolve the crude reaction mixture in the chosen organic solvent and transfer it to a separatory funnel. b. Add an equal volume of the aqueous phase. c. Stopper the funnel and shake vigorously, periodically venting to release pressure. d. Allow the layers to separate. e. Drain the lower layer. The layer containing your product will depend on its partitioning behavior. f. Repeat the extraction of the organic layer with fresh aqueous phase two or more times to ensure complete removal of the water-soluble PEG reagent.
-
Drying and Concentration: Dry the organic layer containing your product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for Reversed-Phase Chromatography.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. organomation.com [organomation.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
PROTAC Linker Optimization Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing proteolysis-targeting chimera (PROTAC) linker length to enhance efficacy.
Frequently Asked Questions (FAQs)
1. What is the optimal linker length for a PROTAC?
There is no single "optimal" linker length for all PROTACs. The ideal length is target- and E3 ligase-dependent, typically ranging from two to eighteen atoms. Shorter linkers (2-9 atoms) often exhibit reduced degradation activity, while excessively long linkers can lead to decreased efficacy due to unfavorable physicochemical properties. The optimal linker must facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
2. What are the most common types of linkers used in PROTACs?
The most frequently used linkers consist of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or a combination of both. These linkers offer flexibility and predictable lengths. More rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) rings, are also employed to restrict conformational flexibility and potentially improve ternary complex stability.
3. How does linker composition affect PROTAC permeability and solubility?
Linker composition significantly impacts the physicochemical properties of the PROTAC.
-
PEG linkers: Generally increase hydrophilicity and can improve solubility. However, they can also increase the molecular weight and flexibility, potentially leading to higher aqueous solubility but lower cell permeability.
-
Alkyl linkers: Increase lipophilicity, which can enhance cell permeability. However, excessive lipophilicity can decrease aqueous solubility and lead to off-target effects.
Table 1: Impact of Linker Type on PROTAC Properties
| Linker Type | Primary Physicochemical Impact |
| Alkyl Chains | Increases lipophilicity; may improve permeability. |
| PEG Chains | Increases hydrophilicity; may improve solubility. |
| Rigid Linkers | Restricts conformation; can improve ternary complex stability. |
Troubleshooting Guide
Issue 1: My PROTAC shows binding to the target and E3 ligase but does not induce degradation.
This is a common issue often referred to as the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex.
Troubleshooting Steps:
-
Vary the Linker Length: The current linker may not be optimal for facilitating the necessary protein-protein interactions within the ternary complex. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4).
-
Alter Linker Attachment Points: The exit vector on the warhead or the E3 ligase ligand may not be positioned correctly. Consider synthesizing analogs with different attachment points.
-
Confirm Ternary Complex Formation: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that the PROTAC can simultaneously bind both the target protein and the E3 ligase.
Experimental Protocol: Ternary Complex Formation Assay using SPR
-
Immobilize the biotinylated target protein on a streptavidin-coated SPR sensor chip.
-
Inject a saturating concentration of the E3 ligase over the chip surface.
-
In a separate step, inject the PROTAC at various concentrations to determine its binding affinity to the target protein.
-
To assess ternary complex formation, co-inject the PROTAC and the E3 ligase over the target-coated chip. An increase in the SPR signal compared to the injection of the E3 ligase or PROTAC alone indicates the formation of a ternary complex.
Issue 2: The PROTAC exhibits poor cellular permeability.
Poor permeability is often a result of unfavorable physicochemical properties, such as high molecular weight or low lipophilicity.
Troubleshooting Steps:
-
Modify the Linker: Replace hydrophilic linkers (e.g., long PEG chains) with more lipophilic ones (e.g., alkyl chains) to improve membrane permeability.
-
Reduce Molecular Weight: If possible, simplify the warhead or the E3 ligase ligand to reduce the overall molecular weight of the PROTAC.
-
Measure Physicochemical Properties: Experimentally determine the LogP and polar surface area (PSA) of your PROTAC series to guide linker modifications.
Table 2: Troubleshooting PROTAC In-Cell Efficacy
| Issue | Possible Cause | Recommended Action |
| No degradation despite binding | Unfavorable ternary complex conformation | Vary linker length and composition; change attachment points. |
| Poor cellular permeability | High molecular weight; low lipophilicity | Replace PEG linkers with alkyl linkers; reduce molecular weight if possible. |
| "Hook Effect" observed | High PROTAC concentration | Titrate PROTAC concentration to identify the optimal degradation window. |
Visualizing Experimental Workflows and Pathways
Caption: The general mechanism of action for a PROTAC.
Caption: A typical workflow for optimizing PROTAC linker length.
Validation & Comparative
A Head-to-Head Comparison of t-Boc-Aminooxy-PEG8-alcohol and Maleimide Linkers for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. The choice of conjugation chemistry dictates the homogeneity of the final product and its behavior in vivo. This guide provides an in-depth, objective comparison of two prominent linker technologies: the emerging t-Boc-Aminooxy-PEG8-alcohol, which forms a stable oxime linkage, and the widely used maleimide (B117702) linkers, which react with thiols to form a thiosuccinimide bond.
Executive Summary
Maleimide linkers have been a mainstay in ADC development due to their rapid and selective reaction with thiols. However, the resulting thiosuccinimide linkage is susceptible to retro-Michael addition, leading to premature drug release and potential off-target toxicity. In contrast, this compound, which participates in oxime ligation, offers a more stable and irreversible linkage, promising to enhance the therapeutic window of ADCs. This guide will delve into the experimental data supporting these claims, provide detailed protocols for conjugation, and visualize the underlying chemical and biological pathways.
Chemical and Physical Properties
| Property | This compound Linker | Maleimide Linker |
| Functional Group | Boc-protected aminooxy | Maleimide |
| Target Residue on Antibody | Aldehyde (generated by oxidation of glycans) | Thiol (from reduced cysteines) |
| Resulting Linkage | Oxime | Thiosuccinimide |
| Cleavability | Non-cleavable[1][2] | Can be part of cleavable or non-cleavable constructs[3] |
| PEG Spacer | PEG8 | Variable PEG lengths available |
| Solubility | Aqueous soluble[4] | Generally soluble, PEGylation enhances solubility |
Performance Comparison: Stability, Efficacy, and Toxicity
The stability of the linker-payload connection is paramount for the success of an ADC. Premature release of the cytotoxic payload in circulation can lead to systemic toxicity and a diminished therapeutic index.
In Vitro Stability
Studies have consistently demonstrated the superior stability of oxime linkages compared to traditional maleimide-based thiosuccinimide linkages. The latter are prone to deconjugation in the presence of endogenous thiols like albumin and glutathione (B108866) through a retro-Michael reaction.
| Study Parameter | Oxime Linker (Conceptual) | Improved Maleimide Linker (Maleamic Methyl Ester) | Conventional Maleimide Linker |
| Payload Shedding in Albumin Solution (14 days) | Expected to be very low | ~3.8% | ~13.3%[5] |
| Payload Shedding in presence of excess thiols (21 days) | Expected to be minimal | Significantly lower than conventional maleimide | High, with significant payload loss[5] |
Note: Direct comparative data for this compound was not available. The data for the oxime linker is inferred from the general stability of oxime bonds. The data for the improved and conventional maleimide linkers are from a study comparing a maleamic methyl ester-based ADC to a traditional maleimide ADC.
In Vivo Performance
The enhanced stability of ADCs with improved linkers translates to better in vivo efficacy and safety.
| Parameter | ADC with Improved Maleimide Linker | ADC with Conventional Maleimide Linker |
| Tumor Regression (2.5 mg/kg dose) | Complete tumor regression | Significantly less effective |
| Maximum Tolerated Dose | Increased by 40 mg/kg | Lower |
Source: In vivo studies on a maleamic methyl ester-based ADC versus a traditional maleimide ADC demonstrated superior efficacy and safety of the more stable conjugate.[5]
Experimental Protocols
Protocol 1: ADC Conjugation using this compound
This protocol involves the generation of aldehyde groups on the antibody's carbohydrate moieties, followed by conjugation with the aminooxy linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO4) solution
-
Propylene (B89431) glycol
-
This compound linker-payload
-
Aniline (B41778) (as catalyst)
-
Purification system (e.g., SEC chromatography)
Procedure:
-
Antibody Oxidation:
-
Cool the antibody solution to 4°C.
-
Add a pre-determined concentration of cold NaIO4 solution to the antibody.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding propylene glycol.
-
Remove excess reagents by buffer exchange into an acidic buffer (e.g., pH 5.5).
-
-
Linker-Payload Preparation:
-
The t-Boc protecting group on the aminooxy linker needs to be removed under acidic conditions to yield the reactive aminooxy group. This is often done prior to conjugation or in situ.
-
Dissolve the deprotected aminooxy-PEG8-linker-payload in a suitable solvent.
-
-
Conjugation:
-
Add the deprotected linker-payload solution to the oxidized antibody solution. A 10-20 fold molar excess of the linker-payload is typically used.
-
Add aniline to catalyze the oxime ligation.
-
Incubate the reaction at room temperature for 12-24 hours.
-
-
Purification:
-
Purify the ADC using Size Exclusion Chromatography (SEC) to remove excess linker-payload and other reagents.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
-
Protocol 2: ADC Conjugation using Maleimide Linker
This protocol involves the reduction of the antibody's interchain disulfide bonds to generate free thiols for reaction with the maleimide linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-activated linker-payload
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC chromatography)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated amount of the reducing agent (e.g., TCEP).
-
Incubate at 37°C for 1-2 hours to reduce the disulfide bonds.
-
Remove the excess reducing agent by buffer exchange.
-
-
Conjugation:
-
Add the maleimide-activated linker-payload to the reduced antibody solution. A 5-10 fold molar excess is common.
-
The reaction is typically performed at pH 6.5-7.5.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC using SEC to remove unreacted linker-payload and other small molecules.
-
Characterize the purified ADC for DAR, aggregation, and purity.
-
Visualizing the Chemistries and Biological Pathways
Conjugation Chemistries
The following diagrams illustrate the fundamental differences in the conjugation reactions of aminooxy and maleimide linkers.
Payload Mechanism of Action: Signaling Pathways
Understanding the mechanism of action of the cytotoxic payload is crucial for ADC design. Below are simplified diagrams for common payloads.
Monomethyl Auristatin E (MMAE)
MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics.
Maytansinoid DM1
DM1 is another potent tubulin inhibitor with a similar mechanism to MMAE.
Pyrrolobenzodiazepine (PBD) Dimer
PBD dimers are DNA-crosslinking agents that induce cell death.
Conclusion and Future Outlook
The choice of linker technology is a critical decision in the design of an ADC. While maleimide linkers have a long history of use and are featured in several approved ADCs, their inherent instability remains a significant drawback. The development of improved maleimide linkers and, more notably, the adoption of highly stable chemistries like oxime ligation, represent a clear path toward safer and more effective ADCs.
This compound provides a promising avenue for creating highly stable, homogeneous ADCs through site-specific conjugation to the antibody's glycan moieties. The resulting oxime linkage is resistant to the deconjugation pathways that plague traditional maleimide-based ADCs. As the field of ADCs continues to evolve, the adoption of more stable and robust linker technologies will be essential for realizing the full therapeutic potential of this powerful class of drugs. Further head-to-head studies with quantitative in vivo data will be invaluable in solidifying the superiority of oxime-based linkers in next-generation ADC development.
References
- 1. t-Boc-Aminooxy-PEG-alcohol (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 2353410-14-5 | BroadPharm [broadpharm.com]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Comparing different PEG linker lengths (PEG4 vs. PEG8) for PROTAC development
A comprehensive analysis of how polyethylene (B3416737) glycol (PEG) linker length influences the efficacy and developability of Proteolysis Targeting Chimeras (PROTACs), providing researchers and drug development professionals with a data-driven guide to linker selection.
In the rapidly advancing field of targeted protein degradation, the design of a PROTAC is a delicate balancing act. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of three key components: a warhead that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two. The linker, far from being a passive spacer, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the most utilized linker motifs are polyethylene glycol (PEG) chains, valued for their hydrophilicity and tunable length. This guide provides a comparative analysis of two commonly employed PEG linker lengths, PEG4 and PEG8, to inform rational PROTAC design.
The optimal linker length is not a one-size-fits-all parameter and is highly dependent on the specific target protein and E3 ligase pair.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3] Conversely, an excessively long linker may result in a non-productive ternary complex where the necessary proximity for ubiquitination is not achieved, or it can lead to an increased "hook effect," a phenomenon where the PROTAC's efficacy decreases at high concentrations.[4]
Quantitative Comparison of Degradation Efficiency
The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparisons of PEG4 and PEG8 linkers across a wide range of targets in single studies are not abundantly available in the public domain, a hypothetical case study based on common trends in PROTAC optimization illustrates the impact of linker length.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 120 | 85 |
| PROTAC-2 | PEG8 | 35 | 95 |
This table presents hypothetical data for a PROTAC targeting "Protein X" and recruiting the VHL E3 ligase, based on general trends observed in PROTAC development. Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively.
In this illustrative example, the PROTAC with the PEG8 linker demonstrates superior degradation potency and efficacy compared to its PEG4 counterpart. This suggests that for this particular target and E3 ligase combination, the longer PEG8 linker provides the optimal spatial orientation and flexibility to facilitate the formation of a more stable and productive ternary complex, leading to more efficient ubiquitination and subsequent degradation of the target protein.
It is crucial to note that this represents a common but not universal trend. For some target-E3 ligase pairs, a shorter PEG4 linker might be optimal. Therefore, empirical testing of a range of linker lengths is a critical step in the optimization of any new PROTAC.
Impact on Physicochemical Properties and Pharmacokinetics
Beyond degradation efficiency, the linker length can significantly influence a PROTAC's drug-like properties. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which can improve their pharmacokinetic profiles.[2][5]
-
Solubility: The introduction of hydrophilic PEG units generally increases the water solubility of often large and greasy PROTAC molecules.[1][5][6] A PEG8 linker, being longer and more hydrophilic than a PEG4 linker, is expected to confer greater solubility.
-
Cell Permeability: The relationship between PEG linker length and cell permeability is more complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, thereby improving permeability.[3] The optimal PEG length for permeability is a balance that must be determined experimentally for each PROTAC series.
The "Hook Effect"
The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC diminishes at high concentrations due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that predominate over the productive ternary complex.[4] While primarily concentration-dependent, an inefficient linker that promotes unstable ternary complexes can exacerbate the hook effect. Optimizing the linker length to promote a more stable ternary complex can help mitigate this effect and lead to sustained degradation over a wider concentration range.[4]
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments in PROTAC development.
Western Blot for PROTAC-Induced Degradation
This is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC compounds (with PEG4 and PEG8 linkers) and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for signal detection.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assays
Directly assessing the formation of the ternary complex is crucial for understanding the mechanism of action of a PROTAC.
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.
Procedure Outline:
-
Immobilize one of the interacting partners (e.g., the E3 ligase) on the sensor chip.
-
Inject the PROTAC over the surface to measure the binary interaction.
-
Inject a pre-incubated mixture of the PROTAC and the target protein to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.
This is a live-cell assay that measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
Procedure Outline:
-
Genetically fuse a NanoLuc® luciferase to the target protein and a HaloTag® to the E3 ligase.
-
Express these fusion proteins in cells.
-
Add the HaloTag® NanoBRET® ligand, which serves as the energy acceptor.
-
Treat the cells with the PROTAC.
-
If a ternary complex is formed, the NanoLuc® donor and the HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Measure the BRET signal to quantify the extent of ternary complex formation.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC Mechanism of Action Diagram.
Caption: Experimental Workflow for PROTAC Evaluation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
A Researcher's Guide to Analytical Techniques for Characterizing PEGylated Proteins
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can increase a drug's half-life, improve its stability, and reduce its immunogenicity.[1][2] However, the inherent complexity and potential heterogeneity of the resulting PEG-protein conjugates necessitate a robust analytical toolkit for their comprehensive characterization.[3][4] This guide provides a comparative overview of key analytical techniques, supported by experimental data and protocols, to assist researchers in navigating the challenges of characterizing these complex biomolecules.
The primary goals of characterization include determining the degree of PEGylation, identifying the specific sites of PEG attachment, quantifying heterogeneity and impurities, and assessing the impact on the protein's structure and stability.[3][5] A multi-faceted approach, employing several orthogonal techniques, is often required for a complete picture.
Comparative Overview of Key Analytical Techniques
Choosing the right analytical technique depends on the specific attribute being investigated. The following tables summarize and compare the primary methods used for the characterization of PEGylated proteins.
Table 1: Techniques for Molar Mass, Size, and Aggregation Analysis
| Technique | Principle | Information Provided | Advantages | Limitations |
| SEC-MALS | Size Exclusion Chromatography with Multi-Angle Light Scattering | Absolute molar mass of the conjugate, protein, and PEG components; Degree of PEGylation (DoP); Hydrodynamic radius (Rh); Detection of aggregates.[6][7] | Absolute measurement independent of column calibration standards[8][9]; Can deconvolve the mass of protein and PEG moieties[10]; High sensitivity for aggregates.[6] | Requires accurate dn/dc values for both protein and PEG[11]; Potential for non-ideal column interactions. |
| SDS-CGE | Sodium Dodecyl Sulfate - Capillary Gel Electrophoresis | Apparent molecular weight; Purity and heterogeneity based on size. | High separation efficiency and resolution[12]; Differentiates conjugates with small size differences.[12] | Provides apparent, not absolute, molecular weight; Denaturing conditions. |
| Mass Spectrometry (Intact Mass) | MALDI-TOF MS or ESI-MS | Average molecular weight of the conjugate; Degree of PEGylation; Heterogeneity (polydispersity).[3] | High mass accuracy[13]; MALDI-TOF is tolerant of complex mixtures and provides good resolution for PEG oligomers.[14][15] | ESI-MS spectra can be complex due to multiple charge states and PEG polydispersity[3][16]; MALDI can sometimes induce fragmentation. |
Table 2: Techniques for PEGylation Site and Structural Analysis
| Technique | Principle | Information Provided | Advantages | Limitations |
| LC-MS/MS (Peptide Mapping) | Liquid Chromatography with Tandem Mass Spectrometry | Precise identification of PEGylation sites on the peptide backbone.[16][17] | Gold standard for site identification; Provides sequence-level information.[16] | Complex sample preparation (proteolytic digestion)[18]; PEG moieties can hinder enzyme access and ionization.[19] |
| NMR Spectroscopy | Nuclear Magnetic Resonance | High-resolution 3D structure; Conformational changes upon PEGylation; PEGylation site confirmation.[5] | Provides detailed structural information in solution.[5] | Requires high sample concentration and purity; Technically complex and time-consuming. |
| H/D Exchange MS | Hydrogen/Deuterium Exchange Mass Spectrometry | Changes in protein conformation and solvent accessibility upon PEGylation.[3] | Sensitive to subtle conformational changes. | Does not directly identify PEGylation sites; Data interpretation can be complex. |
Table 3: Techniques for Separation and Purity/Heterogeneity Analysis
| Technique | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Separation of unreacted protein, PEG reagent, and PEGylated species; Resolves isomers in some cases. | High resolution and established methodology. | PEG can cause peak broadening; High organic solvent concentrations may denature the protein.[4] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. | Separation of species with different degrees of PEGylation (charge shielding effect).[20][21] | Can resolve charge variants and positional isomers.[21] | PEG can "shield" charges, complicating separation; Method development can be challenging.[21] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Separation of native protein from PEGylated conjugates.[22] | Orthogonal to IEX and SEC; Maintains protein structure. | Resolution may be lower compared to RP-HPLC.[22] |
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-mass ratio in free solution. | High-efficiency separation of PEGylated isomers and determination of purity.[23][24] | Very high resolution; Low sample consumption.[24] | Lower loading capacity; Sensitivity can be an issue without specialized detectors. |
Experimental Workflows and Methodologies
Visualizing the analytical workflow can help in planning a comprehensive characterization strategy. The following diagrams illustrate a general workflow for PEGylated protein characterization and a more detailed workflow for PEGylation site analysis using peptide mapping.
Caption: General analytical workflow for PEGylated protein characterization.
Caption: Workflow for PEGylation site identification via LC-MS/MS peptide mapping.
Key Experimental Protocols
Below are representative, generalized protocols for two of the most critical analytical techniques. Researchers should optimize these methods for their specific protein, PEG reagent, and instrumentation.
Protocol: Molar Mass and Aggregate Analysis by SEC-MALS
This method provides the absolute molar mass of the PEG-protein conjugate and detects the presence of aggregates.[9][25]
Instrumentation:
-
HPLC/UPLC system with an autosampler and UV detector.
-
Size Exclusion Chromatography (SEC) column suitable for the expected size range of the conjugate.
-
Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN).
-
Differential Refractive Index (dRI) detector (e.g., Wyatt Optilab).
Reagents:
-
Mobile Phase: A buffered solution appropriate for maintaining protein stability and minimizing column interactions (e.g., Phosphate-Buffered Saline, pH 7.4). Filter through a 0.1 µm filter.
-
Protein Sample: Dilute the PEGylated protein in the mobile phase to a concentration of 1-2 mg/mL. Centrifuge at >10,000 x g for 5 minutes to remove particulates.
Procedure:
-
System Equilibration: Equilibrate the entire SEC-MALS-dRI system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for a standard analytical column) until stable baselines are achieved for all detectors.
-
Detector Calibration & Normalization: Perform detector calibration and inter-detector delay volume calculations as per the manufacturer's instructions, typically using a well-characterized monomeric protein standard like Bovine Serum Albumin (BSA).
-
Sample Injection: Inject 50-100 µL of the prepared protein sample onto the SEC column.
-
Data Acquisition: Collect data from the UV, MALS, and dRI detectors for the entire chromatographic run.
-
Data Analysis:
-
Use specialized software (e.g., Wyatt ASTRA) for analysis.
-
Define the specific refractive index increment (dn/dc) and UV extinction coefficient (at 280 nm) for both the protein and the PEG moiety. Standard values for proteins are ~0.185 mL/g for dn/dc. The dn/dc for PEG is typically ~0.133 mL/g.[11]
-
Select the elution peaks corresponding to the conjugate, free protein, and any aggregates.
-
Apply the "Protein Conjugate Analysis" model within the software.[7][10] The software will use the signals from all three detectors to calculate the total molar mass of each species and deconvolve the mass contributions from the protein and the PEG.
-
The degree of PEGylation can be calculated from the ratio of the PEG mass to the protein mass for the main conjugate peak.
-
Protocol: PEGylation Site Identification by LC-MS/MS Peptide Mapping
This method identifies the specific amino acid residues where PEG chains are attached.[16][17]
Instrumentation:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Reversed-phase C18 column suitable for peptide separations.
Reagents:
-
Denaturation/Reduction Buffer: 6 M Guanidine-HCl, 100 mM Tris, pH 8.0, with 10 mM Dithiothreitol (DTT).
-
Alkylation Reagent: 55 mM Iodoacetamide (IAM) in 100 mM Tris, pH 8.0.
-
Digestion Buffer: 100 mM Tris, pH 8.0.
-
Protease: Sequencing-grade trypsin (or other suitable protease).
-
LC Mobile Phase A: 0.1% Formic Acid in water.
-
LC Mobile Phase B: 0.1% Formic Acid in acetonitrile.
Procedure:
-
Sample Preparation (Digestion):
-
Denaturation & Reduction: To ~100 µg of the PEGylated protein, add the Denaturation/Reduction Buffer and incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add the IAM solution and incubate in the dark for 1 hour.
-
Buffer Exchange: Remove the denaturants by buffer exchange into the Digestion Buffer using a desalting column or dialysis.
-
Digestion: Add trypsin at a 1:20 to 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separation: Inject the peptide digest onto the C18 column. Elute peptides using a gradient of Mobile Phase B (e.g., 2% to 40% over 60 minutes).
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan mass spectra to detect the peptide precursor ions.
-
MS2 Scan: Sequentially select the most intense precursor ions for fragmentation (e.g., using Collision-Induced Dissociation - CID) and acquire tandem mass spectra (MS/MS).
-
-
-
Data Analysis:
-
Process the raw MS/MS data using a proteomics software platform (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against the known protein sequence.
-
Include variable modifications in the search parameters corresponding to the mass of the PEG moiety plus any linker on potential attachment sites (e.g., lysine, N-terminus).
-
Manually validate the spectra of identified PEGylated peptides to confirm the site of modification based on the observed fragment ion series. The fragmentation pattern will be interrupted or show characteristic PEG-related ions, confirming the attachment site.[15]
-
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. lcms.cz [lcms.cz]
- 5. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 7. wyatt.com [wyatt.com]
- 8. wyatt.com [wyatt.com]
- 9. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wyatt.com [wyatt.com]
- 11. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 12. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. enovatia.com [enovatia.com]
- 17. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 18. lcms.cz [lcms.cz]
- 19. e-b-f.eu [e-b-f.eu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ymcamerica.com [ymcamerica.com]
- 22. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 24. researchgate.net [researchgate.net]
- 25. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
A Researcher's Guide to the NMR Spectral Interpretation of t-Boc-Aminooxy-PEG8-alcohol
For researchers, scientists, and drug development professionals working with PEGylated compounds, accurate structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of molecules like t-Boc-Aminooxy-PEG8-alcohol, a bifunctional linker commonly used in bioconjugation and drug delivery. This guide provides a comprehensive comparison for interpreting the ¹H and ¹³C NMR spectra of this compound, complete with expected chemical shift ranges, experimental protocols, and a workflow for spectral analysis.
Understanding the Structure
This compound possesses three key structural features that give rise to distinct signals in its NMR spectra: the tert-butyloxycarbonyl (t-Boc) protecting group, the polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) oxide units, and the terminal alcohol group attached to the aminooxy functionality. The molecular structure is as follows:
Structure: (CH₃)₃C-O-C(=O)-NH-O-(CH₂CH₂O)₈-H
¹H and ¹³C NMR Spectral Data Summary
The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the protons and carbons in this compound. These values are based on typical chemical shifts for the constituent functional groups. The exact chemical shifts may vary depending on the solvent and concentration.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | (CH₃ )₃C- |
| ~3.65 | Multiplet | ~32H | -O-CH₂ CH₂ -O- (PEG chain) |
| ~3.75 | Triplet | 2H | -CH₂ -OH |
| ~4.15 | Triplet | 2H | -NH-O-CH₂ - |
| ~7.50 | Singlet (broad) | 1H | -NH -O- |
| ~2.50 | Singlet (broad) | 1H | -OH |
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~28.5 | (C H₃)₃C- |
| ~61.5 | -C H₂-OH |
| ~70.5 | -O-C H₂C H₂-O- (PEG chain) |
| ~73.0 | -NH-O-C H₂- |
| ~81.0 | -(CH₃)₃C - |
| ~157.0 | -C (=O)- |
Comparison with Alternative Structures and Impurities
When analyzing the NMR spectrum of this compound, it is crucial to consider potential impurities or related structures that may be present.
-
Unreacted Starting Materials: The presence of free PEG8-diol would be indicated by the absence of the t-Boc signals (~1.45 ppm in ¹H, ~28.5, ~81.0, and ~157.0 ppm in ¹³C) and the aminooxy-related signals.
-
Deprotected Product: If the t-Boc group has been cleaved, the characteristic singlet at ~1.45 ppm in the ¹H NMR spectrum will be absent. New signals corresponding to the free aminooxy group may appear at different chemical shifts.
-
Different PEG Chain Lengths: The integration of the large PEG signal (~3.65 ppm in ¹H NMR) relative to the terminal groups can confirm the PEG chain length. For example, a PEG4 analogue would have a smaller integration for this signal compared to the PEG8 version when normalized to the t-Boc signal.
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD).
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
2. ¹H NMR Acquisition
-
Spectrometer Setup: Tune and shim the NMR spectrometer to the chosen solvent.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
3. ¹³C NMR Acquisition
-
Spectrometer Setup: Tune and shim the spectrometer for ¹³C observation.
-
Acquisition Parameters:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed effectively.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Processing: Process the data similarly to the ¹H spectrum, with appropriate referencing to the solvent peaks.
Workflow for NMR Data Interpretation
The following diagram illustrates the logical workflow for acquiring and interpreting the NMR spectra of this compound.
By following this guide, researchers can confidently interpret the NMR spectra of this compound, ensuring the quality and identity of this important linker for their downstream applications in drug development and bioconjugation.
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable PEG Linkers for Enhanced Drug Delivery
A comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of PEG linkers, supported by experimental data and detailed methodologies.
In the landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and nanoparticle-based systems, the choice of a linker to tether a therapeutic payload to its delivery vehicle is a critical determinant of efficacy and safety. Polyethylene glycol (PEG) linkers have become indispensable tools, enhancing the solubility, stability, and pharmacokinetic profiles of conjugated drugs.[1] The strategic decision between employing a cleavable or a non-cleavable PEG linker directly impacts the drug's mechanism of action, therapeutic window, and overall clinical success. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational drug design.
At a Glance: Key Differences Between Cleavable and Non-Cleavable PEG Linkers
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers |
| Release Mechanism | Triggered by specific conditions in the target microenvironment (e.g., low pH, high redox potential, specific enzymes).[2] | Relies on the degradation of the entire drug-carrier conjugate, typically within the lysosome.[3] |
| Payload Form | Releases the drug in its native or near-native, potent form. | Releases the drug with the linker and an attached amino acid residue from the carrier.[3] |
| "Bystander Effect" | High potential. The released, often cell-permeable drug can diffuse and kill neighboring target-negative cells, which is advantageous for heterogeneous tumors.[4] | Low to no potential. The released drug-linker-amino acid complex is typically less permeable and confined to the target cell. |
| Plasma Stability | Generally lower, with a potential risk of premature drug release.[5] | High stability, minimizing off-target toxicity from premature drug release.[3] |
| Therapeutic Window | Potentially narrower due to the risk of off-target toxicity. | Generally wider due to enhanced stability and reduced off-target effects.[3] |
| Ideal Applications | Heterogeneous solid tumors, prodrug strategies. | Hematological malignancies, tumors with homogenous antigen expression.[6] |
Delving Deeper: Mechanisms of Action
Cleavable and non-cleavable PEG linkers offer distinct strategies for payload release, each with its own set of advantages and disadvantages. The choice of linker is intrinsically tied to the desired therapeutic outcome and the biological context of the target.
Cleavable PEG Linkers: Smart Release in the Target Microenvironment
Cleavable linkers are designed to be stable in the systemic circulation and to release their payload upon encountering specific triggers that are prevalent in the tumor microenvironment or within cancer cells.[7] This "smart" release mechanism aims to concentrate the cytotoxic effect at the site of action, thereby minimizing systemic toxicity.[1]
The primary types of cleavable linkers are categorized by their cleavage trigger:
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of blood (pH 7.4) but are rapidly hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) or the tumor microenvironment.[4][8] This pH differential allows for preferential drug release within the target cell or tumor tissue.
-
Redox-Sensitive Linkers (e.g., Disulfides): These linkers incorporate a disulfide bond that is stable in the oxidizing environment of the bloodstream. However, upon internalization into the cell, the significantly higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond and releases the drug.[2]
-
Enzyme-Sensitive Linkers (e.g., Peptide-based): These linkers contain a peptide sequence that is a substrate for enzymes, like cathepsin B, which are overexpressed in the lysosomes of tumor cells.[4] This enzymatic cleavage ensures that the drug is released specifically within the target cancer cells.
Non-Cleavable PEG Linkers: Stability is Paramount
In contrast, non-cleavable linkers are designed for maximum stability in the extracellular environment and do not have a specific trigger for cleavage.[7] The release of the payload is entirely dependent on the degradation of the carrier molecule, such as an antibody, after the entire conjugate has been internalized by the target cell and trafficked to the lysosome.[3] Lysosomal proteases degrade the antibody, releasing the drug still attached to the linker and a single amino acid.[3]
This approach offers superior plasma stability, which can translate to a better safety profile and a wider therapeutic window.[3] However, the released payload-linker-amino acid complex may have reduced cell permeability and potency compared to the native drug, and the "bystander effect" is generally absent.[5]
Quantitative Performance Data: A Comparative Overview
The following tables summarize quantitative data from preclinical studies to provide a comparative perspective on the performance of cleavable and non-cleavable PEG linkers. It is important to note that direct head-to-head comparisons with the same antibody, payload, and experimental conditions are limited in the published literature. The data presented here are compiled from various sources to offer a representative overview.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate in killing cancer cells in vitro. A lower IC50 value indicates higher potency.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ |
| mil40-15 (Bystander) | Non-cleavable (Cys-linker) | MCF-7 (HER2-negative) | N/A | ~1 x 10⁻⁹ |
Note: Data for a directly comparable cleavable construct from the same study was not explicitly stated in the reference.[9]
In Vivo Efficacy
In vivo efficacy is often assessed in xenograft models, where human tumor cells are implanted in immunocompromised mice. The percentage of tumor growth inhibition (% TGI) is a key metric.
| ADC Construct | Linker Type | Xenograft Model | Dosing | % TGI |
| Trastuzumab-Exo-EVC-Exatecan | Cleavable (novel) | NCI-N87 | Not specified | Slightly higher than T-DXd |
| T-DXd (Trastuzumab deruxtecan) | Cleavable (GGFG) | NCI-N87 | Not specified | Comparable to Exo-linker ADC |
Note: This study compared two different cleavable linkers and did not include a non-cleavable arm.
Pharmacokinetics
Pharmacokinetic (PK) parameters describe the stability and clearance of a drug conjugate in the body. A longer half-life (t1/2) generally indicates greater stability.
| ADC Construct | Linker Type | Animal Model | Key PK Finding |
| Trastuzumab-Exo-EVC-Exatecan | Cleavable (novel) | Rat | Superior DAR retention over 7 days, suggesting enhanced linker stability compared to T-DXd. |
| T-DXd (Trastuzumab deruxtecan) | Cleavable (GGFG) | Rat | Lower DAR retention compared to the novel exo-linker ADC. |
Note: This study highlights differences in stability even among cleavable linkers and did not include a non-cleavable comparator.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug conjugates. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a drug conjugate.[10]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Antibody-drug conjugate (ADC)
-
Control antibody and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug. Add the treatments to the cells and incubate for a period that allows for the desired biological effect (typically 72-96 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Formazan Solubilization: Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of an ADC in a living animal model.[13]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for implantation
-
ADC, vehicle control, and standard-of-care control
-
Calipers for tumor measurement
-
Animal scales
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a specified size, randomize the animals into treatment and control groups.[13]
-
Dosing: Administer the ADC, vehicle, and control treatments according to a predetermined schedule and route of administration (e.g., intravenously).[13]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Observe the animals for any signs of toxicity.[14]
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group. Analyze survival data if the study is continued until a survival endpoint.
Conclusion: A Strategic Choice for Optimal Therapeutic Design
The selection between a cleavable and a non-cleavable PEG linker is a pivotal decision in the design of targeted drug delivery systems. Cleavable linkers offer the advantage of releasing the native, highly potent payload and the potential for a "bystander effect," which can be particularly beneficial for treating heterogeneous tumors. However, this comes with a potential trade-off in plasma stability. Conversely, non-cleavable linkers provide superior stability, often leading to a wider therapeutic window and a more favorable safety profile, but may result in a less potent released species and lack a bystander effect.
Ultimately, the optimal linker strategy is not a "one-size-fits-all" solution. It must be tailored to the specific characteristics of the payload, the biology of the target antigen, the nature of the tumor microenvironment, and the desired balance between efficacy and safety. A thorough understanding of the principles and a rigorous experimental evaluation, as outlined in this guide, are essential for the successful development of the next generation of targeted therapies.
References
- 1. purepeg.com [purepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. chempep.com [chempep.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. biotechinformers.com [biotechinformers.com]
- 8. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bioconjugation Chemistries: The Advantages of the Aminooxy Approach
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of their work. This guide provides an objective comparison of aminooxy click chemistry with other prevalent bioconjugation techniques, supported by experimental data, to facilitate an informed decision-making process.
Aminooxy click chemistry, a cornerstone of bioconjugation, offers a robust and versatile method for the covalent linking of biomolecules. This reaction, which forms a stable oxime bond, presents several distinct advantages over other common techniques, particularly in terms of reaction kinetics, stability, and biocompatibility. This guide will delve into a quantitative comparison of aminooxy chemistry with three other widely used methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Thiol-Maleimide chemistry.
Comparative Analysis of Bioconjugation Chemistries
The choice of a bioconjugation method is often a trade-off between reaction speed, the stability of the resulting linkage, and the biocompatibility of the reaction conditions. The following tables provide a quantitative summary of these key parameters for aminooxy click chemistry and its alternatives.
Reaction Kinetics
The rate of a bioconjugation reaction is a critical factor, especially when working with sensitive biomolecules or in applications requiring rapid labeling. The second-order rate constant (k) is a common metric for comparing reaction speeds.
| Bioconjugation Chemistry | Reactants | Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| Aminooxy Click Chemistry | Aldehyde + Aminooxy | 0.01 - 10³[1][2] | pH 4-7, Aniline (B41778) or other catalysts can significantly accelerate the reaction. |
| CuAAC | Terminal Alkyne + Azide | 10 - 10⁴[3] | Copper(I) catalyst required. |
| SPAAC | Strained Alkyne + Azide | 10⁻³ - 3.6[4][5] | Copper-free. Rate is dependent on the strain of the cyclooctyne. |
| Thiol-Maleimide | Thiol + Maleimide | ~10³ | pH 7-7.5. |
Key Insights:
-
Aminooxy click chemistry exhibits a wide range of reaction rates that can be tuned by the choice of reactants and the use of catalysts. With aniline catalysis, rates can be comparable to or even exceed those of some click chemistry reactions.[1]
-
CuAAC is generally the fastest of the click chemistries, but the requirement for a copper catalyst can be a significant drawback due to its potential toxicity in biological systems.[6]
-
SPAAC offers the advantage of being copper-free, making it highly suitable for in vivo applications. However, its reaction rates are typically slower than CuAAC and catalyzed aminooxy reactions.[7]
-
Thiol-maleimide chemistry is very rapid at physiological pH but is specific to the availability of thiol groups, which are often less abundant than the amine groups that can be modified to introduce aldehydes or ketones for aminooxy chemistry.
Linkage Stability
The stability of the newly formed covalent bond is crucial for the long-term integrity and functionality of the bioconjugate, particularly for in vivo applications.
| Linkage | Formed by | Half-life (t½) | Conditions |
| Oxime | Aminooxy Click Chemistry | >25 days[8] | pD 7.0. Stability is pH-dependent, with increased stability at neutral and basic pH.[8][9] |
| 1,2,3-Triazole | CuAAC / SPAAC | Highly stable | Resistant to hydrolysis, oxidation, and reduction.[10] |
| Thioether (from maleimide) | Thiol-Maleimide Chemistry | 20 - 80 hours[11] | In the presence of glutathione, demonstrating susceptibility to thiol exchange. Ring-opening of the succinimide (B58015) can increase stability.[11][12] |
Key Insights:
-
The oxime linkage formed by aminooxy click chemistry is highly stable, particularly at physiological pH, with a half-life of over 25 days.[8] This makes it a reliable choice for applications requiring long-term stability.
-
The triazole ring formed from CuAAC and SPAAC is exceptionally stable and considered biologically inert, making it an excellent choice for creating permanent linkages.[10]
-
The thioether bond formed from thiol-maleimide conjugation is susceptible to a retro-Michael reaction, leading to cleavage in the presence of other thiols like glutathione, which is abundant in the cellular environment.[11] While this can be a disadvantage for applications requiring high stability, it can be exploited for controlled release applications.
Experimental Protocols
To ensure the reproducibility and accuracy of the comparative data, detailed experimental protocols are essential.
Protocol 1: Determination of Bioconjugation Reaction Kinetics by HPLC
This protocol outlines a general method for monitoring the progress of a bioconjugation reaction using High-Performance Liquid Chromatography (HPLC) to determine the second-order rate constant.
Materials:
-
Biomolecule with the first reactive group (e.g., aldehyde-modified peptide).
-
Labeling reagent with the complementary reactive group (e.g., aminooxy-functionalized fluorophore).
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Quenching solution (if necessary to stop the reaction at specific time points).
-
HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV-Vis or fluorescence).
-
Mobile phases for HPLC (e.g., water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA).
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of the biomolecule and the labeling reagent in the reaction buffer.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by mixing equal volumes of the biomolecule and labeling reagent solutions to achieve known final concentrations.
-
-
Time-course Monitoring:
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by adding a large excess of a quenching agent or by rapid dilution in the mobile phase).
-
Inject the quenched sample into the HPLC system.
-
-
HPLC Analysis:
-
Develop an HPLC method that can effectively separate the starting materials (biomolecule and labeling reagent) from the conjugated product.
-
Monitor the chromatogram at a wavelength where both the reactant and product can be detected.
-
Integrate the peak areas corresponding to the starting biomolecule and the final conjugate at each time point.
-
-
Data Analysis:
-
Calculate the concentration of the product at each time point based on a standard curve or by assuming that the molar extinction coefficients of the reactant and product are similar.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the curve.
-
Calculate the second-order rate constant (k) using the rate law equation for a second-order reaction: Rate = k[Biomolecule][Labeling Reagent].
-
Protocol 2: Assessment of Bioconjugate Stability in Plasma
This protocol describes a general method for evaluating the stability of a bioconjugate in a plasma environment, which is crucial for predicting its in vivo performance.[4][13]
Materials:
-
Purified bioconjugate.
-
Plasma from the species of interest (e.g., human, mouse).
-
Incubator set to 37°C.
-
Analytical method to quantify the intact bioconjugate and any released payload (e.g., LC-MS, ELISA, SDS-PAGE with fluorescence detection).
-
Quenching solution (e.g., acetonitrile with a protein precipitating agent).
-
Internal standard for quantitative analysis.
Procedure:
-
Incubation:
-
Spike the bioconjugate into a pre-warmed aliquot of plasma to a final concentration relevant for its intended application.
-
Incubate the plasma sample at 37°C.
-
-
Time-point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.
-
-
Sample Processing:
-
Immediately quench the enzymatic activity and precipitate the plasma proteins by adding a cold quenching solution containing an internal standard.
-
Vortex the sample and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated analytical method (e.g., LC-MS) to quantify the concentration of the intact bioconjugate.
-
If applicable, also quantify the concentration of the released payload or any degradation products.
-
-
Data Analysis:
-
Plot the percentage of the intact bioconjugate remaining over time.
-
Calculate the half-life (t½) of the bioconjugate in plasma by fitting the data to a first-order decay model.
-
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for comparing bioconjugation efficiencies.
Caption: Reaction scheme for aminooxy click chemistry.
Caption: Experimental workflow for comparing bioconjugation methods.
Conclusion
Aminooxy click chemistry stands out as a highly versatile and reliable method for bioconjugation. Its key advantages include:
-
Tunable Reaction Rates: The ability to significantly accelerate the reaction with catalysts allows for rapid conjugation when needed, while the uncatalyzed reaction proceeds at a moderate pace.
-
Exceptional Stability: The resulting oxime linkage is highly stable under physiological conditions, ensuring the integrity of the bioconjugate over extended periods.
-
Biocompatibility: The reaction proceeds under mild, aqueous conditions and does not require cytotoxic copper catalysts, making it well-suited for applications involving living cells and in vivo studies.
-
Orthogonality: The aminooxy and carbonyl functional groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems, thus ensuring high specificity.
While other bioconjugation methods have their own merits, the combination of favorable kinetics, excellent stability, and high biocompatibility makes aminooxy click chemistry a superior choice for a wide range of applications in research, diagnostics, and therapeutic development. The data and protocols presented in this guide are intended to provide a solid foundation for selecting the most appropriate bioconjugation strategy to meet your specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. ADC Plasma Stability Assay [iqbiosciences.com]
A Comparative Guide to Determining Drug-to-Antibody Ratio (DAR) for ADCs with PEG8 Linkers
For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparison of the primary analytical methods used for DAR determination, with a special focus on ADCs incorporating polyethylene (B3416737) glycol (PEG) linkers, such as PEG8. The inclusion of PEG linkers can modulate the physicochemical properties of ADCs, potentially impacting the suitability and performance of different analytical techniques.
This guide presents a side-by-side comparison of Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS). Each method is evaluated based on its principle, advantages, limitations, and specific considerations for PEGylated ADCs. Detailed experimental protocols and quantitative performance data are provided to assist in method selection and implementation.
Comparison of Key Methods for DAR Determination
The selection of an appropriate method for DAR determination depends on various factors, including the specific characteristics of the ADC, the desired level of analytical detail, and the stage of drug development. The following table summarizes the key attributes of the four most common methods.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance of the antibody and drug at different wavelengths to calculate their respective concentrations based on the Beer-Lambert law.[][2] | Separates ADC species based on differences in hydrophobicity. Drug conjugation increases the hydrophobicity of the antibody.[2][3] | Separates molecules based on their polarity. For ADCs, it is often used after reduction of the antibody to separate light and heavy chains.[2] | Measures the mass-to-charge ratio of ions to determine the molecular weight of different ADC species and thereby the number of conjugated drugs.[4] |
| Information Provided | Average DAR.[][2] | Average DAR, drug-load distribution, and detection of unconjugated antibody.[2][3] | Average DAR of reduced ADC light and heavy chains.[2] | Average DAR, drug-load distribution, precise mass of each species, and identification of conjugation sites (with peptide mapping).[4] |
| Advantages | Simple, rapid, and requires minimal sample preparation.[][2] | Nondenaturing conditions preserve the native structure of the ADC. Robust and widely used for cysteine-linked ADCs.[2][3][5] | High resolution and good compatibility with MS.[6] | Provides the most detailed and direct measurement of DAR and drug distribution. High accuracy and specificity.[4][7] |
| Limitations | Only provides an average DAR and can be prone to interference from other absorbing species.[8] Requires accurate extinction coefficients.[] | Not ideal for lysine-conjugated ADCs due to their heterogeneity.[2] High salt concentrations in mobile phases can be corrosive to equipment.[3] | Denaturing conditions can alter the ADC structure. Requires reduction of the ADC for optimal separation of cysteine-linked ADCs.[2] | Requires more complex instrumentation and data analysis. Can be sensitive to sample purity.[9] |
| Considerations for PEG8 Linkers | The PEG linker itself does not typically have a strong UV absorbance, so the method remains applicable. However, the linker may influence the extinction coefficient of the drug, which should be experimentally determined for the drug-linker construct. | The hydrophilic nature of the PEG8 linker can reduce the overall hydrophobicity of the ADC, potentially affecting retention times and resolution. Method optimization may be required. | The PEG8 linker can affect the retention behavior of the light and heavy chains, necessitating adjustments to the gradient conditions for optimal separation. | The PEG8 linker adds a defined mass to the drug payload, which is readily detected by MS. The heterogeneity of some PEG linkers can complicate spectra, but discrete PEGs like PEG8 provide a single, well-defined mass.[4] |
| Quantitative Performance | Accuracy can be high if extinction coefficients are accurate and there are no interfering substances. Precision is generally good. | Precision: Excellent, with reported relative standard deviations (RSDs) for retention time of <0.081% and for peak area of <0.282%.[3] | Accuracy & Precision: High accuracy and precision are achievable, which is critical as it is often used as a quality control method.[10] | Accuracy & Sensitivity: Considered the most accurate method. High-resolution mass spectrometry (HRMS) offers high sensitivity, with LLOQs in the range of 0.5-1 µg/mL for in-vivo samples.[7] |
Experimental Workflows and Logical Relationships
The general workflow for determining the DAR of an ADC involves several key stages, from sample preparation to data analysis. The specific steps can vary depending on the chosen analytical method.
Detailed Experimental Protocols
UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR.
Materials:
-
ADC sample with a known approximate concentration.
-
UV/Vis spectrophotometer and quartz cuvettes.
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS).
Protocol:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody (mAb) and the free drug-linker at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance (λmax) for the drug.
-
Also, determine the extinction coefficient of the drug-linker at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample in the buffer to an absorbance reading within the linear range of the spectrophotometer (typically 0.1–1.0 AU).
-
-
Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
Calculation:
-
Use the following simultaneous equations derived from the Beer-Lambert law to calculate the concentrations of the antibody (C_mAb) and the drug (C_drug):
-
A280 = (ε_mAb,280 * C_mAb) + (ε_drug,280 * C_drug)
-
Aλmax = (ε_mAb,λmax * C_mAb) + (ε_drug,λmax * C_drug)
-
-
Calculate the average DAR: DAR = C_drug / C_mAb.[]
-
Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for determining the DAR distribution of cysteine-linked ADCs.
Materials:
-
ADC sample.
-
HPLC or UHPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low salt): e.g., 50 mM sodium phosphate, pH 7.0, with a small percentage of organic modifier like isopropanol (B130326) (e.g., 20%) to ensure elution of highly hydrophobic species.[3]
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100.
-
-
Reversed-Phase Liquid Chromatography (RPLC)
RPLC is often used for the analysis of reduced ADCs, providing high-resolution separation of light and heavy chains.
Materials:
-
ADC sample.
-
Reducing agent (e.g., dithiothreitol, DTT).
-
HPLC or UHPLC system with a UV detector.
-
Reversed-phase column (e.g., C4 or C8 wide-pore).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Protocol:
-
Sample Preparation (Reduction):
-
Incubate the ADC sample with a reducing agent (e.g., 10 mM DTT) at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Chromatography:
-
Equilibrate the RP column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the reduced ADC sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the weighted average of the drug-loaded chains. The formula can vary depending on the conjugation strategy. For a typical cysteine-linked ADC with drugs on both light and heavy chains:
-
DAR = 2 * [Σ(Weighted peak area of Light Chains) + Σ(Weighted peak area of Heavy Chains)] / 100.[11]
-
-
Mass Spectrometry (MS)
MS provides the most detailed information on DAR and drug distribution.
Materials:
-
ADC sample.
-
LC-MS system (e.g., Q-TOF or Orbitrap).
-
Appropriate column for separation (e.g., size-exclusion for native MS or reversed-phase for denatured MS).
-
Volatile mobile phases compatible with MS (e.g., ammonium acetate (B1210297) or formic acid in water/acetonitrile).
Protocol:
-
Sample Preparation:
-
The sample can be analyzed intact (native MS) or after reduction and/or deglycosylation. For native MS, buffer exchange into a volatile buffer like ammonium acetate is necessary.
-
-
LC-MS Analysis:
-
Separate the ADC species using an appropriate LC method.
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Determine the number of conjugated drugs for each species by comparing its mass to the mass of the unconjugated antibody.
-
Calculate the average DAR by a weighted average of the relative abundance of each species.
-
Signaling Pathways and Logical Relationships
The choice of DAR determination method can be represented as a decision-making pathway based on the desired information and available resources.
By carefully considering the attributes and protocols of each method, researchers can select the most appropriate approach for the accurate and reliable characterization of their ADCs with PEG8 linkers, ensuring the development of safe and effective biotherapeutics.
References
- 2. pharmiweb.com [pharmiweb.com]
- 3. agilent.com [agilent.com]
- 4. enovatia.com [enovatia.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molnar-institute.com [molnar-institute.com]
- 7. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. repligen.com [repligen.com]
- 10. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
A Head-to-Head Comparison: Characterizing ADCs Synthesized with t-Boc-Aminooxy-PEG8-alcohol versus Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Performance in Antibody-Drug Conjugates
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Its chemistry dictates the stability, pharmacokinetics, and ultimate efficacy of the ADC. This guide provides a comprehensive comparison of ADCs synthesized using t-Boc-Aminooxy-PEG8-alcohol, which facilitates a stable oxime linkage, against ADCs constructed with other common linker technologies, notably those employing maleimide (B117702) chemistry. By presenting supporting experimental data and detailed protocols, this document serves as a resource for the rational selection of linkers in ADC development.
Executive Summary: Performance at a Glance
ADCs constructed using aminooxy-PEG linkers, forming stable oxime bonds, generally exhibit superior plasma stability compared to those with maleimide-based linkers. This enhanced stability can lead to a wider therapeutic window by minimizing premature payload release and off-target toxicity. The hydrophilic polyethylene (B3416737) glycol (PEG) component in the this compound linker also aids in improving the solubility of ADCs, potentially allowing for higher drug-to-antibody ratios (DAR) without inducing aggregation.
| Linker Technology | Linkage Chemistry | Key Stability Features | Homogeneity |
| Aminooxy-PEG8 (Oxime) | Oxime bond | Highly stable in plasma, resistant to thiol exchange.[1] | Site-specific conjugation methods can lead to highly homogeneous ADCs with a defined DAR.[1] |
| Maleimide-PEG8 (Thiosuccinimide) | Thiosuccinimide bond | Susceptible to retro-Michael reaction, leading to potential deconjugation in the presence of plasma thiols like albumin and glutathione.[1] | Can result in heterogeneous mixtures when targeting native antibody cysteines or lysines. |
Comparative Experimental Data
The following tables summarize key performance indicators for ADCs synthesized with different linker technologies. While direct head-to-head studies with this compound are not always available in published literature, the data presented is collated from studies on ADCs with analogous linker structures and serves as a representative comparison.
Table 1: Drug-to-Antibody Ratio (DAR) and Aggregation
The use of hydrophilic PEG linkers can facilitate the conjugation of a higher number of drug molecules per antibody while mitigating the risk of aggregation, a common issue with hydrophobic payloads.
| ADC Construct | Linker Type | Average DAR | % Monomer by SEC |
| ADC-Oxime-PEG8 | Aminooxy-PEG8 | ~4-8 | >95% |
| ADC-Maleimide-PEG8 | Maleimide-PEG8 | ~4-8 | >95% |
| ADC-non-PEG | Thioether | ~2-4 | Variable, aggregation prone with higher DAR |
Note: Data is illustrative and based on trends observed in literature. Actual values are dependent on the specific antibody, payload, and conjugation conditions.
Table 2: In Vitro Stability
The stability of the linker is paramount to prevent premature release of the cytotoxic payload in circulation. Oxime linkages have demonstrated significantly higher stability in human plasma compared to thiosuccinimide linkages.
| ADC Construct | Linker Type | % Intact ADC after 7 days in human plasma |
| ADC-Oxime | Aminooxy (Oxime) | >90% |
| ADC-Maleimide | Maleimide (Thiosuccinimide) | ~50-70% (payload loss observed) |
Note: Data is inferred from multiple studies comparing the stability of different linker chemistries.
Table 3: In Vitro Cytotoxicity (IC50)
The in vitro potency of an ADC is a critical measure of its anti-cancer activity. The following table presents representative IC50 values for ADCs against a HER2-positive cancer cell line.
| ADC Construct | Target Cell Line | IC50 (ng/mL) |
| Trastuzumab-Oxime-MMAE (DAR 4) | SK-BR-3 (HER2+) | ~15-50 |
| Trastuzumab-Maleimide-MMAE (DAR 4) | SK-BR-3 (HER2+) | ~13-43[2] |
| Non-binding IgG-ADC | SK-BR-3 (HER2+) | >10,000 |
Note: The potency is highly dependent on the payload, DAR, and target antigen expression levels. The data presented indicates that with a stable linker, the cytotoxic activity is effectively delivered to the target cells.
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of ADCs. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis with this compound
This protocol describes a two-step process for conjugating a drug to an antibody using the this compound linker. This method relies on the generation of an aldehyde group on the antibody, often through mild oxidation of its carbohydrate moieties.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS
-
Sodium periodate (B1199274) (NaIO4)
-
t-Boc-Aminooxy-PEG8-Drug payload
-
Trifluoroacetic acid (TFA)
-
PBS, pH 6.0
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Oxidation: a. Dissolve the antibody in PBS, pH 6.0. b. Add a freshly prepared solution of sodium periodate to the antibody solution (final concentration ~1 mM). c. Incubate in the dark at 4°C for 30 minutes. d. Quench the reaction by adding glycerol. e. Purify the oxidized antibody using a desalting column equilibrated with PBS, pH 6.0.
-
Linker-Payload Preparation: a. Dissolve the t-Boc-Aminooxy-PEG8-Drug payload in a suitable organic solvent (e.g., DMSO). b. Add TFA to deprotect the Boc group, revealing the aminooxy functionality. c. Neutralize the reaction mixture.
-
Conjugation Reaction: a. Add the deprotected Aminooxy-PEG8-Drug payload to the oxidized antibody solution at a molar excess. b. Add aniline as a catalyst (final concentration ~1 mM). c. Incubate at room temperature for 4-16 hours.
-
Purification: a. Purify the resulting ADC using an SEC column to remove excess linker-payload and other reagents. b. Collect the fractions corresponding to the monomeric ADC.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The separation is based on the increasing hydrophobicity of the antibody with each conjugated drug molecule.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject the ADC sample. c. Elute the different drug-loaded species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes. d. Monitor the absorbance at 280 nm.
-
Data Analysis: a. Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[3]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Target cancer cell line (e.g., SK-BR-3)
-
Complete cell culture medium
-
ADC sample and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate overnight to allow for cell attachment.[4]
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control antibody in complete cell culture medium. b. Remove the old medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.[5] c. Incubate the plates for 72-96 hours.[5]
-
MTT Assay: a. Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[5] b. Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]
Visualizing the Process: Diagrams
To further clarify the experimental workflows and the underlying biological principles, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
Unraveling the Impact of PEG Linkers on PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical determinant of a PROTAC's success lies in the composition of its linker, which bridges the target protein binder and the E3 ligase ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of the efficacy of PROTACs with different PEG linker compositions, supported by experimental data and detailed methodologies.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The linker is not a mere spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] The length, flexibility, and hydrophilicity of the PEG linker directly influence the PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[1][5]
The Double-Edged Sword of Linker Length
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[5][6] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, an excessively long linker can lead to reduced degradation potency due to an increased entropic penalty upon binding and potentially inefficient ubiquitination.[3][5]
The optimal linker length is highly dependent on the specific biological context. For instance, in the development of PROTACs targeting the estrogen receptor α (ERα), a 16-atom linker demonstrated superior degradation compared to a 12-atom linker, even though both exhibited similar binding affinities.[7][8] In contrast, for targeting TANK-binding kinase 1 (TBK1), no degradation was observed with linkers shorter than 12 atoms, while those between 12 and 29 atoms showed submicromolar degradation potency.[6]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
To illustrate the impact of PEG linker composition on PROTAC performance, the following tables summarize key quantitative data from various studies. The primary metrics for evaluating PROTAC efficacy are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[4]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[4]
| Target Protein | E3 Ligase | Linker Composition (Number of PEG units/atoms) | DC50 | Dmax (%) | Reference |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | Not Specified | [6] |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | Not Specified | [6] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | Not Specified | [6] |
| ERα | VHL | 12 atoms | Less Potent | Not Specified | [7][8][9] |
| ERα | VHL | 16 atoms | More Potent | Not Specified | [7][8][9] |
| TBK1 | VHL | < 12 atoms | No Degradation | Not Specified | [6] |
| TBK1 | VHL | 12-29 atoms | Submicromolar | Up to 96% | [6] |
| CRBN (Homo-PROTAC) | CRBN | 8 atoms (PEG) | Optimal Degradation | Not Specified | [9] |
The Influence of Linker Composition on Physicochemical Properties
Beyond length, the inherent properties of PEG linkers contribute significantly to the overall profile of a PROTAC. The hydrophilic nature of PEG can enhance the solubility and cell permeability of the PROTAC molecule, which is often a challenge with hydrophobic ligands.[1][4][10] This improved solubility can positively impact the pharmacokinetic profile by reducing renal clearance and minimizing non-specific interactions.[11] However, excessively long PEG chains can increase the polar surface area, which may in turn reduce cell permeability.[] Therefore, a balance must be struck to optimize both solubility and membrane transport.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
This is a standard and widely used technique to quantify the amount of a target protein in cells following PROTAC treatment.[13]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MCF7) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTAC for a predetermined duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay. This ensures equal loading of protein for each sample.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli sample buffer.[13]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to measure the binding affinity of the PROTAC to the target protein and the E3 ligase.
-
Reagent Preparation:
-
Prepare a fluorescently labeled ligand (probe) that binds to the protein of interest.
-
Prepare a dilution series of the PROTAC compound.
-
Prepare the purified target protein or E3 ligase.
-
-
Assay Procedure:
-
In a microplate, combine the fluorescent probe, the protein, and varying concentrations of the PROTAC.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. When the small fluorescent probe binds to the larger protein, its rotation slows, leading to an increase in fluorescence polarization. The PROTAC will compete with the probe for binding, causing a decrease in polarization.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the binding affinity (e.g., Ki or IC50).
-
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of t-Boc-Aminooxy-PEG8-alcohol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of t-Boc-Aminooxy-PEG8-alcohol, ensuring compliance with standard laboratory safety protocols and minimizing environmental impact. Adherence to these guidelines is essential for maintaining a safe research environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS may vary between suppliers, general precautions for this class of chemical should be observed.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure reagent.
-
Solutions containing the reagent.
-
Contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
-
Segregation: This waste must be segregated from other waste streams.
-
Incompatible Materials: Keep away from strong acids and strong oxidizing agents. The t-Boc protecting group is acid-labile and can release isobutylene (B52900) gas upon contact with strong acids.[1][2]
-
Waste Streams: Do not mix with aqueous, halogenated, or other organic solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
III. Step-by-Step Disposal Procedure
The following procedure outlines the standard protocol for the disposal of this compound.
Step 1: Waste Collection
-
Pure Reagent: Collect any unused or waste solid this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Solutions: If the reagent is in a solvent, the entire solution is to be treated as hazardous waste. Collect it in a sealable, chemically compatible container.[3]
-
Contaminated Materials: All disposable materials that have come into contact with the chemical must be collected in a designated, sealed hazardous waste bag or container.[3]
Step 2: Container Management
-
Container Type: Use a container that is in good condition, leak-proof, and has a secure screw-top cap.[1] Plastic containers are often preferred for their durability.[4] The original manufacturer's container is a suitable option if it is not compromised.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution.[5] Do not use abbreviations or chemical formulas on the primary label.[6]
-
Closure: Keep the waste container closed at all times, except when adding waste.[5][7]
Step 3: Storage of Waste
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[1][4]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[7]
-
Environment: Store in a cool, dry, and well-ventilated area.
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not dispose of this compound down the drain or in the regular trash.[7][8] Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.[3]
-
Container Limits: Be aware of the accumulation limits for hazardous waste in your SAA (e.g., typically no more than 55 gallons).[4][5] Once a container is full, it should be scheduled for pickup promptly.
Step 5: Disposal of Empty Containers
-
Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).[5][9][10]
-
Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5][7][10] Subsequent rinses may also need to be collected depending on local regulations.
-
Final Disposal of Container: After triple-rinsing and air-drying, deface or remove the original label.[7][9] The container can then typically be disposed of in the regular laboratory glass or plastic recycling, or as solid waste, in accordance with your institution's policies.[9]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[3]
-
Containment: Use an inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[3]
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials and dispose of them as hazardous waste.[3]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
V. Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research setting. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling t-Boc-Aminooxy-PEG8-alcohol
Essential Safety and Handling Guide for t-Boc-Aminooxy-PEG8-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS: 2353410-14-5). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) for this compound indicates that there is no classification data available for this specific compound[1]. Therefore, it is imperative to handle it with caution, assuming it may be hazardous. The recommendations below are based on the known properties of its functional groups: a t-Boc protected aminooxy group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol.
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to ensure appropriate safety measures are in place. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a risk of splashing. | Protects against accidental splashes to the eyes and face. |
| Hand Protection | Nitrile or neoprene gloves. Glove thickness should be appropriate for the duration of handling. Regularly inspect gloves for any signs of degradation or puncture. | Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals, including alcohols and ethers. |
| Skin and Body Protection | A chemical-resistant laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin exposure from spills or splashes. |
| Respiratory Protection | To be used in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust, or if working outside of a fume hood. | Minimizes inhalation exposure. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure that a safety shower and eyewash station are easily accessible.
-
Verify that all personnel involved are trained on the specific hazards and handling procedures for this chemical.
-
Work should be conducted in a certified chemical fume hood to ensure adequate ventilation.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Chemical Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in mist, vapors, or spray.
-
Use only compatible tools and equipment.
-
Keep the container tightly closed when not in use.
-
-
Deprotection Procedure (if applicable):
-
The t-Boc (tert-butoxycarbonyl) protecting group is acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA).
-
EXTREME CAUTION must be exercised when using TFA as it is highly corrosive and can cause severe burns.
-
The deprotection reaction should always be performed in a chemical fume hood while wearing appropriate PPE, including acid-resistant gloves (butyl rubber is recommended for handling concentrated TFA), a face shield, and a chemical-resistant apron.
-
The reaction can generate gas (carbon dioxide and isobutylene), so the reaction vessel should not be sealed.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound:
-
Due to the lack of specific hazard data, it is recommended to dispose of the unused chemical as hazardous waste.
-
Collect in a clearly labeled, sealed container and arrange for disposal by a licensed chemical waste contractor.
-
-
Aqueous Solutions:
-
While polyethylene glycol (PEG) is biodegradable, it is advisable not to dispose of solutions containing this compound down the drain without consulting your institution's environmental health and safety (EHS) office.
-
Local regulations regarding the disposal of water-soluble polymers should be followed.
-
-
Waste from Deprotection:
-
The acidic waste generated from the t-Boc deprotection process (containing TFA) is hazardous.
-
This waste must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal. The neutralization process should be performed slowly and in a well-ventilated area, as it will generate heat and gas.
-
The neutralized waste should be collected in a designated hazardous waste container and disposed of through a licensed contractor.
-
-
Contaminated Materials:
-
Any materials contaminated with this compound (e.g., gloves, paper towels, pipette tips) should be collected in a sealed bag or container and disposed of as chemical waste.
-
Visualizing the Workflow
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the logical relationships and workflows.
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision tree for the proper disposal of waste containing this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
